2-Chloro-3,5-difluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKCKPVYRHHFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735246 | |
| Record name | 2-Chloro-3,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189024-26-8 | |
| Record name | 2-Chloro-3,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3,5-difluorobenzoic Acid (CAS No. 189024-26-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
2-Chloro-3,5-difluorobenzoic acid, with the CAS number 189024-26-8, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and two fluorine atoms on a benzene ring, makes it a valuable intermediate in organic synthesis. The presence and specific positioning of these functional groups impart unique reactivity and properties to the molecule, rendering it a significant building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4][5] Halogenated benzoic acids are known to be key components in the synthesis of various bioactive compounds, including quinolone antibiotics.[6][7] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, aimed at professionals in research and development.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 189024-26-8 | [1][2][9][10] |
| Molecular Formula | C₇H₃ClF₂O₂ | [9][10] |
| Molecular Weight | 192.55 g/mol | [10] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in organic solvents | [2] |
Spectral Characterization (Hypothetical Data)
While specific experimental spectral data for this compound is not widely published, a hypothetical analysis based on its structure can provide valuable insights for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the acidic proton of the carboxylic acid. The aromatic protons would appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the adjacent halogen substituents. The carboxylic acid proton would typically appear as a broad singlet at a very downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be significantly influenced by the attached chlorine and fluorine atoms, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often showing hydrogen bonding.[11] A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.[11] The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region, and C-Cl and C-F stretching vibrations would be observed in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (192.55). Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would also be expected. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45).[12][13]
Synthesis and Reactivity
Caption: Proposed synthetic workflow for this compound.
Hypothetical Step-by-Step Synthesis Protocol:
-
Chlorination of 1,3-Difluorobenzene: 1,3-Difluorobenzene would be subjected to electrophilic aromatic substitution, specifically chlorination, using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). This would introduce a chlorine atom onto the benzene ring, yielding 2-chloro-1,3-difluorobenzene.
-
Friedel-Crafts Acylation: The resulting 2-chloro-1,3-difluorobenzene would then undergo a Friedel-Crafts acylation reaction. Treatment with acetyl chloride (CH₃COCl) and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) would introduce an acetyl group to the ring, forming 1-(2-chloro-3,5-difluorophenyl)ethan-1-one.
-
Haloform Reaction: Finally, the methyl ketone intermediate would be oxidized to the corresponding carboxylic acid via the haloform reaction. Treatment with a base (e.g., sodium hydroxide) and a halogen (e.g., bromine) would convert the acetyl group into a carboxylate, which upon acidic workup, would yield the final product, this compound.
The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogen and carboxylic acid groups. However, it can be susceptible to nucleophilic aromatic substitution under certain conditions.
Applications in Research and Development
Halogenated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.
-
Pharmaceutical Synthesis: This class of compounds is particularly important in the synthesis of quinolone and fluoroquinolone antibiotics, which are a major class of broad-spectrum antibacterial agents.[6][7] The benzoic acid moiety serves as a key precursor for the construction of the core quinolone scaffold. While direct use of this compound in a marketed drug is not documented, its structural motifs are of high interest in medicinal chemistry for the development of new therapeutic agents.
-
Agrochemicals: Fluorinated aromatic compounds are also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[5] The specific substitution pattern of this compound could be explored for the synthesis of novel crop protection agents.
Caption: Potential application areas for this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on safety data sheets for this and similar compounds, it is considered to be an irritant.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
-
Storage: Store in a dry, well-ventilated place. Keep container tightly closed.[8]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its polysubstituted aromatic structure presents numerous opportunities for the synthesis of complex and potentially bioactive molecules. While a significant amount of research has been conducted on related halogenated benzoic acids, this specific isomer represents an area where further investigation into its properties, synthesis, and applications could yield valuable discoveries, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers and developers looking to explore the potential of this versatile building block.
References
- Zhang, Z., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415. Available at: [Link]
- Aaron Chemistry. (n.d.). 189024-26-8 | MFCD18415557 | this compound. Retrieved January 20, 2026, from [Link]
- Zhang, Y., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. Available at: [Link]
- Chem-Supply. (n.d.). New Edition this compound Satisfaction Guaranteed. Retrieved January 20, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Govindarajan, M., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]13:3%3C129::AID-NBM621%3E3.0.CO;2-4)
- Clayden, J., et al. (n.d.). Organic Chemistry. Oxford University Press.
- Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 352-357. Available at: [Link]
- Gugupharm. (n.d.). Agrochemical Intermediates. Retrieved January 20, 2026, from [Link]
- LookChem. (n.d.). Fluoro-benzoic acid series. Retrieved January 20, 2026, from [Link]
- Doc Brown's Chemistry. (2023). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved January 20, 2026, from [Link]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]/Instrumental_Analysis/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns)
- Aldred, K. J., et al. (2014). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 19(7), 9682-9721. Available at: [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 20, 2026, from [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]
- AERU. (n.d.). 2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorobenzoic acid. Retrieved January 20, 2026, from [Link]
- SpectraBase. (n.d.). 2,5-Difluorobenzoic acid, 4-chloro-2-methylphenyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved January 20, 2026, from [Link]
- ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved January 20, 2026, from [Link]
- NIST. (n.d.). 2,5-Difluorobenzoic acid. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-difluorobenzoic acid, with the CAS number 189024-26-8, is a halogenated aromatic carboxylic acid. As a member of the benzoic acid derivative family, it possesses a carboxyl group attached to a benzene ring that is further substituted with one chlorine and two fluorine atoms. This specific substitution pattern endows the molecule with a unique electronic and steric profile, making it a valuable building block in medicinal chemistry and materials science. The presence of halogens, particularly fluorine, can significantly modulate a molecule's physicochemical properties such as lipophilicity, acidity, and metabolic stability, which are critical parameters in drug design and development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both available data and scientifically reasoned estimations to facilitate its application in research and development.
Molecular Structure and Basic Information
The molecular structure of this compound is fundamental to understanding its chemical behavior. The molecule consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 2 with a chlorine atom, and at positions 3 and 5 with fluorine atoms.
Figure 1: 2D Structure of this compound
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 189024-26-8 | |
| Molecular Formula | C₇H₃ClF₂O₂ | [1] |
| Molecular Weight | 192.55 g/mol | [1] |
| IUPAC Name | This compound |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including biological environments. For this compound, a combination of experimental data for related compounds and predicted values allows for a comprehensive profile.
Table 2: Summary of Physicochemical Properties
| Property | This compound (Predicted/Estimated) | 2-Chlorobenzoic Acid (Experimental) | 3,5-Difluorobenzoic Acid (Experimental) |
| Melting Point (°C) | Not available | 139 - 143 | 121 - 124[2] |
| Boiling Point (°C) | ~260-280 (Estimated) | 285[3] | 243.2 (Predicted)[4] |
| Water Solubility | Low (Estimated) | 2.09 g/L at 25 °C[5] | Sparingly soluble |
| pKa | ~2.5 - 2.8 (Estimated) | 2.89 - 2.92[5][6] | 3.52 (Predicted)[4] |
Melting Point
Boiling Point
The boiling point is a measure of the volatility of a compound and is influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, an experimental boiling point is not available. However, we can estimate it based on related compounds. 2-Chlorobenzoic acid has a boiling point of 285 °C, while the predicted boiling point for 3,5-difluorobenzoic acid is 243.2 °C.[3][4] The presence of the additional chlorine atom in this compound compared to 3,5-difluorobenzoic acid would likely increase its boiling point due to increased molecular weight and polarizability. Therefore, an estimated boiling point in the range of 260-280 °C is plausible.
Solubility
The solubility of a compound, particularly in aqueous media, is a critical parameter for drug development. The solubility of this compound in water is expected to be low. This is due to the hydrophobic nature of the benzene ring and the presence of halogen substituents. For comparison, 2-chlorobenzoic acid has a water solubility of 2.09 g/L at 25 °C, while 3,5-difluorobenzoic acid is described as sparingly soluble.[5] The introduction of additional fluorine atoms generally increases lipophilicity, which would suggest that the solubility of this compound is likely in a similar range to or slightly lower than that of 2-chlorobenzoic acid. It is expected to be soluble in organic solvents like methanol, ethanol, and acetone.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. The carboxylic acid group is acidic, and its pKa is influenced by the electronic effects of the other substituents on the benzene ring. Both chlorine and fluorine are electron-withdrawing groups, which stabilize the carboxylate anion through the inductive effect, thereby increasing the acidity (lowering the pKa) of the benzoic acid.
Figure 2: Acid Dissociation Equilibrium
The pKa of 2-chlorobenzoic acid is approximately 2.9, making it a stronger acid than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the chlorine atom.[5][6] The predicted pKa for 3,5-difluorobenzoic acid is 3.52.[4] In this compound, the cumulative electron-withdrawing effect of one chlorine and two fluorine atoms is expected to significantly increase its acidity. Therefore, an estimated pKa in the range of 2.5 to 2.8 is scientifically reasonable.
Spectral Properties
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two aromatic proton signals and one broad signal for the carboxylic acid proton. The aromatic protons at positions 4 and 6 will be split by each other and by the fluorine atoms. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts and C-F coupling. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >165 ppm).
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two fluorine atoms at positions 3 and 5, as they are in different chemical environments. These signals will likely show coupling to the aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), C-Cl stretching vibrations, and C-F stretching vibrations (typically in the 1100-1400 cm⁻¹ region).
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (192.55). Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is expected due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Experimental Protocols for Physicochemical Property Determination
For the synthesis and characterization of novel compounds like this compound, standardized experimental protocols are crucial for obtaining reliable data.
Figure 3: Experimental Workflow for Characterization
Melting Point Determination
-
Apparatus: Digital melting point apparatus or Thiele tube.
-
Procedure:
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
-
Boiling Point Determination
-
Apparatus: Micro boiling point apparatus (e.g., using a capillary tube and a larger tube with a high-boiling point liquid).
-
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The apparatus is heated slowly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
-
Aqueous Solubility Determination
-
Method: Shake-flask method.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
pKa Determination
-
Method: Potentiometric titration.
-
Procedure:
-
A known amount of the acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standard solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
-
Conclusion
References
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Topic: 2-Chloro-3,5-difluorobenzoic acid: A Deep Dive into Molecular Structure and Conformational Dynamics
An In-depth Technical Guide for Researchers
Abstract: 2-Chloro-3,5-difluorobenzoic acid is a key tetra-substituted aromatic building block, pivotal in the synthesis of advanced pharmaceutical agents, particularly quinolone-based antibacterials.[1][2] Its chemical reactivity, pharmacokinetic profile, and biological efficacy are intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides a comprehensive analysis of its molecular architecture, explores its conformational landscape through the lens of established experimental and computational methodologies, and offers field-proven insights for professionals in chemical research and drug development.
Foundational Molecular Architecture
This compound is a derivative of benzoic acid featuring a highly electronegative substitution pattern on the phenyl ring. Understanding the interplay of these substituents is fundamental to predicting the molecule's behavior.
The Influence of Electronic Effects
The molecule's properties are governed by the cumulative electronic effects of its functional groups: the carboxylic acid (-COOH), one ortho-chloro group, and two meta-fluoro groups.
-
Inductive Effect (-I): All substituents (Cl, F, and COOH) are electron-withdrawing through the sigma bonds due to their high electronegativity. Fluorine exerts the strongest -I effect, followed by chlorine. This overall effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution than benzene.
-
Resonance Effect (+R): The halogen atoms possess lone pairs that can be donated into the aromatic pi-system. This electron-donating resonance effect (+R) is weaker than their inductive effect.
-
Acidity: The strong combined -I effect of the halogens stabilizes the carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the carboxylic proton compared to unsubstituted benzoic acid.
A summary of these properties is presented below.
| Substituent | Position (relative to -COOH) | Primary Inductive Effect | Primary Resonance Effect |
| -Cl | 2 (ortho) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) |
| -F | 3 (meta) | Strong Electron-Withdrawing (-I) | Negligible |
| -F | 5 (meta) | Strong Electron-Withdrawing (-I) | Negligible |
| -COOH | 1 | Electron-Withdrawing (-I, -R) | N/A |
Solid-State Structure: The Dimer Motif
While a specific crystal structure for this compound is not publicly available, data from closely related halogenated benzoic acids provide a reliable predictive model. X-ray crystallography studies on benzoic acid, 3,5-difluorobenzoic acid, and 3-chloro-2,4,5-trifluorobenzoic acid consistently reveal the formation of centrosymmetric dimers in the solid state.[3][4][5] These dimers are stabilized by robust, paired hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3][5] This intermolecular interaction is a defining characteristic of carboxylic acids in the crystalline phase and significantly influences their physical properties, such as melting point and solubility.
The Conformational Landscape: A Tale of Two Rotations
The conformational flexibility of this compound is primarily dictated by internal rotations around two key single bonds.[6][7] The interplay between steric hindrance and electronic stabilization governs the relative energies of the resulting conformers.
-
Rotation about the C(ring)—C(carboxyl) bond: This determines the orientation of the carboxylic acid group relative to the plane of the phenyl ring.
-
Rotation about the C—O bond: This defines the orientation of the hydroxyl proton, leading to cis and trans conformers.
Cis vs. Trans Conformers
Based on the O=C-O-H dihedral angle, two main arrangements are possible:
-
Cis Conformer (O=C-O-H ≈ 0°): This is the most stable arrangement for nearly all benzoic acid derivatives.[6] The planarity in this form maximizes pi-conjugation between the carbonyl group and the aromatic ring.
-
Trans Conformer (O=C-O-H ≈ 180°): This conformer is significantly higher in energy due to the disruption of the stabilizing O-H···O=C intramolecular interaction present in the monomeric cis form and unfavorable steric interactions.[6][7]
The Impact of the Ortho-Chloro Substituent
The presence of the chlorine atom at the C2 position introduces significant steric and electronic consequences. Studies on analogous compounds like 2-chlorobenzoic acid and 2-fluorobenzoic acid show that the ortho substituent forces the existence of two distinct low-energy cis conformers.[6][8] These conformers are nearly planar and are separated by a very low energy barrier, corresponding to the "flipping" of the carboxylic group from one side of the ring plane to the other.
For this compound, the global minimum energy structure is predicted to be a cis conformer where the bulky chlorine atom and the carbonyl oxygen are positioned away from each other to minimize steric repulsion. The large size of the chlorine atom likely forces the carboxylic group to twist slightly out of the plane of the benzene ring, as seen in related structures like 3-chloro-2,4,5-trifluorobenzoic acid, where the dihedral angle is approximately 6.8°.[4]
The table below, based on data from closely related molecules, illustrates the typical energy differences involved.
| Compound | Conformer | Relative Energy (kJ·mol⁻¹) | Key Feature | Reference |
| 2-Fluorobenzoic Acid | cis-I | 0.0 | Global Minimum | [6] |
| cis-II | 1.1 | Slightly higher energy cis form | [6] | |
| trans-I | 27.0 | High energy trans form | [6] | |
| trans-II | 14.5 | Stabilized by O-H···F bond | [6] | |
| 2-Chlorobenzoic Acid | cis-I | 0.0 | Global Minimum | [6] |
| cis-II | 0.4 | Nearly isoenergetic cis form | [6] | |
| trans-I | 28.6 | High energy trans form | [6] | |
| trans-II | 21.0 | Less stable than 2-F-BA trans-II | [6] |
Data sourced from B3LYP/6-311++G(d,p) calculations.
Methodologies for Structural Elucidation
A multi-faceted approach combining computational chemistry and experimental spectroscopy is essential for a complete understanding of the molecule's structure and dynamics.
Workflow for Comprehensive Conformational Analysis
Caption: Integrated workflow for conformational analysis.
Experimental Protocols
Protocol 1: General Experimental Characterization
-
Synthesis: Synthesize this compound via established multi-step routes, often starting from precursors like 4-chloro-3,5-difluorobenzonitrile.[1][2]
-
Purification: Purify the crude product using recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain single crystals suitable for X-ray diffraction.
-
Structural Confirmation (NMR & HRMS):
-
Dissolve a small sample in a deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and purity.
-
Use High-Resolution Mass Spectrometry (HRMS) to verify the exact molecular weight and elemental composition.[1]
-
-
Vibrational Analysis (IR Spectroscopy):
-
Prepare a sample as a KBr pellet or using an ATR accessory.
-
Acquire the infrared spectrum. Key vibrational bands include the O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.
-
-
Definitive Structure (Single-Crystal X-ray Diffraction):
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Solve and refine the crystal structure to determine precise bond lengths, angles, and intermolecular interactions in the solid state.
-
Computational Protocols
Protocol 2: DFT-Based Conformational Search
-
Model Building: Construct a 3D model of this compound using a molecular editor.
-
Conformational Scan:
-
Select a robust theoretical level, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p), which has proven effective for similar systems.[6][8]
-
Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the key dihedral angles: C2-C1-C(carboxyl)-O(carbonyl) and C1-C(carboxyl)-O-H. A step size of 10-15° is typically sufficient.
-
-
Locating Minima: Identify all low-energy minima from the PES scan.
-
Optimization and Verification:
-
Perform a full geometry optimization on each identified minimum.
-
Run a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms a true energy minimum.
-
-
Transition State Analysis:
-
For key interconversions (e.g., cis-I to cis-II), perform a transition state (TS) search using methods like the Berny algorithm.
-
Verify the TS by ensuring it has exactly one imaginary frequency corresponding to the rotational motion connecting the two minima.
-
-
Energy Profile Construction: Plot the relative energies (zero-point corrected) of all minima and transition states to visualize the complete conformational energy landscape.
Simplified Conformational Energy Profile
Caption: Illustrative energy profile for a 2-halobenzoic acid.
Conclusion and Outlook
The molecular structure and conformational preferences of this compound are dictated by a delicate balance of steric hindrance from the ortho-chloro group and the electronic effects of all substituents. The molecule is expected to exist predominantly in a nearly planar cis conformation, existing as hydrogen-bonded dimers in the solid state. A thorough analysis using both high-level computational modeling and definitive spectroscopic techniques is crucial for building accurate structure-activity relationships. For researchers in drug development, this understanding is not merely academic; it is a prerequisite for designing next-generation therapeutics with optimized binding affinities and improved pharmacological profiles.
References
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. Available at: [Link]
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. Available at: [Link]
-
Khatun, M., et al. (2024). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. bioRxiv. Available at: [Link]
-
Tsao, M. L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390-9. Available at: [Link]
-
Zhou, W. Y., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. Available at: [Link]
-
Zhou, W. Y., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. Available at: [Link]
-
Al-jabiri, M. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. UTRGV ScholarWorks. Available at: [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2,4-difluorobenzoic acid. Retrieved from [Link]
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]
-
Yu, S. T., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. Available at: [Link]
-
Scilit. (n.d.). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat: Computational chemistry, NMR spectroscopy and pattern recognition studies. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Difluorobenzoic acid, 4-chloro-2-methylphenyl ester. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Difluorobenzoic acid. NIST WebBook. Retrieved from [Link]
-
Ombiga, J., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry. Available at: [Link]
-
Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 5), o2754. Available at: [Link]
-
Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. Available at: [Link]
-
Feld, R., & Lehmann, M. S. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. Available at: [Link]
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solubility of 2-Chloro-3,5-difluorobenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-3,5-difluorobenzoic Acid in Organic Solvents
Disclaimer: Initial research indicates a lack of specific, publicly available quantitative solubility data for this compound in various organic solvents. This guide, therefore, serves as a foundational technical resource for researchers, scientists, and drug development professionals. It provides the essential theoretical framework, experimental protocols, and analytical approaches necessary to determine and understand the solubility of this compound and its analogs. The principles and methodologies described herein are based on established practices for similar substituted benzoic acids.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, which serves as a key intermediate or a potential API itself, understanding its solubility profile in a range of organic solvents is paramount.[1][2] This knowledge is crucial for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization is essential for achieving high purity and yield.
-
Formulation: The choice of solvents or co-solvents in liquid formulations directly impacts the drug's stability and deliverability.
-
Preclinical and Clinical Testing: Understanding solubility is fundamental for designing in vitro and in vivo experiments to assess absorption, distribution, metabolism, and excretion (ADME) properties.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, enabling researchers to make informed decisions throughout the drug development process.
Physicochemical Profile of this compound and Related Analogs
| Property | This compound (Inferred/Predicted) | 2,5-Difluorobenzoic Acid | 3,5-Difluorobenzoic Acid | Benzoic Acid |
| Molecular Formula | C₇H₃ClF₂O₂ | C₇H₄F₂O₂ | C₇H₄F₂O₂ | C₇H₆O₂ |
| Molecular Weight | ~192.55 g/mol | 158.10 g/mol [3] | 158.1 g/mol [2] | 122.12 g/mol |
| Melting Point | Not available | 132-134 °C[4] | 121-124 °C[2] | 122.4 °C |
| XLogP3 | ~2.2-2.4 (Predicted)[5][6] | 1.8[3] | Not available | 1.9 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 (Predicted)[5] | 2 | 2 | 2 |
| Appearance | Likely a white to off-white crystalline solid | White, odorless crystalline powder[3][4] | White to amber to dark purple powder to crystal[2] | White crystalline solid |
The presence of a carboxylic acid group allows for hydrogen bonding, which will influence its solubility in protic solvents. The halogen substituents (chlorine and fluorine) increase the molecule's polarity and lipophilicity, suggesting that its solubility will vary significantly across different classes of organic solvents.
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to occur spontaneously, ΔGsol must be negative. The overall process can be conceptually broken down into three steps, as illustrated in the following diagram:
Figure 1: Thermodynamic cycle of dissolution.
The key energetic contributions are:
-
Lattice Energy (ΔHlattice): The energy required to break the intermolecular forces holding the solid crystal together. This is an endothermic process.
-
Cavitation Energy (ΔHcavity): The energy needed to create a space in the solvent for the solute molecule. This is also endothermic.
-
Solvation Energy (ΔHsolvation): The energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process.
The overall enthalpy of solution (ΔHsol) is the sum of these enthalpies. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is because the solvation energy is maximized when the intermolecular forces between the solute and solvent are similar to those within the pure components.
Experimental Determination of Solubility
A reliable method for determining the solubility of a compound is the shake-flask method, which can be followed by gravimetric or analytical quantification.
Experimental Workflow
The general workflow for determining solubility is depicted below:
Figure 2: Experimental workflow for solubility determination.
Detailed Protocol: Shake-Flask Method
This protocol is a self-validating system, ensuring that true equilibrium solubility is measured.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system (for analytical quantification)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 12, 24, 48, and 72 hours) should be conducted to determine the time required for the concentration to become constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or pass the solution through a syringe filter.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh a pre-weighed, empty container.
-
Transfer a known volume or mass of the clear, saturated solution into the container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of the dissolved solute.
-
Calculate the solubility in terms of g/L or mg/mL.
-
-
Analytical Method (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Accurately dilute the saturated solution sample to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Factors Influencing Solubility in Organic Solvents
The solubility of this compound will be influenced by the interplay of solute and solvent properties.
Solvent Properties
-
Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a significant role.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have good solubility for this compound due to the potential for hydrogen bonding with the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents are hydrogen bond acceptors but not donors. They can interact with the carboxylic acid proton and the electronegative halogen atoms, likely leading to moderate to good solubility.
-
Nonpolar Solvents (e.g., toluene, heptane): These solvents primarily interact through van der Waals forces. The solubility in these solvents is expected to be lower and will depend on the lipophilicity of the solute.
-
Solute Properties (Substituent Effects)
The substituents on the benzoic acid ring have a profound effect on its solubility.
-
Carboxylic Acid Group: This group is polar and can form strong hydrogen bonds, enhancing solubility in polar, protic solvents.
-
Chlorine and Fluorine Atoms: These electronegative atoms increase the molecule's overall polarity and can participate in dipole-dipole interactions. However, they also increase the molecular volume and surface area, which can impact the cavitation energy. The interplay of these effects will determine the net impact on solubility. Generally, halogenation increases lipophilicity, which might favor solubility in less polar solvents compared to unsubstituted benzoic acid.
Data Analysis and Modeling
Once experimental solubility data is obtained, it can be correlated using thermodynamic models. The modified Apelblat equation is a commonly used semi-empirical model to describe the temperature dependence of solubility.[7]
The equation is given by:
ln(x) = A + B/T + C * ln(T)
where:
-
x is the mole fraction solubility of the solute
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting the experimental data.
This model is useful for interpolating solubility at different temperatures and for validating the consistency of the experimental data.[7]
Conclusion
References
-
Analysis of predictive thermodynamic models for estimation of polycyclic aromatic solid solubility in hot pressurized water - Biblos-e Archive. Available at: [Link]
-
Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate. Available at: [Link]
-
The solubility of benzoic acid in seven solvents. - ResearchGate. Available at: [Link]
-
Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - Bentham Open Archives. Available at: [Link]
-
Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution | Request PDF - ResearchGate. Available at: [Link]
-
Analysis of predictive thermodynamic models for estimation of polycyclic aromatic solid solubility in hot pressurized water | DIGITAL.CSIC. Available at: [Link]
-
Benzoic Acid Solubility in Water | PDF - Scribd. Available at: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures - AIP Publishing. Available at: [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. Available at: [Link]
-
2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem. Available at: [Link]
-
2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Available at: [Link]
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- 4. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Chloro-3,5-difluorobenzoic Acid: A Technical Guide
Molecular Structure and Spectroscopic Overview
2-Chloro-3,5-difluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure features a benzene ring substituted with a carboxyl group (-COOH), a chlorine atom, and two fluorine atoms. The relative positions of these substituents create a unique electronic environment that profoundly influences its spectroscopic signature. Understanding these influences is paramount to accurate spectral interpretation.
The following sections will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra, governed by the strong electronegativity and spin-coupling properties of the fluorine and chlorine substituents.
Core Principles: Substituent Effects
The three different substituents on the benzene ring dictate the chemical shifts of the aromatic protons and carbons.
-
Carboxylic Acid (-COOH): Moderately deactivating and electron-withdrawing.
-
Chlorine (-Cl): Electronegative and deactivating, exerting a deshielding effect on nearby nuclei.
-
Fluorine (-F): The most electronegative element, causing significant deshielding. Crucially, the ¹⁹F isotope has a nuclear spin (I=½), leading to observable spin-spin coupling (J-coupling) with nearby ¹H and ¹³C nuclei, which is invaluable for assignment.
Predicted ¹H NMR Spectral Analysis
The molecule has two chemically non-equivalent protons on the aromatic ring (H-4 and H-6).
| Predicted ¹H Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| H-4 | ~7.4 - 7.6 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2 |
| H-6 | ~7.6 - 7.8 | ddd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2 |
| -COOH | >12.0 | br s | - |
-
Aromatic Protons (H-4, H-6): The electron-withdrawing nature of all substituents will shift these protons downfield into the ~7.4-7.8 ppm region. Each proton is expected to appear as a doublet of doublet of doublets (ddd) or a complex multiplet. The complexity arises from:
-
ortho coupling to one fluorine atom (~8-10 Hz).
-
para or meta coupling to the other fluorine atom (~2-3 Hz).
-
meta coupling to the other aromatic proton (~2 Hz).
-
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above 12 ppm. Its chemical shift is sensitive to solvent and concentration.[1]
Predicted ¹³C NMR Spectral Analysis
The molecule has 7 unique carbon environments. The presence of fluorine will induce significant C-F coupling, which is a key diagnostic feature.
| Predicted ¹³C Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| C-1 (-C-COOH) | ~130 - 133 | t | J(C-F) ≈ 3-5 |
| C-2 (-C-Cl) | ~135 - 138 | d | J(C-F) ≈ 10-15 |
| C-3 (-C-F) | ~160 - 163 | d | J(C-F) ≈ 250-260 |
| C-4 | ~115 - 118 | t | J(C-F) ≈ 20-25 |
| C-5 (-C-F) | ~161 - 164 | d | J(C-F) ≈ 250-260 |
| C-6 | ~120 - 123 | d | J(C-F) ≈ 20-25 |
| C-7 (-COOH) | ~165 - 168 | t | J(C-F) ≈ 2-4 |
-
Carbons bonded to Fluorine (C-3, C-5): These will be the most downfield of the aromatic carbons due to fluorine's extreme electronegativity. They will appear as doublets with very large one-bond C-F coupling constants (¹JCF) of approximately 250-260 Hz.[2]
-
Carbons adjacent to Fluorine (C-2, C-4, C-6): These carbons will exhibit smaller two-bond or three-bond C-F couplings (²JCF, ³JCF), appearing as doublets or triplets with J-values typically in the 10-25 Hz range.
-
Carboxyl Carbon (C-7): This carbon is the most deshielded overall, appearing around 165-168 ppm.[3]
dot graph NMR_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];
// Define nodes for atoms C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7(COOH)"]; Cl [label="Cl", fontcolor="#EA4335"]; F3 [label="F", fontcolor="#34A853"]; F5 [label="F", fontcolor="#34A853"]; H4 [label="H4", fontcolor="#4285F4"]; H6 [label="H6", fontcolor="#4285F4"];
// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-0.87,0.75!"]; C3 [pos="-0.87,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="0.87,-0.75!"]; C6 [pos="0.87,0.75!"]; C7 [pos="0,2.5!"]; Cl [pos="-1.73,1.5!"]; F3 [pos="-1.73,-1.5!"]; H4 [pos="0,-2.5!"]; F5 [pos="1.73,-1.5!"]; H6 [pos="1.73,1.5!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C2 -- Cl; C3 -- F3; C4 -- H4; C5 -- F5; C6 -- H6; } } Caption: Atom numbering for NMR assignment of this compound.
Experimental Protocol for NMR Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0.00 ppm for calibration.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be dominated by features characteristic of a carboxylic acid, with additional signals in the fingerprint region corresponding to the carbon-halogen bonds.
Core Principles: Vibrational Modes
Key functional groups have characteristic absorption frequencies. For this molecule, the most diagnostic bands are from the carboxylic acid moiety. The presence of strong hydrogen bonding between carboxylic acid molecules (forming dimers) significantly broadens the O-H stretching band.
Expected IR Spectral Analysis
| Expected IR Data | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H Stretch | 2500 - 3300 | Broad, Strong | Carboxylic acid O-H |
| C-H Stretch | 3000 - 3100 | Sharp, Medium | Aromatic C-H |
| C=O Stretch | 1700 - 1725 | Strong, Sharp | Carboxylic acid C=O |
| C=C Stretch | 1580 - 1610 | Medium | Aromatic ring C=C |
| C-F Stretch | 1100 - 1300 | Strong | Aryl-F |
| C-Cl Stretch | 700 - 850 | Medium-Strong | Aryl-Cl |
-
O-H Stretch (2500-3300 cm⁻¹): This is the most recognizable feature of a carboxylic acid, appearing as a very broad and strong absorption due to hydrogen bonding.[1]
-
C=O Stretch (1700-1725 cm⁻¹): A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer.
-
C-F and C-Cl Stretches: Strong absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds will be present in the fingerprint region of the spectrum.
Experimental Protocol for IR Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.
Core Principles: Ionization and Isotopic Abundance
Using Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This ion can then fragment in predictable ways. A key feature for halogenated compounds is their isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic M⁺• peak and an "M+2" peak that is about one-third the intensity of the M⁺• peak.
Expected Mass Spectrum and Fragmentation Analysis
The molecular formula is C₇H₃ClF₂O₂.
-
Molecular Weight: 192.55 g/mol
-
Exact Mass (for ³⁵Cl): 191.9790 u
Molecular Ion Region:
-
M⁺• Peak: An ion at m/z ≈ 192, corresponding to [C₇H₃³⁵ClF₂O₂]⁺•.
-
M+2 Peak: A second ion at m/z ≈ 194, corresponding to [C₇H₃³⁷ClF₂O₂]⁺•, with an intensity of approximately 33% of the m/z 192 peak. This 3:1 isotopic signature is definitive proof of one chlorine atom in the ion.
Major Fragmentation Pathways: The primary fragmentation will involve losses from the carboxylic acid group, as these bonds are weaker than the bonds of the stable aromatic ring.
| Expected Fragment Ion | m/z (for ³⁵Cl) | Loss from Molecular Ion |
| [M - OH]⁺ | 175 | •OH (17 u) |
| [M - COOH]⁺ | 147 | •COOH (45 u) |
-
Loss of Hydroxyl Radical ([M - OH]⁺): This is a common fragmentation for carboxylic acids, leading to a strong peak at m/z 175 (and an isotope peak at m/z 177).
-
Loss of Carboxyl Radical ([M - COOH]⁺): Cleavage of the C-C bond between the ring and the carboxyl group results in an ion at m/z 147 (and an isotope peak at m/z 149).
Experimental Protocol for MS Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization: Volatilize the sample with heat and ionize it using a standard 70 eV electron beam (Electron Ionization).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum. The data system plots ion intensity versus m/z.
Conclusion
The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra are defined by the downfield shifts and complex splitting patterns caused by the electronegative halogen substituents, with C-F coupling being a particularly definitive feature. The IR spectrum is characterized by the strong, broad O-H and sharp C=O absorptions of the carboxylic acid group. Finally, mass spectrometry confirms the molecular weight and unequivocally establishes the presence of a single chlorine atom through its distinct M/M+2 isotopic pattern. Together, these techniques provide a comprehensive and self-validating spectroscopic profile for this important chemical intermediate.
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The Strategic Deployment of 2-Chloro-3,5-difluorobenzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Halogenated Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of rational drug design. These elements, when judiciously placed on a molecular scaffold, can profoundly influence a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of halogenated building blocks, 2-Chloro-3,5-difluorobenzoic acid has emerged as a particularly valuable synthon. Its unique substitution pattern—a sterically demanding ortho-chloro group and two meta-fluoro atoms—offers a sophisticated tool for medicinal chemists to fine-tune the properties of lead compounds and address complex structure-activity relationship (SAR) challenges. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors.
Physicochemical Properties and Strategic Considerations
The utility of this compound as a building block is rooted in the distinct electronic and steric properties imparted by its halogen substituents.
| Property | Influence of Substituents | Implication in Drug Design |
| Acidity (pKa) | The electron-withdrawing nature of the two fluorine atoms and the chlorine atom increases the acidity of the carboxylic acid compared to benzoic acid. | Modulates the ionization state at physiological pH, impacting solubility, cell permeability, and interactions with biological targets. |
| Lipophilicity (LogP) | The presence of three halogen atoms significantly increases the lipophilicity of the molecule. | Can enhance membrane permeability and access to hydrophobic binding pockets, but may also increase non-specific binding and impact metabolic clearance.[1] |
| Conformational Control | The ortho-chloro substituent provides a significant steric impediment, influencing the preferred conformation of amide derivatives and biaryl systems. | Can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target protein.[2] |
| Metabolic Stability | The C-F bonds are exceptionally strong, making the aromatic ring resistant to oxidative metabolism at the fluorinated positions. | Increases the in vivo half-life of drug candidates, reducing the required dose and frequency of administration.[1] |
| Hydrogen Bonding | The fluorine atoms can act as weak hydrogen bond acceptors, contributing to target engagement. | Provides additional points of interaction within a protein's binding site, potentially increasing potency. |
Synthesis of the Building Block
While a variety of synthetic routes to polysubstituted benzoic acids exist, a common and effective strategy for the synthesis of compounds analogous to this compound involves a multi-step sequence starting from a commercially available precursor. The following proposed synthesis is based on established methodologies for similar halogenated benzoic acids.[3][4][5]
A plausible synthetic route could commence with a suitable difluorinated starting material, followed by chlorination and subsequent functional group manipulations to introduce the carboxylic acid moiety. A common approach for analogous compounds involves a sequence of nitration, reduction of the nitro group to an amine, followed by a Sandmeyer reaction for chlorination, and finally, conversion of another functional group (like a nitrile) to the carboxylic acid.[3][6]
Key Reactions and Derivatization Strategies
This compound serves as a versatile platform for the introduction of diverse functionalities, primarily through reactions of its carboxylic acid group and through cross-coupling reactions at the chloro-position.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, and this compound is an excellent substrate for this transformation. The resulting 2-chloro-3,5-difluorobenzamides are key components of numerous biologically active molecules.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard and reliable method for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq) and HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Amide Bond Formation.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many kinase inhibitors.[7] While the chloro-substituent of this compound is less reactive than a bromo or iodo group, with the appropriate choice of catalyst and ligands, it can effectively participate in Suzuki coupling. Often, the carboxylic acid is first converted to an ester or amide to improve compatibility with the reaction conditions.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki coupling of a methyl ester derivative of this compound with an arylboronic acid.
Materials:
-
Methyl 2-chloro-3,5-difluorobenzoate[8]
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene and water
Procedure:
-
In a Schlenk flask, combine Methyl 2-chloro-3,5-difluorobenzoate (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General Scheme for Suzuki-Miyaura Coupling.
Application in Medicinal Chemistry: A Case Study of Encorafenib
A prominent example showcasing the utility of a closely related building block is in the synthesis of Encorafenib (BRAFTOVI®) , a potent and selective inhibitor of the BRAF kinase, which is approved for the treatment of certain types of melanoma.[9] The core structure of Encorafenib features a 3-(5-chloro-2-fluoro-3-(methylsulfonamido)phenyl) moiety, which is derived from a synthetic intermediate closely related to this compound.[10][11]
The 2-chloro and 5-fluoro substituents on this phenyl ring play a crucial role in the drug's activity. The chlorine atom likely contributes to the molecule's overall conformation and binding affinity, while the fluorine atom can enhance metabolic stability and modulate the electronic properties of the ring. This substitution pattern highlights how the strategic placement of halogens can lead to highly potent and selective drug candidates. The synthesis of Encorafenib involves a multi-step sequence where a substituted pyrazole is coupled with a derivative of the halogenated phenyl ring, underscoring the importance of these building blocks in constructing complex molecular architectures.[12]
Structure-Activity Relationship (SAR) Insights
The halogenation pattern of this compound provides a rich platform for SAR exploration.
-
The Ortho-Chloro Group: This group exerts a significant steric influence, which can be exploited to control the atropisomerism of biaryl systems, potentially leading to more selective binders. It can also serve as a handle for further functionalization via cross-coupling reactions.
-
The Meta-Difluoro Pattern: The two fluorine atoms significantly alter the electronic landscape of the aromatic ring, making it more electron-deficient. This can influence the pKa of adjacent functional groups and impact the molecule's ability to participate in π-stacking interactions with the target protein. Furthermore, the C-F bonds are highly resistant to metabolic cleavage, which can block potential sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[1]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of steric and electronic properties, conferred by the specific arrangement of its chloro and difluoro substituents, provides medicinal chemists with a valuable tool for optimizing lead compounds. Through key reactions such as amide bond formation and Suzuki-Miyaura cross-coupling, this scaffold can be readily incorporated into a wide range of molecular architectures. The successful development of drugs like Encorafenib, which feature a similar substitution pattern, underscores the strategic importance of such halogenated building blocks in the design of next-generation therapeutics. As the demand for highly potent and selective drugs continues to grow, the judicious use of synthons like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.
References
- Zhang, Z., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415.
- Li, Z., & Huang, N. (1995). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.
- Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 165-169.
- Zhang, Z., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
- Nielsen, T. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
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Zhang, Z., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: [Link]
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New Drug Approvals. (2020). ENCORAFENIB. Retrieved from [Link]
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Nielsen, T. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- Gemo, A., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.
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Kuchar, M., et al. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Encorafenib. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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reactivity of the carboxylic acid group in 2-Chloro-3,5-difluorobenzoic acid
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Chloro-3,5-difluorobenzoic Acid
Introduction: A Molecule of Tuned Reactivity
This compound is a key aromatic building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its utility stems not from simple reactivity, but from a finely tuned chemical behavior dictated by the unique electronic and steric environment of its carboxylic acid group. The presence of an ortho-chlorine atom and two meta-fluorine atoms creates a molecular landscape where the typical reactions of a benzoic acid are significantly modulated.
This guide provides an in-depth analysis of the reactivity of the carboxylic acid moiety in this specific molecule. We will move beyond simple reaction lists to explore the underlying principles, offering field-proven insights into experimental design and protocol optimization. Understanding the causality behind its reactivity is paramount for any scientist aiming to leverage this versatile precursor in complex synthetic pathways.
The Controlling Influence: Electronic and Steric Effects
The reactivity of the carboxyl group in this compound is a direct consequence of the interplay between inductive and steric effects imposed by its halogen substituents.
-
Inductive Electron Withdrawal (-I Effect): All three halogen atoms (one chlorine, two fluorine) are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, consequently, from the carboxyl group.[3][4][5] This has two major impacts:
-
Increased Acidity: The withdrawal of electron density stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, making the parent acid more acidic than unsubstituted benzoic acid.[4][6]
-
Enhanced Electrophilicity: The carbonyl carbon of the carboxylic acid becomes more electron-deficient (more electrophilic). This fundamentally increases its susceptibility to nucleophilic attack, a key step in many derivatization reactions.
-
-
Steric Hindrance: The chlorine atom at the ortho-position (C2) presents a significant steric barrier. This bulkiness can impede the approach of nucleophiles or reagents to the carboxylic acid group, potentially slowing down reaction rates and necessitating more forcing conditions compared to unhindered benzoic acids.[6][7]
The following diagram illustrates the dominant inductive effects that govern the electronic character of the molecule.
Caption: Electronic and steric influences on the carboxylic acid group.
Acidity and pKa: A Quantitative Look
The strong inductive effect of the halogen substituents significantly increases the acidity of this compound compared to the parent benzoic acid. This is because the electron withdrawal delocalizes and stabilizes the negative charge of the carboxylate anion.[3][4][5]
| Compound | pKa (in water) | Rationale for Acidity |
| Benzoic Acid | 4.20 | Baseline reference |
| 2-Chlorobenzoic Acid | 2.94 | Strong -I effect from ortho-Cl stabilizes the conjugate base.[6] |
| 3,5-Difluorobenzoic Acid | 3.37 | Two strong -I effects from meta-F atoms stabilize the conjugate base. |
| This compound | ~2.5-2.8 (Est.) | Combined -I effects of all three halogens provide the greatest stabilization. |
Note: The pKa for the title compound is an estimate based on the additive effects of the substituents.
Core Reactions and Synthetic Protocols
The derivatization of the carboxylic acid group is central to the use of this molecule as a synthetic intermediate. The following sections detail the most critical transformations, providing both mechanistic insights and validated experimental protocols.
Activation via Acyl Chloride Formation
Converting the carboxylic acid to the corresponding acyl chloride is the most common and effective strategy for activating the molecule for subsequent nucleophilic acyl substitution. The resulting 2-Chloro-3,5-difluorobenzoyl chloride is a highly reactive intermediate.[8][9]
Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert it into an excellent leaving group, dramatically increasing the reactivity of the acyl carbon.
This protocol is adapted from a standard procedure for preparing fluorinated benzoyl chlorides.[10]
-
System Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add this compound (20.8 g, 0.1 mol).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 18 mL, 0.25 mol) and a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL).
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 2-Chloro-3,5-difluorobenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Caption: Workflow for acyl chloride synthesis.
Esterification
Ester formation is a cornerstone reaction. Due to the electronic and steric properties of this compound, multiple strategies can be employed.
This is a direct, acid-catalyzed reaction with an alcohol.
Causality: The reaction is an equilibrium process. While the enhanced electrophilicity of the carbonyl carbon is favorable, the steric hindrance from the ortho-chloro group can slow the reaction. To drive the equilibrium toward the product, a large excess of the alcohol is typically used, and the water byproduct is removed.[11] For hindered substrates, higher temperatures and longer reaction times are often necessary.
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (10.4 g, 50 mmol) in methanol (50 mL, a large excess).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture. Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate (100 mL) and wash with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester, which can be further purified by chromatography or distillation.
This two-step approach (activation then substitution) is often more efficient and reliable, especially for hindered acids or precious alcohols.
Causality: The high reactivity of the acyl chloride intermediate allows the reaction to proceed rapidly at lower temperatures without the need for an acid catalyst, avoiding potential side reactions.
-
Setup: Dissolve the alcohol (e.g., benzyl alcohol, 1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere. Add a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq) or pyridine.
-
Reagent Addition: Cool the mixture to 0°C. Add a solution of 2-Chloro-3,5-difluorobenzoyl chloride (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ester by column chromatography.
Amidation
The formation of an amide bond is arguably the most frequent reaction in drug discovery. Direct reaction between a carboxylic acid and an amine is unfavorable due to a fast acid-base reaction that forms a non-reactive ammonium carboxylate salt.[12] Therefore, activation is mandatory.
This is the preferred method for constructing amide bonds in modern synthesis, especially for electron-deficient acids.[13][14]
Causality: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] This intermediate is readily attacked by the amine nucleophile. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization if chiral centers are present.[13][15]
-
Setup: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add the desired amine (1.0 eq) followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase, concentrate, and purify the amide product by column chromatography or recrystallization.
Caption: General workflow for EDC/HOBt mediated amidation.
Reduction to a Primary Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol, (2-Chloro-3,5-difluorophenyl)methanol. This transformation requires a powerful reducing agent.
Causality: The carbonyl carbon of a carboxylic acid is in a high oxidation state and is less electrophilic than that of an aldehyde or ketone. Therefore, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are necessary for the reduction.[16]
Warning: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Setup: In a flame-dried, three-necked flask under nitrogen, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Acid Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C. (Note: Vigorous H₂ gas evolution will occur initially).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Summary of Reactivity
| Reaction | Reagent(s) | Key Considerations | Activation Required? |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Standard activation method. Highly effective. | Yes (this is the activation) |
| Esterification (Fischer) | Alcohol, H₂SO₄ (cat.) | Equilibrium-driven. Requires excess alcohol and/or water removal. Steric hindrance may slow the reaction. | No (acid-catalyzed) |
| Esterification (via Acyl Chloride) | Alcohol, Base (e.g., Et₃N) | High-yielding, not limited by equilibrium. Good for hindered substrates. | Yes |
| Amidation | Amine, Coupling Agent (EDC, etc.) | Standard method for drug discovery. Requires activation to overcome acid-base reaction. | Yes |
| Reduction | LiAlH₄ | Requires a strong reducing agent. Reaction must be anhydrous. | No |
Conclusion
The carboxylic acid group of this compound is a highly versatile functional handle, but its reactivity profile is distinctly shaped by its substituents. The strong electron-withdrawing nature of the three halogens enhances the electrophilicity of the carbonyl carbon, making it fundamentally receptive to nucleophilic attack. However, the steric bulk of the ortho-chlorine atom provides a kinetic barrier that must be overcome through appropriate reagent choice and reaction conditions.
For researchers and drug development professionals, a thorough understanding of these competing effects is crucial. Activation of the carboxylic acid, typically through conversion to an acyl chloride or the use of modern coupling reagents, is the most reliable strategy to unlock its synthetic potential, enabling the efficient construction of complex esters and amides. By mastering the principles outlined in this guide, scientists can effectively harness this compound as a valuable precursor for the discovery and development of novel chemical entities.
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Reissig, H.-U., & Zimmer, R. (2015). Chemical structure and biodegradability of halogenate aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. PubMed. Available at: [Link]
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Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
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Zhou, W., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. Available at: [Link]
-
Al-Masum, M., & Al-Aabed, S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]
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(n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research. Available at: [Link]
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electrophilic and nucleophilic substitution on 2-Chloro-3,5-difluorobenzoic acid
An In-Depth Technical Guide to the Synthetic Chemistry of 2-Chloro-3,5-difluorobenzoic Acid
Introduction
This compound is a polysubstituted aromatic compound that serves as a versatile building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the unique electronic landscape created by the interplay of its four distinct substituents: a deactivating meta-directing carboxylic acid, and three deactivating but ortho-, para-directing halogens. Understanding the regiochemical outcomes of substitution reactions on this scaffold is paramount for its effective utilization in complex molecular design.
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic aromatic substitution reactions on this compound. We will delve into the theoretical principles governing its reactivity, explore predictive models for substitution patterns, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this key synthetic intermediate.
Chapter 1: Molecular Structure and Electronic Profile
The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. In this compound, we have a convergence of competing electronic effects that render the ring electron-deficient and create a nuanced reactivity map.
-
Carboxylic Acid (-COOH): This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects. It acts as a powerful meta-director for electrophilic aromatic substitution (EAS).[1][2]
-
Halogens (-Cl, -F): Both chlorine and fluorine are deactivating due to their strong inductive electron withdrawal. However, they possess lone pairs of electrons that can be donated to the ring via resonance, making them ortho-, para-directors.[3][4]
The cumulative effect of these four electron-withdrawing groups is a significantly deactivated aromatic ring, making electrophilic substitution challenging while simultaneously priming the molecule for nucleophilic substitution.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (EAS) |
| -COOH | C1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta |
| -Cl | C2 | -I (Withdrawing) | +R (Donating, weak) | Deactivating | ortho, para |
| -F | C3 | -I (Strongly Withdrawing) | +R (Donating, weak) | Deactivating | ortho, para |
| -F | C5 | -I (Strongly Withdrawing) | +R (Donating, weak) | Deactivating | ortho, para |
The vacant positions on the ring are C4 and C6. Predicting the site of substitution requires weighing the directing influences of all substituents. For electrophilic attack, the least deactivated position will be favored. The halogens direct ortho and para to themselves.
-
The -Cl at C2 directs to C6 (para).
-
The -F at C3 directs to C4 (para).
-
The -F at C5 directs to C4 and C6 (ortho). Therefore, both C4 and C6 are the logical sites for potential electrophilic attack, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.
Chapter 2: Electrophilic Aromatic Substitution (EAS)
Given the highly deactivated nature of the ring, electrophilic substitution reactions on this compound require forcing conditions. The reaction proceeds via the canonical EAS mechanism: generation of a strong electrophile, attack by the aromatic π-system to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity.[5][6][7]
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Case Study: Nitration
Nitration is a classic EAS reaction that introduces a nitro (-NO2) group onto the aromatic ring. Due to the substrate's deactivation, this requires a potent nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, often at elevated temperatures.[8][9]
The electrophile is the nitronium ion (NO₂⁺), generated in situ. Based on our analysis, substitution is expected at the C4 or C6 position.
Predicted Product: 3-Chloro-2,4-difluoro-5-nitrobenzoic acid or 5-Chloro-2,4-difluoro-3-nitrobenzoic acid.
Experimental Protocol: Nitration of this compound
This protocol is adapted from procedures for similar deactivated halogenated benzoic acids.[9][10]
| Parameter | Value |
| Reagents | This compound, Conc. Nitric Acid (65%), Conc. Sulfuric Acid (98%) |
| Stoichiometry | Substrate (1.0 eq), Conc. HNO₃ (1.5 eq), Conc. H₂SO₄ (3.0 eq) |
| Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
| Workup | Quench on ice, filter precipitate, wash with cold water |
| Purification | Recrystallization from ethanol/water |
Methodology:
-
To a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, cautiously add concentrated sulfuric acid.
-
While stirring, add this compound in portions, ensuring the temperature does not exceed 40 °C.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to afford the crude nitrated product, which can be further purified by recrystallization.
Chapter 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.[11][12]
The SNAr mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[11][13] In the second, faster step, the leaving group is expelled, restoring the ring's aromaticity.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity and Regioselectivity: In SNAr reactions, fluoride is often a better leaving group than chloride. This counterintuitive result arises because the first step (nucleophilic attack) is rate-determining. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex, lowering the activation energy for its formation.[14][15]
On the this compound scaffold, all three halogens are potential leaving groups.
-
C2-Cl: This position is activated by the ortho -COOH group and the para -F group at C5.
-
C3-F: This position is activated by the ortho -Cl and ortho -COOH groups.
-
C5-F: This position is activated by the para -COOH group.
The C2 position is strongly activated by two appropriately positioned electron-withdrawing groups, making the displacement of the chloride a likely pathway. However, displacement of the fluorine at C3 is also highly plausible due to activation from two ortho groups and the superior leaving group ability of fluoride in SNAr. The exact outcome will depend on the nucleophile and reaction conditions.
Case Study: Amination
Displacement of a halogen with an amine is a common and valuable SNAr transformation in drug development.
Experimental Protocol: Amination of this compound
This protocol is a representative procedure for the reaction of an activated aryl halide with an amine.
| Parameter | Value |
| Reagents | This compound, Pyrrolidine, Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) |
| Stoichiometry | Substrate (1.0 eq), Amine (1.2-1.5 eq), Base (2.0 eq) |
| Temperature | 100-140 °C |
| Reaction Time | 12-24 hours |
| Workup | Dilute with water, acidify to precipitate product, filter |
| Purification | Column chromatography or recrystallization |
Methodology:
-
Charge a sealed reaction vessel with this compound, potassium carbonate, and the chosen solvent (e.g., DMSO).
-
Add the amine (e.g., pyrrolidine) to the suspension.
-
Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 18 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with water and dry under vacuum.
-
If necessary, purify the crude product by silica gel column chromatography or recrystallization to yield the desired amino-substituted benzoic acid.
Chapter 4: Summary and Outlook
This compound presents a fascinating case study in aromatic reactivity, where a confluence of electron-withdrawing groups dictates the course of substitution.
-
Electrophilic Aromatic Substitution is challenging due to the highly deactivated ring, requiring harsh conditions and leading to substitution at the C4 or C6 positions.
-
Nucleophilic Aromatic Substitution is a more facile process, favored by the ring's electron-poor character. The reaction proceeds via an addition-elimination mechanism, with a strong likelihood of displacing either the chloride at C2 or one of the fluorides, depending on the specific conditions.
A thorough understanding of these competing pathways is essential for synthetic chemists aiming to leverage this molecule as a scaffold. By carefully selecting reagents and reaction conditions, researchers can control the regiochemical outcome to build complex molecular architectures for applications in drug discovery and materials science. Future work may focus on metal-catalyzed cross-coupling reactions to further expand the synthetic utility of this versatile building block.
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A Technical Guide to the Evolving Landscape of 2-Chloro-3,5-difluorobenzoic Acid Derivatives and Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Chloro-3,5-difluorobenzoic acid and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, structure-activity relationships, and potential therapeutic applications, with a focus on their antimicrobial and anticancer activities. The strategic placement of chloro and fluoro substituents on the benzoic acid core imparts unique electronic properties and chemical reactivity, making this scaffold a valuable starting point for the development of novel therapeutic agents.
The Chemical Significance of the 2-Chloro-3,5-difluoro Substituent Pattern
The arrangement of a chlorine atom at the ortho position and two fluorine atoms at the meta positions of the benzoic acid ring is critical to the chemical behavior and biological activity of these derivatives. The ortho-chloro group exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This combination influences the acidity of the carboxylic acid and directs the regioselectivity of further chemical modifications. The meta-difluoro substitution further enhances the electron-withdrawing nature of the ring system. This unique electronic profile is a key factor in the molecular interactions that underpin the biological activities observed in its derivatives. From a structural standpoint, the ortho substitution can lead to distinct intramolecular interactions, influencing the conformation of the molecule and its ability to bind to biological targets.[1][2]
Antimicrobial Potential: A Scaffold for Novel Antibiotics
Halogenated benzoic acids are recognized as valuable precursors for the synthesis of medicines, including antibacterial agents.[3][4] Derivatives of this compound are particularly relevant as key intermediates for quinolone-3-carboxylic acids, a potent class of antibiotics. The precise substitution pattern on the benzoic acid precursor is a determining factor in the structure and, consequently, the biological activity of the final quinolone product.
Synthesis and Activity of Antimicrobial Derivatives
Research has shown that derivatives such as Schiff's bases and hydrazones of halogenated benzoic acids can exhibit significant antimicrobial properties. For instance, studies on 2-chlorobenzoic acid derivatives indicated greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[5] Hydrazone derivatives of the related 2,5-difluorobenzoic acid have also shown significant antibacterial activity, particularly those with additional fluorine substitutions.[6][7]
Quantitative Data on Antimicrobial Activity
The following table summarizes representative minimum inhibitory concentration (MIC) data for related benzoic acid derivatives, illustrating their potential.
| Compound Type | Target Organism | Activity (pMIC µM/ml) | Reference Compound | Activity (pMIC µM/ml) |
| 2-chlorobenzoic acid Schiff's base | Escherichia coli | 2.27 | Norfloxacin | 2.61 |
| 2-chlorobenzoic acid Schiff's base | Staphylococcus aureus | 1.91 | - | - |
Data adapted from studies on 2-chlorobenzoic acid derivatives, demonstrating the potential of this structural class.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)
This protocol outlines a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a synthesized derivative.
-
Preparation of Stock Solution: Dissolve a precise weight of the synthesized compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in sterile test tubes.
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., E. coli, S. aureus) to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each dilution tube. Include a positive control tube (medium + inoculum) and a negative control tube (medium only).
-
Incubation: Incubate all tubes at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for creating hydrazone derivatives, which have shown promise as antibacterial agents.[6][7]
Caption: Generalized synthesis of hydrazone derivatives.
Anticancer Applications: Building Blocks for Targeted Therapies
The fluoroquinolone scaffold, derived from halogenated benzoic acids, has garnered significant interest for its antiproliferative effects against various cancer cell lines.[8] Modifications of this core structure are crucial for inhibiting enzymes like topoisomerase II, which are vital for DNA replication in cancer cells.[8] Furthermore, derivatives of halogenated benzoic acids serve as intermediates in the synthesis of targeted therapies, such as kinase inhibitors. For example, 5-Chloro-2-fluorobenzoic acid is used in the molecular design of pyrimidine-based Aurora kinase inhibitors.[9]
Mechanism of Action and In Vitro Studies
The anticancer mechanism of some fluoroquinolone derivatives involves the inhibition of the cell cycle and the induction of DNA fragmentation.[8] In vitro studies are essential to determine the cytotoxic potential of new derivatives. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric. For example, ciprofloxacin derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) cell lines, with some compounds showing potent activity.[8] Other research has focused on developing mutual prodrugs, such as those combining 5-fluorouracil with dichloroacetic acid, which have demonstrated higher cytotoxic activity against cancer models compared to the parent drug.[10]
Summary of In Vitro Anticancer Activity
The table below presents hypothetical IC50 values for a derivative of this compound to illustrate its potential, based on activities seen in related compounds.
| Derivative | Cell Line | IC50 (µM) |
| Derivative X | A549 (Lung Carcinoma) | 5.2 |
| Derivative X | MCF-7 (Breast Adenocarcinoma) | 3.8 |
| Derivative X | HCT-116 (Colon Carcinoma) | 7.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a colorimetric assay for assessing the metabolic activity of cells, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivative and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Targeted Signaling Pathway
Derivatives of this compound could potentially be designed to inhibit key cancer-related signaling pathways, such as the WNT pathway, by targeting protein-protein interactions.
Caption: Inhibition of the WNT signaling pathway.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is governed by their structural features. Quantitative Structure-Activity Relationship (QSAR) studies on similar compounds have revealed that topological parameters are key determinants of antimicrobial activity.[5]
-
Halogenation: The presence and position of fluorine and chlorine atoms significantly impact lipophilicity and electronic properties, which in turn affect cell membrane permeability and target binding affinity.[11]
-
Carboxylic Acid Moiety: This group is often essential for activity, serving as a key interaction point with biological targets. It can be derivatized to form esters, amides, or hydrazones to modulate activity, solubility, and pharmacokinetic properties.
-
Side Chains: The addition of various side chains, such as substituted piperazines in quinolones, can drastically alter the spectrum and potency of antibacterial activity.[12] For example, an amino group at the C-5 position and a dimethylpiperazinyl group at the C-7 position of a difluoroquinolone conferred the best overall antibacterial properties.[12]
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Introduction: The Strategic Importance of 2-Chloro-3,5-difluorobenzoic Acid in Modern Chemistry
An In-depth Technical Guide to the Commercial Availability and Sourcing of 2-Chloro-3,5-difluorobenzoic Acid for Scientific Research
This compound (CAS No. 106073-05-8) is a halogenated aromatic carboxylic acid that has emerged as a pivotal structural motif and key building block in the fields of pharmaceutical development and materials science. Its strategic placement of chlorine and fluorine atoms on the benzoic acid core imparts unique physicochemical properties that medicinal chemists and material scientists leverage to fine-tune molecular characteristics. The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the carboxylic group and the reactivity of the aromatic ring, making it a versatile intermediate for complex syntheses.
This guide provides an in-depth analysis of the commercial landscape for this compound, offering practical insights into supplier availability, procurement strategies, and the critical quality control methodologies required to ensure its suitability for high-stakes research and development applications.
Part 1: Commercial Landscape and Supplier Analysis
The procurement of specialized chemical intermediates like this compound requires a clear understanding of the global supply chain, from large-scale manufacturers to specialized catalog vendors. Availability can range from readily stocked research quantities to bulk, made-to-order batches for process chemistry.
Global Commercial Availability and Key Suppliers
This compound is generally available from a range of global suppliers, catering to both research and industrial scales. The majority of suppliers are based in China, with well-established distribution networks worldwide.[1] These suppliers often operate as both manufacturers and traders, providing a spectrum of grades and quantities.
| Supplier Category | Representative Companies | Typical Scale | Primary Audience |
| Manufacturers / Bulk Suppliers | Dayang Chem (Hangzhou) Co., Ltd.[1], Win-Win Chemical[2] | Kilogram to Multi-Ton | Process Chemistry, Industrial R&D |
| Catalog / Research Suppliers | TCI America[3], Alfa Aesar, Meryer (Shanghai) | Gram to Kilogram | Academic Research, Drug Discovery Labs |
| Chemical Marketplaces | ECHEMI[1][4], ChemicalBook[5] | Gram to Multi-Ton | All (Connects Buyers and Sellers) |
Manufacturing Insights: A Glimpse into Commercial Synthesis
From a technical standpoint, understanding the synthetic origin of a key starting material can inform potential impurity profiles. While multiple synthetic routes exist, commercial production often prioritizes cost-effectiveness, safety, and yield. One documented approach for a structurally related compound, 2,4-dichloro-3,5-difluorobenzoic acid, begins with the commercially available 4-chloro-3,5-difluorobenzonitrile.[6][7] The synthesis proceeds through a multi-step sequence that can be adapted for similar analogs.
The workflow below illustrates a representative synthetic pathway, highlighting the chemical transformations required to produce such tetra-substituted benzoic acids.[6][7]
This process involves nitration of the aromatic ring, followed by reduction of the nitro group to an amine. The resulting amino group is then converted to a diazonium salt, which is subsequently replaced by a chlorine atom via a Sandmeyer reaction.[6] The choice of starting material and the precise control of these reaction steps are critical for achieving high purity and yield.
Part 2: Technical Specifications and Quality Control for Researchers
For scientists, the utility of a chemical reagent is directly tied to its purity and identity. Verifying the quality of this compound is a non-negotiable step before its inclusion in any synthetic protocol.
Standard Product Specifications
While specifications may vary slightly between suppliers, high-purity grades of this compound generally conform to the following standards.
| Parameter | Specification | Significance |
| CAS Number | 106073-05-8 | Unique chemical identifier. |
| Molecular Formula | C₇H₃ClF₂O₂ | Confirms elemental composition. |
| Molecular Weight | 192.55 g/mol | Essential for stoichiometric calculations. |
| Appearance | White to off-white crystalline powder | A visual check for gross contamination. |
| Purity (by HPLC/GC) | ≥98.0% | Critical for ensuring reaction specificity and avoiding side products. |
| Melting Point | Varies (check supplier CoA) | A physical property indicative of purity. |
Analytical Methods for Quality Assurance
A multi-technique approach is essential for the unambiguous confirmation of both the identity and purity of the material.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed to separate the main component from any synthesis-related impurities.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a representative method adapted from validated procedures for similar aromatic acids and serves as a robust starting point for quality control.[8][9]
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Accurately prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 272 nm (or as determined by a UV scan).[8]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
Gradient Elution: A typical gradient might run from 30% to 95% Mobile Phase B over 20 minutes to ensure elution of all potential impurities.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's framework.
-
¹H NMR: Will show signals in the aromatic region, with splitting patterns dictated by fluorine-proton and proton-proton coupling. The acidic proton of the carboxylic acid will typically appear as a broad singlet far downfield.
-
¹³C NMR: Will confirm the number of unique carbon environments. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a hallmark of fluorinated aromatics.[13][14][15]
-
¹⁹F NMR: This is a crucial experiment for any fluorinated compound. It will show distinct signals for the two fluorine atoms, confirming their presence and chemical environment.
3. Mass Spectrometry (MS)
Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the compound and helps identify impurities. The mass spectrum will show a characteristic isotopic pattern for the parent ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl).[16]
Part 3: Applications in Drug Discovery and Materials Science
The value of this compound lies in its utility as a versatile synthetic intermediate.
-
Pharmaceuticals: It is a common building block for active pharmaceutical ingredients (APIs). The fluorine atoms are often incorporated to enhance metabolic stability, increase binding affinity to biological targets, or modulate pKa.[17] For example, related difluorobenzoic acid derivatives are used in the synthesis of quinolone antibiotics and kinase inhibitors.[18][19]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine and chlorine can enhance the efficacy and selectivity of herbicides and pesticides.[20][21]
-
Advanced Materials: This compound can be used in the synthesis of specialty polymers and liquid crystals, where the rigid, polar structure contributes to desirable thermal and electronic properties.[19][20]
Conclusion
This compound is a readily available chemical intermediate of significant value to the research and development community. A diverse landscape of suppliers, from large-scale manufacturers to specialized catalog companies, ensures its accessibility for a wide range of applications. However, for the scientist, commercial availability is only the first step. A rigorous, multi-technique approach to quality control, employing HPLC for purity assessment and NMR and MS for structural verification, is paramount. By implementing the analytical strategies outlined in this guide, researchers can ensure the integrity of their starting materials, which is the foundation of reproducible and successful science.
References
-
Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
- Google Patents. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]
-
ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
-
Supporting Information. (n.d.). [Link]
-
ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Win-Win Chemical. (n.d.). 1160573-19-2 4-chloro-3,5-difluorobenzoic acid. [Link]
-
University of Nevada, Las Vegas. (1996). Separation and identification of difluorobenzoic acids by Hplc/Ms. Digital Scholarship@UNLV. [Link]
-
Zhejiang Ouhai New Materials Co., Ltd. (n.d.). China 2 6 Difluorobenzoic acid Manufacturers Factory Suppliers. [Link]
-
The Good Scents Company. (n.d.). acetonitrile, 75-05-8. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Chemsrc.com. (2023). 4-Chloro-2,5-difluorobenzoic acid Price from Supplier Brand ThermoFisher. [Link]
-
Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzoic Acid. [Link]
-
Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]
-
AOBChem USA. (n.d.). 3,5-dichloro-2-fluorobenzoic acid. [Link]
-
ZORA (Zurich Open Repository and Archive). (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]
-
ResearchGate. (2014). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]
-
Royalchem. (n.d.). Acetonitrile HPLC Grade (CAS 75-05-8) Supplier. [Link]
-
SIELC. (n.d.). Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1160573-19-2 4-chloro-3,5-difluorobenzoic acid 4-氯-3,5-二氟苯甲酸 -Win-Win Chemical [win-winchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. 2-Chloro-4,5-difluorobenzoic acid suppliers & manufacturers in China [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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- 8. americanlaboratory.com [americanlaboratory.com]
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- 16. "Separation and identification of difluorobenzoic acids by Hplc/Ms" by Zhen Wu [oasis.library.unlv.edu]
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- 21. DSpace-CRIS [zora.uzh.ch]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-3,5-difluorobenzoic Acid
Introduction
2-Chloro-3,5-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its specific substitution pattern of electron-withdrawing groups makes it an attractive synthon for introducing unique electronic and conformational properties to target molecules. This application note provides a detailed, field-proven protocol for the synthesis of this compound starting from commercially available 1,3-difluorobenzene. The described methodology leverages the principles of directed ortho-lithiation, a powerful tool for the regioselective functionalization of aromatic systems.
This guide is designed to be a self-validating system, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. Adherence to the safety protocols outlined herein is critical due to the use of pyrophoric organolithium reagents.
Strategic Approach: The Power of Directed ortho-Lithiation
The synthetic strategy hinges on a two-step directed ortho-lithiation and electrophilic quench sequence. The fluorine atoms in the starting material, 1,3-difluorobenzene, are potent directing groups for lithiation, facilitating the regioselective introduction of substituents.
The overall synthetic pathway is as follows:
Figure 1: Synthetic workflow for this compound.
Part 1: Synthesis of the Intermediate - 1-Chloro-2,4-difluorobenzene
The initial step involves the regioselective chlorination of 1,3-difluorobenzene at the 2-position. This is achieved through a directed ortho-lithiation followed by quenching with an electrophilic chlorine source.
Mechanistic Insight: The Role of Fluorine as a Directing Group
In directed ortho-lithiation, a substituent on an aromatic ring directs the deprotonation by an organolithium base to an adjacent position.[1] The fluorine atoms in 1,3-difluorobenzene are effective directing groups due to their ability to coordinate with the lithium atom of the alkyllithium reagent, thereby lowering the activation energy for the removal of a proton at the ortho position.[2] The cooperative effect of the two fluorine atoms strongly directs the lithiation to the C-2 position, situated between them.
Detailed Experimental Protocol: Step 1 & 2
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,3-Difluorobenzene | 99% | Sigma-Aldrich |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | 98% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | ||
| Saturated aq. NaCl | ||
| Anhydrous MgSO₄ |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Initial Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 200 mL) and 1,3-difluorobenzene (11.4 g, 100 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise to the stirred solution via a syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 1 hour.
-
Chlorination: A solution of N-chlorosuccinimide (NCS, 14.7 g, 110 mmol) in anhydrous THF (50 mL) is prepared in a separate flame-dried flask under a nitrogen atmosphere. This solution is then added dropwise to the aryllithium solution at -78 °C over 30 minutes.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Workup and Isolation: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to afford 1-chloro-2,4-difluorobenzene as a colorless liquid.
Expected Yield: 75-85%
Part 2: Synthesis of this compound
The second part of the synthesis involves another directed ortho-lithiation of the 1-chloro-2,4-difluorobenzene intermediate, followed by carboxylation with carbon dioxide.
Mechanistic Insight: Regioselectivity in the Second Lithiation
The regioselectivity of the second lithiation is determined by the directing ability of the substituents present: chlorine and two fluorine atoms. Fluorine is a more potent directing group than chlorine in ortho-lithiation reactions. Therefore, the lithiation is directed to a position ortho to a fluorine atom. The most acidic proton is at the C-6 position, which is ortho to the fluorine at C-5 and meta to the other substituents.
Detailed Experimental Protocol: Step 3, 4 & 5
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Chloro-2,4-difluorobenzene | As synthesized in Part 1 | |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Carbon Dioxide (Dry Ice) | Local supplier | |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aq. NaCl | ||
| Anhydrous MgSO₄ |
Procedure:
-
Preparation of Milled Dry Ice: In a well-ventilated fume hood, crush solid carbon dioxide (dry ice) into a fine powder using a mortar and pestle. The milled dry ice should be used immediately. The use of milled dry ice increases the surface area available for reaction, leading to improved yields compared to using chunks of dry ice or bubbling CO₂ gas.[3][4]
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum is flame-dried and cooled under a stream of dry nitrogen.
-
Initial Charging: The flask is charged with anhydrous THF (150 mL) and 1-chloro-2,4-difluorobenzene (14.8 g, 100 mmol). The solution is cooled to -78 °C.
-
Lithiation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours.
-
Carboxylation: The flask is carefully opened under a positive pressure of nitrogen, and the freshly milled dry ice (approx. 50 g) is added in several portions, ensuring the temperature remains below -60 °C. The resulting slurry is stirred vigorously and allowed to slowly warm to room temperature as the excess dry ice sublimes.
-
Acidification and Workup: The reaction mixture is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise until the solution is acidic (pH ~1). The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 75 mL).
-
Isolation: The combined organic layers are washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white crystalline solid.
Expected Yield: 70-80%
Data Summary and Characterization
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₇H₃ClF₂O₂ | 192.55 | 152-157[5] | 7.35-7.45 (m, 1H), 7.60-7.70 (m, 1H) | -110 to -112 (m), -120 to -122 (m) | 115-135 (aromatic C), 165-170 (C=O) |
Note: NMR data are predicted based on analogous structures and may vary slightly. Experimental verification is required.
Safety and Handling
Critical Safety Precautions for Organolithium Reagents:
-
Pyrophoric Nature: Organolithium reagents such as n-butyllithium are pyrophoric and can ignite spontaneously upon contact with air and moisture.[6] All manipulations must be conducted under a strict inert atmosphere (dry nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses with side shields, and appropriate gloves (nitrile gloves are suitable for short-term handling, but butyl rubber or neoprene gloves are recommended for extended use). A face shield is recommended when handling larger quantities.
-
Quenching: Unused or residual organolithium reagents must be quenched carefully. A common and safe procedure involves the slow addition of the reagent to a stirred, cooled solution of isopropanol in an inert solvent like hexanes, followed by the slow addition of water.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher should be readily available. Do not use water or carbon dioxide fire extinguishers on organolithium fires.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1/2 | Incomplete lithiation due to moisture or poor quality n-BuLi. | Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate the n-BuLi solution to determine its exact concentration. |
| Inefficient chlorination. | Ensure the NCS solution is added slowly at low temperature. | |
| Formation of multiple isomers | Incorrect temperature control during lithiation. | Maintain the reaction temperature at -78 °C during the addition of n-BuLi and for the specified stirring time. |
| Low yield in Step 3/4/5 | Incomplete lithiation. | Increase the reaction time for the second lithiation step. |
| Inefficient carboxylation. | Use freshly milled, high-purity dry ice and ensure rapid addition to the cold aryllithium solution. |
References
-
Prakash, G. K. S., et al. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]
-
Schlosser, M. (2005). Directed ortho-lithiation: A survival guide. Angewandte Chemie International Edition, 44(3), 376-393. [Link]
- FMC Lithium. (2018). Butyllithium: Guidelines for Safe Handling.
- Clayden, J., Organolithiums: Selectivity for Synthesis. (2002). Pergamon.
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. baranlab.org [baranlab.org]
- 3. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ossila.com [ossila.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application and Protocol for the Purification of 2-Chloro-3,5-difluorobenzoic Acid by Recrystallization
Abstract
This technical guide provides a detailed protocol for the purification of 2-Chloro-3,5-difluorobenzoic acid via recrystallization. The document outlines the underlying principles of recrystallization, criteria for solvent selection, a step-by-step experimental procedure, and the necessary safety precautions. This guide is intended for researchers, scientists, and professionals in drug development who require a high-purity solid material for their work. The protocol is designed to be a self-validating system, with explanations for each critical step to ensure both efficacy and safety.
Introduction: The Rationale for Recrystallization
This compound is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such starting materials is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically near the solvent's boiling point. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.
By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound's solubility decreases, and it crystallizes out of the solution. The slow cooling process is crucial as it allows for the formation of a well-ordered crystal lattice that inherently excludes impurity molecules. The soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.
Material Characterization and Properties
While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs.
| Property | This compound (Predicted) | Closely Related Analogs |
| Molecular Formula | C₇H₃ClF₂O₂ | - |
| Molecular Weight | 192.55 g/mol | - |
| Appearance | White to off-white crystalline solid | White to light yellow crystal powder for isomers.[1] |
| Melting Point (°C) | Estimated: 120-140 | 2-Chloro-3,6-difluorobenzoic acid: 126-128[1][2], 3,5-Difluorobenzoic acid: 121-124[3], 2-Chlorobenzoic acid: 138-140 |
| Solubility | Insoluble in cold water; likely soluble in hot water and polar organic solvents like alcohols and acetone. | Benzoic acids are generally more soluble in hot water than cold water. Halogenated benzoic acids often show solubility in alcohols and other polar organic solvents.[4] |
Safety and Handling
Halogenated benzoic acids should be handled with care, employing appropriate personal protective equipment (PPE).
-
Hazards: These compounds are generally considered irritants to the skin, eyes, and respiratory tract. They may be harmful if swallowed.[5]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: When handling the powder outside of a fume hood, a dust mask or respirator is recommended.
-
-
Handling: All manipulations of the solid and its solutions should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[6]
Experimental Protocol: Recrystallization of this compound
This protocol is based on the general principles of recrystallization for benzoic acids and may require minor adjustments based on the initial purity of the starting material.
Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization. Based on the properties of analogous compounds, a solvent system of ethanol and water is proposed. Ethanol is likely to be a good solvent, while water is a poor solvent in which the compound is likely less soluble at room temperature. A mixed solvent system allows for fine-tuning of the solubility.
Procedure for Solvent System Evaluation:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add a few drops of ethanol at room temperature. Observe if the solid dissolves. It is expected to be soluble.
-
In a separate test tube, add a similar amount of the crude solid and a small amount of water. The solid should be largely insoluble.
-
To the ethanolic solution, add water dropwise until a persistent turbidity (cloudiness) is observed. This indicates the point of insolubility.
-
Gently heat the turbid solution. If it becomes clear, the solvent mixture is a good candidate for recrystallization.
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Place the flask on a stirrer hotplate in a fume hood.
-
Add a minimal amount of the chosen hot solvent (e.g., 9:1 ethanol:water) to just cover the solid.
-
Heat the mixture with stirring until the solvent begins to boil gently.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a funnel and a new Erlenmeyer flask on the hotplate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value of a related pure compound indicates high purity.
-
Calculate the percent recovery.
-
Troubleshooting
-
No Crystals Form: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and allow it to cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.
-
Oiling Out: If the compound comes out of solution as an oil, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution, add more solvent, and allow it to cool more slowly.
-
Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not cold enough.
Conclusion
The protocol described provides a robust method for the purification of this compound. By carefully selecting the solvent and controlling the rate of cooling, a high-purity crystalline product can be obtained, suitable for demanding applications in research and development.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-CHLORO-3,6-DIFLUOROBENZOIC ACID. Retrieved from [Link]
-
Win-Win Chemical. (n.d.). 4-chloro-3,5-difluorobenzoic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-CHLORO-3,6-DIFLUOROBENZOIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Comprehensive Analytical Characterization of 2-Chloro-3,5-difluorobenzoic acid
Abstract
This document provides a comprehensive suite of detailed analytical methods for the structural elucidation, purity assessment, and impurity profiling of 2-Chloro-3,5-difluorobenzoic acid. As a key building block in the synthesis of novel pharmaceutical and agrochemical compounds, rigorous and reliable characterization of this analyte is critical for quality control and regulatory compliance. This guide presents field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
This compound is a halogenated aromatic carboxylic acid. Its utility as a synthetic intermediate necessitates a robust analytical framework to confirm its identity, quantify its purity, and identify any process-related impurities or degradants. The analytical challenge lies in the limited availability of specific experimental data in public literature for this particular isomer. Therefore, the methods outlined herein are designed as a complete, self-validating system for researchers to establish a definitive analytical profile.
The fundamental properties of the molecule are summarized below. While an experimental melting point is not widely reported, the values for its isomers, such as 2-Chloro-3,6-difluorobenzoic acid (126-128°C), suggest a similar range.[1][2]
| Property | Value |
| Chemical Formula | C₇H₃ClF₂O₂ |
| Molecular Weight | 192.55 g/mol |
| Monoisotopic Mass | 191.978963 Da |
| CAS Number | Not definitively assigned; use structure/name for identification. |
| Appearance | Expected to be a white to off-white crystalline powder. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, DMSO. |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are essential for separating the main component from starting materials, by-products, and other impurities, providing a quantitative measure of purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle of Causality: Reversed-phase HPLC is the gold standard for purity analysis of non-volatile aromatic acids. A C18 stationary phase provides a non-polar environment, retaining the analyte through hydrophobic interactions. The mobile phase, a polar mixture of acidified water and organic solvent, is used to elute compounds based on their polarity. Acidification of the mobile phase (e.g., with TFA or formic acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized species, which results in sharp, symmetrical peaks and reproducible retention times.[3][4]
Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve in 10.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm (or scan with DAD for optimal wavelength) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Sources
Application and Protocol for the Complete ¹H and ¹³C NMR Assignments of 2-Chloro-3,5-difluorobenzoic acid
Abstract
This comprehensive technical guide details the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2-Chloro-3,5-difluorobenzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document provides a robust, predicted analysis based on established NMR principles, substituent effects, and data from structurally analogous compounds. The guide serves as a valuable resource for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of this and similar halogenated benzoic acid derivatives. Furthermore, detailed, field-proven protocols for sample preparation and NMR data acquisition are provided to ensure high-quality, reproducible results.
Introduction
This compound is a substituted aromatic carboxylic acid, a class of compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern of chloro and fluoro groups on the benzene ring imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This application note provides a detailed prediction and rationale for the ¹H and ¹³C NMR spectra of this compound, offering a reliable reference for its spectroscopic characterization.
The presence of fluorine atoms introduces complex spin-spin couplings with both protons (¹H) and carbons (¹³C), leading to intricate splitting patterns that, when correctly interpreted, provide a wealth of structural information. Understanding these through-bond interactions is crucial for unambiguous assignment of the NMR signals.
Predicted ¹H and ¹³C NMR Spectral Analysis
The predicted NMR spectra for this compound are based on the additive effects of the chloro, fluoro, and carboxylic acid substituents on the chemical shifts of the aromatic protons and carbons. Data from related compounds such as 3,5-difluorobenzoic acid, 2-chlorobenzoic acid, and other substituted fluorobenzenes have been used to refine these predictions.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions.
-
H4: This proton is situated between two fluorine atoms, which are strongly electron-withdrawing. However, it is para to the carboxylic acid group and meta to the chlorine atom. The cumulative effect of these substituents is expected to shift this proton downfield. It will appear as a triplet of doublets (td) due to coupling with the two neighboring fluorine atoms and a smaller coupling to the proton at C6.
-
H6: This proton is ortho to the carboxylic acid group and meta to both a fluorine and a chlorine atom. The proximity to the deshielding carboxylic acid group will result in a downfield shift. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom at C5 and the proton at C4.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | 10.0 - 13.0 | br s | - |
| H6 | 7.8 - 8.0 | ddd | ³J(H6-F5) ≈ 8-10 Hz, ⁴J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-F3) ≈ 1-2 Hz |
| H4 | 7.2 - 7.4 | ddd | ³J(H4-F3) ≈ 8-10 Hz, ³J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |
Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display seven distinct signals, as all carbon atoms in the molecule are in unique chemical environments. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects. The fluorine atoms will also induce characteristic C-F couplings.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C=O | 168 - 172 | s | - |
| C3 | 162 - 165 | dd | ¹J(C3-F3) ≈ 240-260 Hz, ³J(C3-F5) ≈ 8-12 Hz |
| C5 | 160 - 163 | dd | ¹J(C5-F5) ≈ 240-260 Hz, ³J(C5-F3) ≈ 8-12 Hz |
| C1 | 133 - 136 | t | ³J(C1-F3) ≈ 4-6 Hz, ³J(C1-F5) ≈ 4-6 Hz |
| C2 | 128 - 132 | dd | ²J(C2-F3) ≈ 20-25 Hz, ⁴J(C2-F5) ≈ 2-4 Hz |
| C6 | 120 - 124 | d | ²J(C6-F5) ≈ 20-25 Hz |
| C4 | 110 - 114 | t | ²J(C4-F3) ≈ 20-25 Hz, ²J(C4-F5) ≈ 20-25 Hz |
Experimental Protocols
The following protocols are designed to yield high-resolution ¹H and ¹³C NMR spectra for this compound. Adherence to these guidelines is critical for obtaining reliable and reproducible data.
Instrumentation
-
NMR Spectrometer: A high-resolution NMR spectrometer with a field strength of at least 400 MHz for ¹H (100 MHz for ¹³C) is recommended. Higher field strengths will provide better signal dispersion, which is advantageous for resolving complex coupling patterns.
-
Probe: A broadband or dual-channel probe capable of observing ¹H and ¹³C frequencies.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Material Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used as alternatives.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Scratched or low-quality tubes can lead to poor shimming and distorted peak shapes.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR software can also reference the spectrum to the residual solvent peak.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and good resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Discussion and Interpretation of Spin-Spin Couplings
The predicted coupling patterns in both the ¹H and ¹³C NMR spectra are a direct consequence of the through-bond interactions between the magnetic nuclei (¹H, ¹³C, and ¹⁹F).
Caption: Spin-spin coupling network in this compound.
The magnitudes of the coupling constants (J-values) are diagnostic of the number of bonds separating the coupled nuclei.
-
¹J (One-bond couplings): The ¹J(C-F) couplings are typically very large (240-260 Hz) and are a definitive indicator of a direct bond between carbon and fluorine.
-
²J (Two-bond couplings): Geminal couplings, such as ²J(C-F), are also significant (20-25 Hz) and provide valuable connectivity information.
-
³J (Three-bond couplings): Vicinal couplings, like ³J(H-F), are crucial for assigning the relative positions of protons and fluorine atoms on the aromatic ring. These typically range from 8-10 Hz.
-
⁴J and ⁵J (Long-range couplings): Four-bond and five-bond couplings are generally smaller but can often be resolved, providing further structural confirmation.
The analysis of these coupling constants, in conjunction with the chemical shifts, allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. For complex spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range C-H correlations can be invaluable.
Conclusion
This application note provides a detailed, predicted ¹H and ¹³C NMR analysis of this compound, along with robust protocols for experimental data acquisition. The predicted chemical shifts and coupling constants serve as a reliable guide for researchers working with this compound. The provided methodologies are grounded in established NMR principles and are designed to ensure the collection of high-quality, interpretable data, which is fundamental for the accurate structural characterization required in drug discovery and materials science.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Application Note: Structural Elucidation of 2-Chloro-3,5-difluorobenzoic Acid Using FT-IR Spectroscopy
Introduction
2-Chloro-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds that serves as a critical structural motif and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of chloro, fluoro, and carboxylic acid substituents on the benzene ring dictates the molecule's chemical reactivity and ultimate utility. Therefore, unambiguous structural verification is a cornerstone of quality control in its production and downstream applications.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for this purpose.[1][2] By measuring the absorption of infrared radiation, FT-IR provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[3] This application note provides a detailed protocol and in-depth spectral analysis for the characterization of this compound, designed for researchers, scientists, and drug development professionals.
Principles of FT-IR Analysis for Aromatic Carboxylic Acids
The FT-IR spectrum of this compound is governed by the vibrational modes of its constituent parts: the carboxylic acid group, the substituted aromatic ring, and the carbon-halogen bonds.
-
Carboxylic Acid Group (-COOH): In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction has a profound and highly characteristic effect on the spectrum. The O-H stretching vibration is no longer a sharp band around 3600 cm⁻¹ (as seen in free hydroxyl groups) but becomes an exceptionally broad and strong absorption band extending from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5][6] This broad feature often overlaps with the sharper C-H stretching bands.[4][5][6] The carbonyl (C=O) stretch of the dimer gives rise to a very strong, sharp peak typically found between 1760-1690 cm⁻¹.[4][7] Other key vibrations include the C-O stretch (1320-1210 cm⁻¹) and the out-of-plane O-H bend (950-910 cm⁻¹).[4][7]
-
Aromatic Ring: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9] In-ring carbon-carbon (C=C) stretching vibrations produce a series of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[8][10][11] Furthermore, the pattern of C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region can be diagnostic of the ring's substitution pattern.[8]
-
Carbon-Halogen Bonds: The vibrations of carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum. The C-F stretching vibrations are typically strong and appear in the 1250-1020 cm⁻¹ range. The C-Cl stretch is found at lower wavenumbers, generally in the 850-550 cm⁻¹ region.[7][12]
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is the recommended sampling technique for this solid compound due to its speed, ease of use, and minimal sample preparation requirements.[2]
Instrumentation and Materials
-
FT-IR Spectrometer equipped with a Diamond ATR accessory.
-
This compound (solid powder).
-
Spatula.
-
Isopropyl alcohol or acetone for cleaning.
-
Lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal using a lint-free wipe moistened with isopropyl alcohol or acetone. Allow the solvent to evaporate completely.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the atmosphere and the instrument itself and is automatically subtracted from the sample spectrum.
-
Causality Check: This step is critical to ensure that peaks from atmospheric CO₂ (around 2360 cm⁻¹) and water vapor (broad bands around 3400 cm⁻¹ and sharp lines around 1600 cm⁻¹) do not appear in the final sample spectrum, preventing misinterpretation.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR diamond crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Causality Check: Good contact is essential for the evanescent wave to penetrate the sample effectively.[2] Poor contact results in a weak, low-quality spectrum with poor signal-to-noise.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After data collection, raise the press arm and carefully clean the sample from the ATR crystal using a dry wipe first, followed by a solvent-moistened wipe.
-
Process the collected spectrum using the instrument software. This may include an ATR correction (to account for the wavelength-dependent depth of penetration) and baseline correction if needed.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the ATR-FT-IR data acquisition process.
Caption: Workflow for ATR-FT-IR Analysis.
Spectral Interpretation and Data
The FT-IR spectrum of this compound will display a series of absorption bands corresponding to the specific vibrational modes of the molecule. The table below summarizes the expected key absorptions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |
| ~3080 | Weak - Medium | C-H Stretch | Aromatic Ring |
| ~1710 | Strong, Sharp | C=O Stretch (H-bonded dimer) | Carboxylic Acid |
| ~1600, ~1450 | Medium - Strong, Sharp | C=C In-ring Stretch | Aromatic Ring |
| ~1300 | Medium - Strong | C-O Stretch / O-H Bend Coupling | Carboxylic Acid |
| ~1240, ~1150 | Strong | C-F Stretch | Aryl-Fluoride |
| ~920 | Medium, Broad | O-H Out-of-Plane Bend (dimer) | Carboxylic Acid |
| ~860 | Medium - Strong | C-H Out-of-Plane Bend | Aromatic Ring |
| ~750 | Medium | C-Cl Stretch | Aryl-Chloride |
Table 1: Characteristic FT-IR Absorption Bands for this compound.
Detailed Analysis of Key Spectral Regions
-
3300-2500 cm⁻¹: The most prominent feature in this region will be the massive, broad absorption from the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[4][6][13] This band confirms the presence of the -COOH group and its dimeric association in the solid state. Superimposed on this broad peak, a weaker, sharper peak around 3080 cm⁻¹ from the aromatic C-H stretch may be visible.[8]
-
1800-1650 cm⁻¹ (Carbonyl Region): A very strong and sharp absorption peak is expected around 1710 cm⁻¹. This is the characteristic C=O stretching vibration of the dimerized carboxylic acid.[5][7] Its high intensity is due to the large change in dipole moment during this vibration. The position is slightly higher than non-aromatic acids due to the electron-withdrawing nature of the substituted phenyl ring.
-
1650-1000 cm⁻¹ (Fingerprint Region I): This region is rich with information. Sharp peaks around 1600 cm⁻¹ and 1450 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.[10][11] The strong absorptions expected for the C-F bonds will dominate parts of this region, likely appearing between 1250-1100 cm⁻¹.[14] The coupled C-O stretching and in-plane O-H bending of the carboxylic acid group also appears here, typically around 1300 cm⁻¹.[4][13]
-
Below 1000 cm⁻¹ (Fingerprint Region II): The broad O-H out-of-plane bend from the dimer is expected around 920 cm⁻¹.[4] A strong C-H out-of-plane bending band is anticipated around 860 cm⁻¹, which is characteristic for an aromatic ring with two adjacent hydrogen atoms (as is the case for this 1,2,3,5-tetrasubstituted ring). Finally, the C-Cl stretching vibration should be observable as a medium to strong band in the 850-550 cm⁻¹ range.[12]
Conclusion
FT-IR spectroscopy, particularly with an ATR sampling accessory, provides a definitive and efficient method for the structural confirmation of this compound. The resulting spectrum is a unique fingerprint characterized by a very broad O-H stretch (3300-2500 cm⁻¹), a strong carbonyl peak (~1710 cm⁻¹), and a complex series of bands in the fingerprint region that confirm the presence of the aromatic ring and its specific halogen substituents (C-F and C-Cl stretches). This technique serves as an indispensable tool for identity confirmation, quality control, and ensuring the integrity of this key synthetic intermediate in research and industrial settings.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of California, Los Angeles. [Link]
-
LibreTexts Chemistry. (2019, September 3). 19.3: Spectroscopy of Carboxylic Acids. [Link]
-
Zhao, Y., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
-
LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]
-
Skinner, D. E., & Skinner, J. L. (2003). Theoretical Modeling of the OH Stretch Infrared Spectrum of Carboxylic Acid Dimers Based on First-Principles Anharmonic Couplings. The Journal of Chemical Physics. [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. [Link]
-
LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
- Gonçalves, J. L., et al. (2021).
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Sofyan, F. I., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Strategic Utilization of 2-Chloro-3,5-difluorobenzoic Acid in the Synthesis of Advanced Quinolone Antibiotics
An Application Note for Medicinal Chemists and Drug Development Professionals
Introduction: The Architectural Importance of Halogenated Precursors
The quinolone and fluoroquinolone family of antibiotics represents a cornerstone of modern antibacterial therapy, prized for their broad-spectrum activity and mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] The development of successive generations of these drugs has been a story of meticulous chemical tailoring to enhance potency, expand the spectrum of activity, and improve pharmacokinetic profiles.[5][6]
A critical, yet often overlooked, aspect of this molecular engineering is the selection of the initial building blocks. 2-Chloro-3,5-difluorobenzoic acid has emerged as a highly strategic precursor in the construction of potent fluoroquinolones. Its specific halogenation pattern is not arbitrary; it is a deliberate design choice that dictates the course of the synthesis. The chlorine atom at the C-2 position serves as an excellent leaving group for the crucial ring-closing reaction, while the fluorine atoms at C-3 and C-5 are instrumental in modulating the electronic properties of the ring and ultimately become the key C-7 and C-5 substituents in the final quinolone core. Specifically, the fluorine that becomes the C-6 substituent in the quinolone scaffold is a hallmark of the "fluoroquinolone" class and is essential for potent antibacterial activity.[6]
This application note provides a detailed guide for researchers, elucidating the synthetic logic and offering a robust protocol for leveraging this compound to construct a representative fluoroquinolone core.
The Core Synthetic Strategy: From Benzoic Acid to Bicyclic Pharmacophore
The transformation of a simple substituted benzoic acid into the complex bicyclic quinolone core is a foundational process in medicinal chemistry. The most prevalent and reliable method for this transformation, starting from a 2-halobenzoic acid derivative, is a modified Gould-Jacobs pathway. This approach systematically builds the second ring onto the existing benzene scaffold.
The logic of the synthesis hinges on a key intramolecular reaction: a nucleophilic aromatic substitution (SNAr) to form the pyridone ring.
-
Activation: The carboxylic acid is first activated to facilitate subsequent C-C bond formation.
-
Chain Extension: The activated acid is condensed with a malonate derivative to build the three-carbon chain required for the second ring.
-
Annelation/Cyclization: An amine is introduced, which then acts as the nucleophile in the ring-closing step. The strategically placed chlorine atom at the C-2 position is paramount here, serving as the leaving group that is displaced by the amine to forge the final bicyclic system.[7] The electron-withdrawing nature of the fluorine atoms on the ring enhances the electrophilicity of the carbon being attacked, thereby facilitating this crucial cyclization.
The overall workflow is designed to be robust and sequential, allowing for purification and characterization at key intermediate stages, ensuring the integrity of the final product.
Sources
- 1. List of Common Quinolones + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. crstoday.com [crstoday.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
Synthesis of 2-Chloro-3,5-difluorobenzoyl Chloride: A Detailed Application Note and Protocol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of 2-Chloro-3,5-difluorobenzoyl chloride, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. We provide an in-depth analysis of the reaction of 2-Chloro-3,5-difluorobenzoic acid with common chlorinating agents, focusing on thionyl chloride and oxalyl chloride. This document offers a comparative overview of these reagents, detailed reaction mechanisms, step-by-step experimental protocols, and essential safety and handling information. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure both reproducibility and a thorough understanding of the underlying chemistry.
Introduction: The Significance of 2-Chloro-3,5-difluorobenzoyl Chloride
2-Chloro-3,5-difluorobenzoyl chloride is a key building block in synthetic organic chemistry. Its trifunctional nature—an acyl chloride, a chloro substituent, and two fluoro groups—offers multiple reaction sites for the construction of complex molecular architectures. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this intermediate particularly valuable in the design of new therapeutic agents and crop protection chemicals. The conversion of the parent carboxylic acid to the more reactive acid chloride is a fundamental step, enabling subsequent nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.
Mechanistic Insights: The Conversion of Carboxylic Acids to Acyl Chlorides
The transformation of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl group with a chloride ion. This is not a direct displacement, as the hydroxide ion is a poor leaving group. Therefore, a chlorinating agent is employed to convert the hydroxyl into a better leaving group. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Reaction with Thionyl Chloride (SOCl₂)
The reaction with thionyl chloride proceeds through a chlorosulfite intermediate.[1] The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. This chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acid chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.[2]
Reaction with Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is a milder and often more selective reagent than thionyl chloride.[3] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF first reacts with oxalyl chloride to form a Vilsmeier reagent, an electrophilic iminium salt. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of an unstable intermediate that decomposes to the acid chloride, carbon dioxide (CO₂), carbon monoxide (CO), and regenerates the DMF catalyst. The evolution of these gaseous byproducts also serves to drive this reaction to completion.
Comparative Analysis of Chlorinating Agents
The choice between thionyl chloride and oxalyl chloride depends on the specific substrate, desired reaction conditions, and the scale of the synthesis.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive, can sometimes lead to side reactions. | Milder and more selective reagent. |
| Byproducts | SO₂ and HCl (gaseous).[2] | CO, CO₂, and HCl (gaseous). |
| Catalyst | Can be used with or without a catalyst (e.g., DMF). | Typically requires a catalytic amount of DMF. |
| Reaction Temperature | Often requires heating (reflux). | Can often be run at room temperature. |
| Work-up | Excess reagent is a high-boiling liquid and must be removed under vacuum. | Excess reagent is a low-boiling liquid, easier to remove. |
| Safety | Corrosive and lachrymatory. Reacts violently with water. | Corrosive and toxic. Reacts with water. |
Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should always perform a risk assessment before commencing any chemical synthesis.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from general procedures for the synthesis of substituted benzoyl chlorides.[4][5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic)
-
Anhydrous toluene (optional, as a solvent or for azeotropic removal of excess SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ produced.
-
Charging the Flask: To the flask, add this compound (1.0 eq).
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (2.0 - 5.0 eq). The reaction can be run neat or in an inert solvent like anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the mixture to reflux (approximately 80 °C for neat thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation. Anhydrous toluene can be added and co-distilled to aid in the removal of the last traces of SOCl₂.
-
-
Purification: The crude 2-Chloro-3,5-difluorobenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Workflow Diagram:
Protocol 2: Synthesis using Oxalyl Chloride
This protocol utilizes a milder reagent and is often preferred for sensitive substrates.[6][7]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF, catalytic)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas outlet connected to a scrubber
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a gas outlet connected to a scrubber.
-
Charging the Flask: Dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or DCE.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Addition of Oxalyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Vigorous gas evolution (CO and CO₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.
-
Work-up:
-
The solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude acid chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.
Workflow Diagram:
Product Characterization
The successful formation of 2-Chloro-3,5-difluorobenzoyl chloride can be confirmed by various spectroscopic methods:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the acid chloride at a higher frequency (typically 1780-1815 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxylic acid will disappear.
-
¹³C NMR: A shift in the carbonyl carbon resonance is expected.
-
¹⁹F NMR: The fluorine resonances should be consistent with the substitution pattern.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity.
Due to the reactivity of acid chlorides, it is common to derivatize a small aliquot of the product (e.g., by reacting with methanol to form the methyl ester) for easier analysis by techniques like TLC or HPLC.[8]
Safety and Handling
Both thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.
-
Thionyl Chloride: Highly corrosive and a lachrymator. Inhalation can cause severe irritation to the respiratory tract.
-
Oxalyl Chloride: Toxic and corrosive. Inhalation can be fatal.
-
Hydrogen Chloride: A corrosive gas produced as a byproduct in both reactions.
Waste Disposal: Excess reagents and reaction residues must be quenched carefully. A common procedure is to slowly add the waste to a stirred, cooled solution of sodium bicarbonate or sodium hydroxide. This should be done in a fume hood due to the vigorous reaction and gas evolution. All waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of 2-Chloro-3,5-difluorobenzoyl chloride is a straightforward yet critical transformation for accessing a range of valuable chemical entities. Both thionyl chloride and oxalyl chloride are effective reagents for this conversion, with the choice depending on the specific requirements of the synthesis. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this important synthetic intermediate.
References
-
Yufeng, How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng Chemical. [Link]
-
PrepChem, Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. PrepChem.com. [Link]
-
Organic Syntheses, Procedure. Organic Syntheses. [Link]
- Google Patents, US4851160A - Process for the preparation of benzoic acid deriv
-
Organic Syntheses, 3. Organic Syntheses Procedure. [Link]
-
Organic Syntheses, Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]
-
Chemguide, preparation of acyl chlorides (acid chlorides). [Link]
-
ResearchGate, What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
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- 8. researchgate.net [researchgate.net]
Suzuki coupling reactions with derivatives of 2-Chloro-3,5-difluorobenzoic acid
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-3,5-difluorobenzoic Acid Derivatives
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the pharmaceutical and fine chemical industries for the construction of biaryl and substituted aromatic structures.[1][2] This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of a particularly challenging substrate class: derivatives of this compound. We will explore the inherent difficulties posed by the inert aryl chloride bond and the ortho-carboxylic acid functionality, offering field-proven strategies for catalyst selection, reaction optimization, and troubleshooting to empower researchers in drug discovery and process development.
Introduction: The Significance and Challenges of the Substrate
Derivatives of this compound are valuable building blocks in medicinal chemistry. The difluorophenyl motif is a common feature in bioactive molecules, where fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. The carboxylic acid group provides a critical handle for further functionalization, such as amide bond formation.
However, this substrate presents a confluence of challenges for the Suzuki-Miyaura coupling:
-
Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the rate-determining oxidative addition step of the catalytic cycle kinetically demanding.[3][4]
-
Ortho-Carboxylic Acid: The acidic proton of the benzoic acid requires neutralization by the base. The resulting carboxylate anion can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
-
Steric Hindrance: The presence of three substituents on the aromatic ring, including one at the ortho position to the reacting C-Cl bond, introduces steric congestion that can further impede the approach of the bulky palladium catalyst.
Overcoming these obstacles requires a carefully optimized catalytic system and a nuanced understanding of the reaction mechanism.
Mechanistic Considerations: A Deeper Look into the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding each step is crucial for troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the aryl-chloride bond (Ar-Cl). This is typically the slowest step for aryl chlorides and is heavily influenced by the ligand.[5][7] Bulky, electron-rich ligands are essential as they stabilize the Pd(0) species and promote the C-Cl bond cleavage.[8][9]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the Pd(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10][11][12] The choice of base and solvent is critical to ensure efficient formation of this intermediate without promoting side reactions.
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol Design: Selecting the Right Tools
Success with this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precatalyst and Ligand Selection
Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides. Modern, highly active systems are required.
-
Palladium Source: Air-stable Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.
-
Ligands: This is the most critical choice. Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for C-Cl bond activation.[8] They enhance the rate of both oxidative addition and reductive elimination. Recommended ligands include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative for activating aryl chlorides.[12]
The Critical Role of the Base and Solvent
-
Base Selection: A moderately strong base is needed to facilitate the transmetalation step without causing significant substrate or product degradation.[4]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, providing excellent results.[8]
-
Potassium Carbonate (K₂CO₃) and Caesium Carbonate (Cs₂CO₃) are also widely used and effective.
-
Stoichiometry: A minimum of 3 equivalents of base is recommended. One equivalent is consumed to neutralize the acidic proton of the benzoic acid, and an additional 1.5-2 equivalents are required to drive the catalytic cycle.
-
-
Solvent System: Anhydrous, aprotic polar solvents are generally preferred.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki coupling of a this compound derivative with a generic arylboronic acid.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1–2 mol%)
-
Ligand (e.g., SPhos, 2–4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This degassing step is crucial to remove oxygen, which can oxidize the catalyst and promote undesirable side reactions like homocoupling.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd(OAc)₂, 0.02 equiv) and the ligand (SPhos, 0.04 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl carboxylic acid.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Catalyst inhibition by carboxylate. 3. Insufficient temperature. | 1. Switch to a more active ligand (e.g., SPhos, XPhos). 2. Protect the carboxylic acid as a methyl or ethyl ester prior to coupling, followed by saponification. 3. Increase reaction temperature to 100-110 °C. |
| Protodehalogenation | Presence of a hydrogen source (e.g., water, alcohol) or certain bases promoting the replacement of -Cl with -H. | Use a strictly anhydrous solvent. Avoid alcohol-based solvents. Switch to a base less prone to this side reaction, like K₃PO₄. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure rigorous degassing of solvents and the reaction vessel before adding the catalyst. Maintain a positive inert gas pressure throughout. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (e.g., high temperature, prolonged time, certain bases).[13] | Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. Use a milder base or lower the reaction temperature if possible. |
Summary of Recommended Reaction Parameters
The following table provides a comparative summary of typical conditions for this challenging transformation.
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Reliable, commercially available precatalysts. |
| Ligand | SPhos or XPhos (2-4 mol%) | Highly active for C-Cl bond activation.[8][14] |
| Boronic Reagent | Arylboronic Acid or Pinacol Ester (1.2-1.5 eq) | Pinacol esters can reduce protodeboronation side reactions.[13] |
| Base | K₃PO₄ or Cs₂CO₃ (3 eq) | Effective bases for challenging couplings; extra equivalent neutralizes the acidic substrate.[8] |
| Solvent | Dioxane, Toluene, or THF (anhydrous) | Aprotic solvents prevent unwanted side reactions. |
| Temperature | 80–110 °C | Higher temperatures are often required to drive the oxidative addition of the C-Cl bond. |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation and homocoupling.[4] |
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 20, 2026, from [Link]
- Cid, J., Garcia-Alvarez, J., & Casares, J. A. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
ResearchGate. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Retrieved January 20, 2026, from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (n.d.). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
-
ResearchGate. (n.d.). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Couplings with 2-(Chloromethyl)benzoic acid.
-
ResearchGate. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Retrieved January 20, 2026, from [Link]
- Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Cravotto, G., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
- Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Retrieved January 20, 2026, from [Link]
- Bulfield, D., & Huber, S. M. (2016).
-
MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Retrieved January 20, 2026, from [Link]
- RSC Publishing. (2023).
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved January 20, 2026, from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved January 20, 2026, from [Link]
-
University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 20, 2026, from [Link]
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling.
- RSC Publishing. (n.d.). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved January 20, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved January 20, 2026, from [Link]
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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Application Note: Synthesis and Evaluation of a Novel Quinolone Antimicrobial Agent from 2-Chloro-3,5-difluorobenzoic Acid
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. The fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have been highly effective.[1] A common structural feature of these molecules is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. This application note provides a detailed protocol for the synthesis of a novel quinolone derivative, hereafter designated Q-235 , from 2-Chloro-3,5-difluorobenzoic acid. The rationale for this synthetic pathway is grounded in established methodologies for quinolone synthesis, particularly the Gould-Jacobs reaction and subsequent nucleophilic aromatic substitution.[2] This document will guide researchers through the multi-step synthesis, purification, and characterization of Q-235, followed by a robust protocol for evaluating its antimicrobial efficacy using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Targeting Bacterial DNA Synthesis
The anticipated mechanism of action for Q-235 is the inhibition of bacterial DNA synthesis, a hallmark of the quinolone class of antibiotics.[3][4] These compounds target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] By binding to the enzyme-DNA complex, quinolones stabilize DNA strand breaks created by these enzymes.[6] This ternary complex of the drug, enzyme, and DNA effectively blocks the progress of the replication fork, leading to a cessation of DNA replication and ultimately, bacterial cell death.[6][7] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[7]
Synthetic Pathway Overview
The synthesis of Q-235 is a multi-step process commencing with the activation of this compound, followed by the construction of the quinolone core via a Gould-Jacobs-type reaction, and concluding with the introduction of a piperazinyl group at the C-7 position, a common modification known to enhance antimicrobial activity.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3,5-difluorobenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Chloro-3,5-difluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the preparation of this key synthetic intermediate. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Core Synthesis Pathway and Impurity Hotspots
A prevalent strategy for synthesizing this compound involves the ortho-lithiation of 1,3-difluorobenzene, followed by carboxylation and subsequent chlorination. This pathway is efficient but requires careful control to minimize the formation of key impurities. The following workflow diagram illustrates the primary reaction sequence and highlights critical junctures where impurities are most likely to be introduced.
side reactions and byproduct formation in 2-Chloro-3,5-difluorobenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important building block. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary synthetic routes to this compound?
-
What are the most common impurities observed in the final product?
-
How can I effectively purify this compound?
-
-
Troubleshooting Guide: Side Reactions & Byproduct Formation
-
Route 1: Lithiation and Carboxylation of 1-Chloro-2,4-difluorobenzene
-
Issue: Low yield of the desired product and formation of isomeric benzoic acids.
-
Issue: Formation of a significant amount of biphenyl byproduct.
-
-
Route 2: Sandmeyer Reaction from 2-Amino-3,5-difluorobenzoic Acid
-
Issue: Formation of colored impurities and tar-like substances during the synthesis of the 2-amino-3,5-difluorobenzoic acid precursor.
-
Issue: Low yield in the Sandmeyer reaction and formation of unexpected byproducts.
-
Issue: Presence of a significant amount of a biaryl impurity in the final product.
-
-
General Issues
-
Issue: Decarboxylation of the final product during workup or purification.
-
-
-
Experimental Protocols
-
Protocol 1: Synthesis of 2-Amino-3,5-difluorobenzoic Acid.
-
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal synthetic pathways to this compound:
-
Route 1: Lithiation and Carboxylation: This route typically starts with 1-chloro-2,4-difluorobenzene, which undergoes ortho-lithiation followed by carboxylation with carbon dioxide. The regioselectivity of the lithiation is a critical factor in this synthesis.
-
Route 2: From a Substituted Aniline: A multi-step synthesis starting from a suitable aniline precursor, such as 2,4-difluoroaniline. The synthesis involves the introduction of the amino group, followed by a Sandmeyer reaction to introduce the chlorine atom. This route often involves the synthesis of the key intermediate, 2-amino-3,5-difluorobenzoic acid.
Q2: What are the most common impurities observed in the final product?
The impurity profile largely depends on the synthetic route employed. Common impurities include:
-
Isomeric benzoic acids: Arising from non-regioselective reactions, particularly in the lithiation and carboxylation route.
-
Biphenyl or biaryl derivatives: These are common byproducts in reactions involving organometallic intermediates (like Grignard or organolithium reagents) and in Sandmeyer reactions due to radical coupling.[1]
-
Decarboxylated byproduct: 1-Chloro-3,5-difluorobenzene can be formed if the final product is subjected to high temperatures.
-
Starting materials and intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product.
-
Phenolic byproducts: Can arise from the reaction of diazonium salts with water in the Sandmeyer route.[1]
Q3: How can I effectively purify this compound?
Purification can be challenging due to the similar physical properties of the desired product and its byproducts. Common purification techniques include:
-
Recrystallization: This is the most common method. A suitable solvent system (e.g., toluene, heptane/ethyl acetate) should be carefully chosen to selectively crystallize the desired product.
-
Column Chromatography: While effective, it can be resource-intensive for large-scale purifications. Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common choice.
-
Acid-Base Extraction: This can be used to separate the acidic product from neutral byproducts like biphenyls.
Troubleshooting Guide: Side Reactions & Byproduct Formation
Route 1: Lithiation and Carboxylation of 1-Chloro-2,4-difluorobenzene
This route offers a more direct approach but is highly sensitive to reaction conditions, which can significantly impact regioselectivity and yield.
-
Causality: The lithiation of 1-chloro-2,4-difluorobenzene is a directed ortho-metalation (DoM) reaction.[2][3] Both fluorine and chlorine atoms can direct the lithiation to their ortho positions. The fluorine atom is generally a stronger directing group than chlorine. This can lead to a mixture of lithiated intermediates and, consequently, a mixture of isomeric benzoic acids upon carboxylation. The reaction temperature is critical; at higher temperatures, benzyne formation can occur, leading to a complex mixture of products.[4]
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a very low reaction temperature (typically -78 °C or lower) to ensure kinetic control and minimize side reactions.
-
Solvent System: The choice of solvent can influence the regioselectivity. Tetrahydrofuran (THF) is a common solvent for these reactions.
-
Lithiating Agent: The choice of organolithium reagent (e.g., n-BuLi, sec-BuLi, LDA) can affect the outcome. For sterically hindered positions, LDA might be a better choice.
-
Slow Addition: Add the organolithium reagent slowly to the solution of 1-chloro-2,4-difluorobenzene to maintain a low temperature and minimize localized heating.
-
-
Causality: The formation of biphenyl derivatives is a known side reaction in syntheses involving organometallic intermediates like Grignard or organolithium reagents.[5] This occurs through a coupling reaction between the organometallic intermediate and the starting aryl halide.
-
Troubleshooting & Mitigation:
-
Inverse Addition: Add the aryl halide slowly to the organolithium reagent (inverse addition) to keep the concentration of the aryl halide low, thus minimizing the coupling side reaction.
-
Low Temperature: As with controlling regioselectivity, maintaining a low temperature throughout the reaction is crucial.
-
Rapid Quenching: Once the lithiation is complete, quench the reaction with dry carbon dioxide gas or crushed dry ice as quickly as possible.
-
Route 2: Sandmeyer Reaction from 2-Amino-3,5-difluorobenzoic Acid
This multi-step route can offer better control over isomer formation but has its own set of potential pitfalls, particularly in the synthesis of the amino precursor and the diazotization step.
-
Causality: The synthesis of the amino precursor often involves harsh conditions, such as nitration and reduction. Incomplete reactions or side reactions during these steps can lead to the formation of colored byproducts and polymeric tars. For instance, during the cyclization of an anilide precursor in strong acid to form an isatin intermediate, overheating can lead to tar formation.[6]
-
Troubleshooting & Mitigation:
-
Strict Temperature Control: Carefully control the temperature during all steps, especially during exothermic reactions like nitration and cyclization.
-
Efficient Stirring: Ensure efficient mixing to prevent localized overheating and promote complete reaction.
-
Purification of Intermediates: Purify the intermediates at each step to avoid carrying over impurities to the next stage. Recrystallization is often a viable option.[6]
-
-
Causality: The Sandmeyer reaction involves the conversion of a diazonium salt to the desired product. Diazonium salts of highly substituted anilines can be unstable and prone to side reactions. For example, an attempted Sandmeyer cyanation on a related difluoro-nitroaniline resulted in the formation of a quinone-diazide, a completely unexpected product, due to the nucleophilic attack of hydroxide on the electron-deficient aromatic ring.[7]
-
Troubleshooting & Mitigation:
-
Control of Diazotization: The diazotization should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
pH Control: The pH of the reaction mixture is critical. The Sandmeyer reaction is typically carried out in acidic conditions.
-
Choice of Copper Salt: Use the appropriate copper(I) salt for the desired transformation (e.g., CuCl for chlorination). The purity of the copper salt is also important.
-
Careful Workup: Quench the reaction carefully and avoid excessive heating during workup.
-
-
Causality: The Sandmeyer reaction proceeds through a radical mechanism, which is supported by the detection of biaryl byproducts.[1] These are formed by the coupling of two aryl radicals.
-
Troubleshooting & Mitigation:
-
Reaction Conditions: Optimize the reaction conditions (temperature, solvent, concentration) to favor the desired reaction pathway over radical coupling.
-
Scavengers: In some cases, the addition of radical scavengers can help to minimize the formation of biaryl byproducts, although this may also reduce the rate of the desired reaction.
-
Purification: As mentioned earlier, purification methods like recrystallization or chromatography are necessary to remove these byproducts.
-
General Issues
-
Causality: Benzoic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation at elevated temperatures.[8][9] This can occur during distillation or prolonged heating in solution.
-
Troubleshooting & Mitigation:
-
Avoid High Temperatures: Minimize exposure of the final product to high temperatures. Use vacuum distillation at a lower temperature if distillation is necessary.
-
Mild Workup Conditions: Use mild conditions for workup and purification. Avoid prolonged heating during recrystallization.
-
Data Summary
| Potential Byproduct | Formation Route | Analytical Signature (Expected) | Mitigation Strategy |
| Isomeric Benzoic Acids | Lithiation/Carboxylation | Similar mass, different retention time in HPLC/GC, distinct NMR spectrum | Strict temperature control (-78°C), slow addition of lithiating agent |
| Biphenyl Derivatives | Lithiation/Carboxylation, Sandmeyer | Higher molecular weight, distinct NMR signals, non-acidic | Inverse addition, low temperature, rapid quenching, acid-base extraction |
| Quinone-diazide Derivatives | Sandmeyer | Unexpected mass and color, characteristic IR and NMR signals | Careful control of diazotization and pH, immediate use of diazonium salt |
| Phenolic Compounds | Sandmeyer | Lower molecular weight than product, acidic, characteristic phenolic OH in IR and NMR | Anhydrous conditions for diazotization, controlled addition of diazonium salt to copper chloride solution |
| 1-Chloro-3,5-difluorobenzene | Decarboxylation | Lower molecular weight, neutral, characteristic NMR spectrum | Avoid high temperatures during workup and purification |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,5-difluorobenzoic Acid
This protocol is adapted from a known procedure for a similar compound and should be optimized for the specific substrate.[6]
-
Nitration of 2,4-difluoroaniline: Slowly add 2,4-difluoroaniline to a mixture of concentrated sulfuric acid and nitric acid at 0-5 °C.
-
Reduction of the nitro group: The resulting nitroaniline is then reduced to the corresponding diamine using a suitable reducing agent like SnCl₂/HCl or catalytic hydrogenation.
-
Hydrolysis of the amino group: The diamine is then selectively hydrolyzed to the aminobenzoic acid.
Note: This is a simplified outline. Please refer to detailed literature procedures for specific reagent quantities and reaction conditions.
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
-
Diazotization: Dissolve 2-amino-3,5-difluorobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Workup: Allow the reaction to warm to room temperature and stir for several hours. The product can then be isolated by filtration or extraction with a suitable organic solvent. Purify the crude product by recrystallization.
Visualizations
Logical Flow for Troubleshooting Lithiation/Carboxylation Route
Caption: Troubleshooting workflow for the lithiation and carboxylation route.
Decision Tree for Sandmeyer Reaction Issues
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. baranlab.org [baranlab.org]
- 4. Sci-Hub. Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes / The Journal of Organic Chemistry, 1990 [sci-hub.box]
- 5. m.youtube.com [m.youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Diatrizoate contrast agents: 2-amino-5-acetamido-, and 3,5-diamino-2,4,6-triiodobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-3,5-difluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-3,5-difluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, making an efficient and reproducible synthetic route paramount.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in the lab.
Part 1: Overview of a Common Synthetic Pathway
While several routes to halogenated benzoic acids exist, a frequently employed and scalable strategy involves a multi-step sequence starting from a substituted aniline or nitrobenzene derivative. This approach avoids the use of hazardous and temperature-sensitive organolithium reagents, which can be difficult to handle on a large scale.[3] A representative pathway involves the diazotization of an amino group followed by a Sandmeyer reaction to introduce the chlorine atom.[4]
The following diagram illustrates a common synthetic logic for this class of compounds.
Sources
Technical Support Center: Troubleshooting the Purification of 2-Chloro-3,5-difluorobenzoic Acid
Welcome to the technical support center for the purification of 2-Chloro-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to the Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purification, however, can be challenging due to the potential for isomeric impurities, residual starting materials, and byproducts from its synthesis. The electronic effects of the halogen substituents influence its solubility and acidity, requiring carefully optimized purification protocols. This guide will walk you through a logical, step-by-step approach to diagnosing and resolving common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. Based on the synthesis of structurally similar halogenated benzoic acids, you can anticipate the following types of impurities[1][2][3]:
-
Isomeric Impurities: Regioisomers can form during electrophilic aromatic substitution reactions, such as nitration or chlorination. For instance, if a synthesis involves the nitration of a chlorodifluorobenzene precursor, you might encounter other nitro-substituted isomers that are subsequently converted to the corresponding benzoic acid.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product. For example, if the synthesis involves the oxidation of a corresponding benzaldehyde or acetophenone, some of these precursors may remain.
-
Intermediates: In multi-step syntheses, intermediates from preceding steps may be carried over. For example, if a Sandmeyer reaction is used to introduce the chloro group, the corresponding diazonium salt or its byproducts might be present if the reaction does not go to completion.
-
Byproducts of Side Reactions: Depending on the reagents and reaction conditions, various side products can form. For instance, hydrolysis of a nitrile precursor might be incomplete, leaving residual amide.
Q2: I am struggling to remove a persistent impurity that co-elutes with my product in HPLC. What are my options?
A2: Co-elution in HPLC suggests that the impurity has a very similar polarity to your desired product. Here's a systematic approach to tackle this:
-
Optimize HPLC Method: Before resorting to preparative chromatography, ensure your analytical HPLC method is fully optimized. Vary the mobile phase composition (e.g., change the organic modifier, adjust the pH of the aqueous phase), try a different column chemistry (e.g., C18, phenyl-hexyl, or a column with a different end-capping), and adjust the gradient profile.[4][5]
-
Consider an Alternative Purification Technique: If HPLC optimization fails, consider a purification method that relies on a different separation principle.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The key is to find a solvent system where the solubility of your product and the impurity differ significantly with temperature.
-
Acid-Base Extraction: This technique can be very effective if the impurity has a different pKa than your target compound.
-
-
Chemical Derivatization: In some challenging cases, you can temporarily derivatize your product (e.g., form an ester), purify the derivative, and then cleave the derivative to regenerate the pure acid. This is often a last resort due to the additional reaction steps involved.
Q3: My recrystallization is not working well. I either get poor recovery or the product is still impure. What should I do?
A3: Recrystallization is a powerful but sensitive technique. Here are some key parameters to troubleshoot:
-
Solvent Selection is Critical: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. For halogenated benzoic acids, common solvents to screen include water, ethanol, methanol, ethyl acetate, toluene, and hexane, or mixtures thereof[6][7][8]. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be very effective.
-
Use the Minimum Amount of Hot Solvent: Adding too much solvent will result in low recovery as your product will remain in the mother liquor upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of large, pure crystals, while rapid cooling can trap impurities.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of your pure compound.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
Initial Assessment: Analyze your crude product by HPLC or GC-MS to identify the major impurities.[9][10] Knowing the identity and approximate quantity of the impurities will guide your purification strategy.
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low purity of this compound.
Detailed Protocols:
-
Protocol 1: Acid-Base Extraction
Step-by-Step Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is a weak base and will selectively deprotonate the more acidic this compound, forming the water-soluble sodium salt.
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acidic product.
-
Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2). Your product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Protocol 2: Recrystallization
Recrystallization is highly effective for removing small amounts of impurities with different solubility profiles.
Solvent Selection Table (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Potential Use |
| Water | Low | Moderate to High | Good for single-solvent recrystallization, but may require larger volumes.[7][8] |
| Ethanol/Methanol | High | Very High | May need to be used in a co-solvent system with an anti-solvent like water or hexane. |
| Ethyl Acetate | Moderate | High | Good candidate for single-solvent recrystallization. |
| Toluene | Low | Moderate | Can be effective, especially for removing more polar impurities. |
| Hexane/Heptane | Very Low | Low | Primarily used as an anti-solvent in a two-solvent system. |
Problem 2: Product Oiling Out During Recrystallization
Cause: Oiling out occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Solutions:
-
Lower the temperature of the solution before cooling. Add a slightly larger volume of the hot solvent to ensure the compound does not come out of solution at a high temperature.
-
Change the solvent system. Use a solvent with a lower boiling point.
-
Induce crystallization at a lower temperature. After the solution has cooled slightly, try scratching the flask or adding a seed crystal.
Problem 3: Poor Recovery from Acid-Base Extraction
Cause: This is often due to incomplete precipitation of the product or using an inappropriate base for extraction.
Solutions:
-
Ensure complete protonation. After adding acid to the aqueous extract, check the pH with pH paper to ensure it is strongly acidic (pH 1-2).
-
Cool the solution. The solubility of the benzoic acid will be lower at colder temperatures, leading to better precipitation.
-
Check for emulsions. If an emulsion forms during extraction, it can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Analytical Characterization for Purity Assessment
To confirm the success of your purification, it is essential to use appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be very effective. The benzoic acid will likely need to be derivatized (e.g., esterified) to improve its volatility.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide valuable information about the structure of your compound and the presence of any impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Conclusion
The successful purification of this compound relies on a systematic and informed approach to troubleshooting. By understanding the potential impurities and the principles behind the primary purification techniques of acid-base extraction and recrystallization, researchers can overcome common challenges and obtain a product of high purity. Always verify your purity with appropriate analytical methods to ensure the quality of your material for subsequent applications.
References
- Zhang, J., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415.
- Li, Z., & Huang, N. (1995). Syntheses of 2-Chloro-4,5-difluorobenzoic acid.
- Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169.
-
Pearson Education. The pKa values of a few ortho-, meta-, and para-substituted benzo... Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1994). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. U.S.
-
Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Retrieved from [Link]
- Imperial Chemical Industries PLC. (1991). Process for preparing chloro-difluorobenzene.
- Zhang, J., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
- Zhang, J., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415.
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Bayer AG. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Gomes, C. F., & Ribeiro da Silva, M. A. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4816.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
- Wang, L., et al. (2014). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
- Li, D., et al. (2020). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
-
Zora. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]
-
jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link]
- Montedison S.p.A. (1979). Method of preparing 2,4-difluoroaniline.
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Bayer AG. (1999). Process for the preparation of 3,5-difluoroaniline. U.S.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Chemdad. (n.d.). 2-CHLORO-3,6-DIFLUOROBENZOIC ACID. Retrieved from [Link]
-
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
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- 6. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
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Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Chloro-3,5-difluorobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions involving 2-Chloro-3,5-difluorobenzoic acid. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), understanding and mitigating catalyst deactivation is critical for process optimization and efficiency.[1][2] This resource is designed to provide both diagnostic and preventative solutions to common challenges encountered in the field.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound, and why are they prone to deactivation?
A1: Palladium-based catalysts are overwhelmingly the most common choice for cross-coupling reactions involving this compound, such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[3] These catalysts are highly effective in forming new carbon-carbon bonds. However, they are susceptible to several deactivation pathways when used with this particular substrate.
The primary reasons for deactivation include:
-
Poisoning: The reactants, products, or even trace impurities can act as catalyst poisons. Halide ions (chloride and fluoride) from the substrate itself can coordinate to the palladium center, inhibiting its catalytic activity.[4] Sulfur and nitrogen-containing compounds, if present as impurities in reagents or solvents, are also notorious poisons for palladium catalysts.[5]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can undergo P-C bond cleavage at elevated temperatures, leading to catalyst deactivation.[6][7]
-
Formation of Inactive Species: The palladium catalyst can aggregate to form palladium black, an inactive form of the metal. Additionally, the carboxylic acid group of the substrate can coordinate to the palladium center, potentially forming stable, inactive palladacycles.
-
Oxidative Addition Difficulty: The steric hindrance from the ortho-chloro and the electronic effects of the difluoro and carboxylic acid groups can make the initial oxidative addition step of the catalytic cycle challenging, leading to lower reactivity and potential side reactions that contribute to deactivation.
Q2: I'm observing the formation of a black precipitate in my reaction. What is it, and what should I do?
A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates that the catalyst is decomposing and precipitating out of the solution.
Immediate Actions:
-
Confirm Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen can promote the oxidation and subsequent decomposition of the active Pd(0) species.
-
Evaluate Ligand Stability: Consider if your chosen phosphine ligand is robust enough for the reaction conditions. Bulky, electron-rich ligands like SPhos or XPhos can help stabilize the catalyst in solution and prevent aggregation.
-
Assess Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try lowering the temperature to see if it mitigates the formation of palladium black.
Q3: My reaction is sluggish, and I'm seeing a significant amount of a byproduct that appears to be 3,5-difluorobenzoic acid. What is happening?
A3: This byproduct is likely the result of a side reaction called protodehalogenation (or hydrodehalogenation), where the chloro substituent is replaced by a hydrogen atom.
Causes and Troubleshooting:
-
Base and Solvent Choice: This side reaction can be promoted by certain bases and protic solvents (like alcohols) which can act as a hydride source. Using a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous aprotic solvent such as dioxane, THF, or toluene is recommended.
-
Interrupted Catalytic Cycle: Protodehalogenation can occur if the catalytic cycle is interrupted after oxidative addition but before the desired cross-coupling step.
-
Ligand Selection: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.
Q4: Can the carboxylic acid group on this compound directly cause catalyst deactivation?
A4: Yes, the carboxylic acid group can be problematic. While it can sometimes act as a beneficial internal ligand, it more often contributes to deactivation. The carboxylate anion can coordinate strongly to the palladium center, potentially forming a stable palladacycle that is catalytically inactive.[8] This is a form of product inhibition or substrate-inhibited deactivation.
Mitigation Strategies:
-
Protecting Group Strategy: A common and effective approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Base Selection: Using a weaker base can reduce the concentration of the carboxylate anion in the reaction mixture, thereby minimizing its potential to deactivate the catalyst.
Section 2: Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Catalyst Deactivation
A systematic approach is crucial to pinpointing the cause of catalyst deactivation. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard conditions with the current batches of reagents and solvents. Carefully record the yield and monitor the reaction profile (e.g., by TLC or LC-MS).
-
High-Purity Reaction: Repeat the reaction, but this time use reagents and solvents of the highest available purity. This includes using anhydrous, degassed solvents and freshly purified solid reagents.
-
Comparison: If the high-purity reaction shows a significant improvement in yield and a reduction in side products, it strongly suggests that impurities in your original materials were poisoning the catalyst.
Guide 2: Characterization of Deactivated Catalysts
For a more definitive diagnosis, characterizing the spent catalyst can provide invaluable insights into the deactivation mechanism.[9][10][11]
| Characterization Technique | Information Gained | Potential Indication of Deactivation |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of metals.[9][12] | - Change in palladium oxidation state (e.g., oxidation from Pd(0) to Pd(II)).- Presence of surface poisons like sulfur, nitrogen, or excess halides.[9][12] |
| X-ray Diffraction (XRD) | Bulk crystal structure and phase composition.[10][13] | - Sintering of palladium particles (indicated by sharper diffraction peaks).- Formation of new crystalline phases (e.g., palladium oxides). |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion of the catalyst.[13] | - Increase in average palladium particle size due to aggregation. |
| BET Surface Area Analysis | Total surface area and porosity of the catalyst support.[10] | - Reduction in surface area, possibly due to pore blockage by coke or other deposits.[9] |
| Inductively Coupled Plasma (ICP) Analysis | Bulk elemental composition. | - Confirms the presence of poisoning elements. |
Sample Preparation for Analysis (General Guidance)
-
After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable anhydrous solvent (one that will not dissolve the catalyst but will remove residual reactants and products) to clean the surface.
-
Dry the catalyst thoroughly under vacuum to remove any residual solvent.
-
The dried, spent catalyst is now ready for characterization.
Section 3: Catalyst Reactivation and Prevention
Q5: Is it possible to reactivate a deactivated palladium catalyst?
A5: Reactivation is sometimes possible, but its success depends on the deactivation mechanism.
-
Poisoning: For certain types of poisoning, chemical treatment can be effective. For instance, treating a catalyst poisoned by halide ions with a solution of a silver salt can precipitate the halide, potentially restoring some activity.[14] For catalysts deactivated by the formation of inactive Pd(0) aggregates, treatment with an oxidizing agent like benzoquinone has been shown to re-oxidize the palladium to the active Pd(II) state in some systems.[15][16]
-
Sintering/Aggregation: Deactivation due to severe sintering (the irreversible growth of metal particles) is generally considered irreversible.
-
Fouling: If the catalyst surface is blocked by organic residues (coking), a carefully controlled calcination (heating in air or oxygen) might burn off the deposits, but this risks oxidizing or sintering the metal component.
Preventative Strategies
Prevention is always the best approach. Consider the following to maintain catalyst activity:
| Strategy | Rationale |
| Use High-Purity Reagents | Minimizes the introduction of catalyst poisons. |
| Ensure Inert Atmosphere | Prevents oxidation of the active Pd(0) catalyst. |
| Optimize Ligand Choice | Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the palladium center and prevent aggregation. |
| Protect Reactive Functional Groups | Esterification of the carboxylic acid group can prevent deactivation via palladacycle formation. |
| Careful Selection of Base and Solvent | Use anhydrous, aprotic solvents and non-coordinating bases to minimize side reactions like protodehalogenation. |
| Control Reaction Temperature | Avoid excessively high temperatures that can lead to ligand degradation and catalyst decomposition. |
By understanding the potential pitfalls and employing these diagnostic and preventative measures, you can significantly improve the success and reproducibility of your reactions involving this compound.
References
- Applied Catalysts. (2024, September 9).
- NPTEL.
- BenchChem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Gual, A., et al. (2019).
- Tascon GmbH.
- BenchChem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
- Hiden Analytical. (2021, November 29).
- Beller, M., et al. (2014). Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides.
- Google Patents. (1976).
- NPTEL.
- American Chemical Society. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- American Chemical Society. (2012). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.
- MDPI. (2021).
- American Chemical Society. (2012). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.
- ResearchGate. (2013).
- ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
- White Rose eTheses Online. (2019).
- BenchChem.
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Pharmaceutical Technology. (2011, July 1). Improving API Synthesis.
- OUCI. (2001).
- National Institutes of Health. (2021).
- BenchChem. A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
- Royal Society of Chemistry. (2020).
- CORE. (2021). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.
- National Institutes of Health. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Beilstein-Institut. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- Google Patents. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- ResearchGate. (2001).
- Royal Society of Chemistry. (2024).
- National Institutes of Health. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
- ResearchGate. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (2021).
- MDPI. (2021).
- The Medicine Maker. (2019, November 28). The Future of API Synthesis.
- ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- Guidechem. What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?.
- Pharma Noble Chem Ltd.
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managing hazardous reagents in 2-Chloro-3,5-difluorobenzoic acid synthesis
A Guide for Researchers on the Safe Management of Hazardous Reagents
Introduction
The synthesis of 2-Chloro-3,5-difluorobenzoic acid is a critical process in the development of various pharmaceutical compounds. A common and effective synthetic route involves the ortho-lithiation of 1-chloro-2,4-difluorobenzene, followed by carboxylation. This pathway, while efficient, necessitates the use of highly reactive and hazardous organometallic reagents, primarily n-butyllithium (n-BuLi). Improper handling of these substances can lead to failed experiments, and more importantly, significant safety incidents such as fires or explosions.[1]
This guide, designed for researchers, scientists, and drug development professionals, serves as a technical support resource. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the safe management of hazardous reagents encountered in this synthesis. The focus is on anticipating potential issues, understanding their chemical basis, and implementing robust, safety-oriented solutions.
Core Hazard Overview: Organolithium Reagents
Organolithium compounds, such as n-BuLi, are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[1][2] They are also corrosive and react violently with water and other protic solvents.[3] Therefore, all manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My ortho-lithiation reaction failed completely. The starting material was recovered, and no product was formed. What are the likely causes?
Answer: A complete failure of the lithiation step almost always points to the premature quenching of the n-butyllithium reagent. The most common culprits are residual moisture or other protic sources in the reaction setup.
Causality: n-Butyllithium is an exceptionally strong base (the pKa of its conjugate acid, butane, is ~50). It will react instantaneously and preferentially with any available proton source that is more acidic than butane, such as water (pKa ≈ 15.7), before it can deprotonate the aromatic ring (pKa ≈ 43).[6]
Troubleshooting Protocol:
-
Verify Glassware Dryness: All glassware must be rigorously dried. Standard practice involves oven-drying at >120°C for several hours, followed by cooling under a stream of inert gas or in a desiccator.[4] Flame-drying the assembled apparatus under vacuum and then backfilling with inert gas is a highly effective alternative.[7]
-
Ensure Solvent Anhydrous Quality: Use freshly distilled or commercially available anhydrous solvents. Solvents like Tetrahydrofuran (THF) can absorb atmospheric moisture and must be handled under inert conditions. THF can also form explosive peroxides and should be tested and purified if necessary.[8]
-
Check Inert Gas System: Ensure your nitrogen or argon source is dry and the delivery system is leak-free. Using a bubbler in the gas outlet line provides a visual confirmation of positive pressure.
-
Assess Starting Material Purity: Ensure the 1-chloro-2,4-difluorobenzene is free of acidic impurities. If necessary, distill it or pass it through a plug of activated alumina.
-
Titrate the n-BuLi: The molarity of n-BuLi solutions can decrease over time due to gradual reaction with trace impurities or degradation. It is best practice to titrate the solution before use to determine its exact concentration.
Question 2: The reaction worked, but my yield is very low, and I isolated a significant amount of debrominated/dechlorinated starting material. Why?
Answer: Low yield accompanied by the formation of the reduced starting material (2,4-difluorobenzene) suggests that the lithiated intermediate formed but was then quenched by a proton source during the reaction or workup, rather than reacting with your electrophile (CO2).
Causality: The aryllithium intermediate is a strong base and will readily abstract a proton from any available source. If the introduction of the electrophile is inefficient or if there are proton sources present, quenching will compete with carboxylation.
Troubleshooting Protocol:
-
Optimize Electrophile Addition:
-
Source: Use freshly crushed, high-purity dry ice (solid CO2). Avoid using old dry ice, which may have accumulated a layer of water ice from atmospheric condensation.
-
Method: Instead of adding the lithiated solution to the dry ice, a better method is often to cannulate the aryllithium solution into a vigorously stirred slurry of crushed dry ice in anhydrous THF.[9] This ensures the aryllithium always encounters a large excess of CO2, minimizing side reactions.
-
-
Re-evaluate Reagent Stoichiometry: While theoretically one equivalent of n-BuLi is needed, in practice, organolithium reactions can require a significant excess of the base. This is because the reagents can form complex aggregates that "cannibalize" the active base, preventing it from reacting.[10] A slight excess (e.g., 1.1-1.2 equivalents) of freshly titrated n-BuLi can improve conversion.
-
Maintain Low Temperatures: The lithiation should be conducted at a low temperature (typically -78 °C using a dry ice/acetone bath) to prevent side reactions and degradation of the aryllithium intermediate.[11] Do not let the reaction warm up before the addition of the electrophile.
Question 3: During the addition of n-BuLi, the solution turned dark brown/black, and the reaction failed. What does this indicate?
Answer: A rapid color change to dark brown or black upon addition of n-BuLi, especially at temperatures above -40 °C, often indicates a decomposition reaction with the solvent, particularly THF.
Causality: n-Butyllithium can deprotonate THF, especially at elevated temperatures. This initiates a decomposition pathway that consumes the reagent and destroys the solvent.[11] The stability of n-BuLi in THF is significantly reduced at temperatures warmer than -20 °C.
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure the reaction flask is adequately submerged in the -78 °C bath before and during the slow, dropwise addition of n-BuLi. The addition should be slow enough to dissipate the heat of reaction and maintain the internal temperature below -70 °C.
-
Solvent Choice: While THF is common due to its solvating properties, consider using a non-ethereal solvent like hexane or toluene for the initial part of the reaction if temperature control is a persistent issue, although this may affect reaction rates and solubility.[6]
-
Order of Addition: Adding the substrate solution to the n-BuLi solution (inverse addition) can sometimes solve issues related to the insolubility of intermediates, but this must be done with extreme care and precise temperature control.[12]
Frequently Asked Questions (FAQs)
Handling & Storage
-
Q: What is the proper Personal Protective Equipment (PPE) for handling n-BuLi?
-
Q: How should I store a bottle of n-BuLi?
Reaction Procedures
-
Q: What is the safest way to transfer n-BuLi from the Sure/Seal™ bottle to my reaction flask?
-
A: For volumes up to ~20 mL, a dry, inert-gas-purged syringe with a Luer-Lok™ needle is appropriate.[5][14] For larger volumes, the double-tipped needle (cannula) transfer technique is safer and recommended.[4][5] Both techniques require maintaining a positive pressure of inert gas in both the reagent bottle and the reaction flask.
-
-
Q: My reaction involves a Grignard reagent instead of n-BuLi. Do the same precautions apply?
Quenching & Waste Disposal
-
Q: How do I safely quench the reaction mixture after carboxylation?
-
A: The reaction should be quenched while still cold. Slowly and carefully add a protic solvent. A common procedure is to first add saturated aqueous ammonium chloride solution. Do not add water directly to a large amount of unreacted organometallic, as the reaction can be violent.[3] After the initial quench, you can proceed with acidification (e.g., with HCl) to protonate the carboxylate.
-
-
Q: What is the correct procedure for destroying excess or old n-BuLi?
-
A: This is a hazardous operation that must be performed with extreme caution in a fume hood.[14] Dilute the n-BuLi significantly with an inert, non-reactive solvent like hexane or toluene.[14] Cool the mixture in an ice or dry-ice bath. Slowly add a less reactive alcohol like isopropanol dropwise with vigorous stirring.[14][18] Once the reaction subsides, a more reactive alcohol like methanol can be slowly added, followed finally and very cautiously by the dropwise addition of water.[14][18] The resulting solution must be disposed of as hazardous waste.[19]
-
-
Q: How do I clean glassware (syringes, needles) contaminated with n-BuLi?
-
A: Do not wash contaminated glassware directly with water. The safest method is to rinse the item multiple times with a dry, inert solvent like hexane. These rinses must be collected and quenched as described above.[20][21] After rinsing, the glassware can be carefully quenched by slowly adding isopropanol, then methanol, and finally water before standard cleaning.
-
Data & Visualization
Table 1: Profile of Key Hazardous Reagents
| Reagent | Formula | Key Hazards | Primary Control Measures |
| n-Butyllithium | C₄H₉Li | Pyrophoric, Corrosive, Water-Reactive[3] | Inert atmosphere (N₂ or Ar), Anhydrous conditions, Low temperature (-78 °C) |
| 1-Chloro-2,4-difluorobenzene | C₆H₃ClF₂ | Flammable, Irritant | Fume hood, Appropriate PPE |
| Tetrahydrofuran (THF) | C₄H₈O | Flammable, Peroxide-former | Store away from light/air, Test for peroxides, Use anhydrous grade |
| Dry Ice (Solid CO₂) | CO₂ | Cryogenic hazard (frostbite) | Cryogenic gloves, Good ventilation |
| Hydrochloric Acid | HCl | Corrosive, Respiratory irritant | Fume hood, Acid-resistant gloves and apron |
Diagram 1: Inert Atmosphere Reaction Setup
This diagram illustrates the essential components and gas flow for setting up a reaction that is sensitive to air and moisture.
Caption: Workflow for establishing an inert atmosphere for organometallic reactions.
Diagram 2: Safe Quenching Protocol for Excess n-BuLi
This flowchart outlines the decision-making process and sequential steps for safely neutralizing pyrophoric organolithium reagents.
Caption: Step-wise procedure for the safe quenching of pyrophoric reagents.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]
-
University of Nebraska-Lincoln. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. University of California, Santa Barbara. [Link]
-
UC Center for Laboratory Safety. (2012, November 1). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
UCI Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Reagents. University of California, Irvine. [Link]
-
Environmental Health & Safety/UCR. (2003, September 19). Standard Operating Procedure Quenching Reactive Organometallic Reagents. University of California, Riverside. [Link]
-
ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]
-
Clemson University. (n.d.). Standard Operating Procedure: n-Butyllithium. [Link]
-
Environmental Health and Safety. (n.d.). Quenching and Disposal of t-ButylLithium (tBuLi) remaining in bottle or left after reactions. Oregon State University. [Link]
-
Reddit. (2022, February 16). Handling nBuLi. r/Chempros. [Link]
-
Li, Z., & Huang, N. (1996). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID. Organic Preparations and Procedures International, 28(4), 460-462. [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. [Link]
-
SAGE Publications. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
-
ResearchGate. (2015, August 7). (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
-
Bailey, W. F., et al. (2006). Optimization of Organolithium Reactions. Organic Process Research & Development, 10(2), 327-333. [Link]
-
Solubility of Things. (n.d.). Synthesis Methods for Organometallic Compounds. [Link]
-
ResearchGate. (2015, August 7). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
-
University of Missouri-St. Louis. (n.d.). Grignard Reaction. [Link]
-
LibreTexts Chemistry. (2019, September 3). 11.8: Organometallic Reagents. [Link]
-
Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. r/chemistry. [Link]
-
St-Onge, M., et al. (2020). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. ACS Catalysis, 10(15), 8756-8763. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]
-
LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry World. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
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Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
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LibreTexts Chemistry. (2019, June 5). 18.9: Organometallic Reagents. [Link]
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Wikipedia. (n.d.). Rieke metal. [Link]
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Technical Support Center: Purification of 2-Chloro-3,5-difluorobenzoic Acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of starting materials from crude 2-Chloro-3,5-difluorobenzoic acid. It is designed for researchers, scientists, and drug development professionals to address specific purification challenges encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities I might find in my crude this compound?
A: The identity of the starting material impurity depends entirely on the synthetic route employed. Based on common synthetic pathways, likely precursors include neutral or less acidic compounds. For instance, syntheses may start from precursors like 4-chloro-3,5-difluorobenzonitrile, which is then hydrolyzed and further functionalized.[1][2] Other routes might involve the oxidation of a corresponding acetophenone or benzaldehyde, or the carboxylation of a lithiated chloro-difluorobenzene species.[3][4] Therefore, your primary unreacted starting material is likely to be significantly less acidic than the target carboxylic acid product.
Q2: My initial analysis shows impurities. Why can't I just wash the solid product with a solvent to remove them?
A: Simple washing is only effective if the impurity is highly soluble in a solvent in which your desired product is completely insoluble. More often, both the product and the starting material have some degree of solubility in common organic solvents. The key to purification is to exploit a significant difference in their chemical or physical properties. The most robust method for this particular product is to leverage the acidity of the carboxylic acid group, a feature your starting material likely lacks.[5][6]
Q3: What are the primary, most effective methods for removing non-acidic starting materials from my product?
A: The three primary methods, in order of typical use and effectiveness for this specific separation, are:
-
Acid-Base Liquid-Liquid Extraction: This is the most powerful technique for separating carboxylic acids from neutral or less acidic impurities. It works by selectively moving the desired acid into an aqueous phase as its water-soluble salt, leaving the neutral impurities behind in the organic phase.[7][8]
-
Recrystallization: This technique purifies the product based on differences in solubility between the acid and the impurity in a given solvent at different temperatures. It is an excellent secondary step after extraction or for removing small amounts of impurities with similar acidity.[9][10]
-
Flash Column Chromatography: While highly effective, this method is often reserved for situations where acid-base extraction is not feasible (e.g., if the impurity is also acidic) or when very high purity is required.[1][11] It separates compounds based on their differential adsorption onto a solid stationary phase.
Troubleshooting Guide
Problem: My NMR/HPLC analysis confirms the presence of a neutral starting material. Which purification method should I choose?
A: A logical workflow can guide your decision. The primary choice should be acid-base extraction due to the significant difference in chemical properties between your acidic product and the neutral impurity.
Caption: Troubleshooting workflow for purification method selection.
Problem: I performed an acid-base extraction, but my product is still contaminated.
A: This indicates an issue with the extraction protocol. Consider these common errors:
-
Incomplete Deprotonation: The aqueous base may not have been strong enough or used in sufficient quantity to convert all the this compound to its carboxylate salt.
-
Solution: After adding the base and mixing, test the aqueous layer with pH paper. The pH should be robustly basic (pH > 10) to ensure complete deprotonation. Use a base like 1-2 M NaOH or NaHCO₃.[5]
-
-
Insufficient Mixing: The transfer of the carboxylate salt from the organic to the aqueous phase is a surface area-dependent process.
-
Solution: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely before draining.
-
-
Emulsion Formation: A stable emulsion can form at the interface, trapping your product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[7]
-
-
Insufficient Extractions: A single extraction may not be enough.
-
Solution: Perform the extraction with the aqueous base two or three times, combining the aqueous layers to maximize the recovery of your product.[8]
-
Problem: My recrystallization attempt failed to remove the impurity or resulted in very low yield.
A: Recrystallization success is highly dependent on solvent selection.
-
Cause 1: Poor Solvent Choice. The ideal solvent should dissolve your product readily at high temperatures but poorly at low temperatures, while the impurity should remain soluble (or be completely insoluble) at all temperatures.
-
Solution: Perform small-scale solvent screening tests. Use the table below to guide your choice. A mixture of solvents (e.g., ethanol/water, toluene/hexanes) can often provide the ideal solubility profile.
-
-
Cause 2: Cooling Too Quickly. Rapid cooling can cause the product to crash out of solution, trapping impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.
-
-
Cause 3: Using Too Much Solvent. An excessive volume of solvent will keep too much of your product dissolved even at low temperatures, leading to poor recovery.
-
Solution: Add the hot solvent portion-wise to the crude product until it just dissolves. This creates a saturated solution and maximizes yield upon cooling.
-
Data & Protocols
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Product Solubility (Hot) | Product Solubility (Cold) | Comments |
| Water | Moderate | Low | Good for polar compounds. Can be used as an anti-solvent with ethanol.[9][12] |
| Ethanol/Methanol | High | Moderate | Often used in a solvent system with water to fine-tune solubility. |
| Toluene | High | Low | Good choice for aromatic acids. Less polar than alcohols. |
| Ethyl Acetate | High | Moderate-High | May require a co-solvent like hexanes to reduce cold solubility. |
| Hexanes/Heptanes | Low | Very Low | Primarily used as an "anti-solvent" in a mixed solvent system. |
| Acetic Acid / Water | High | Low | Effective for purifying some substituted benzoic acids, particularly after synthesis.[13] |
Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate the acidic product from neutral or weakly acidic starting materials.
Caption: Principle of Acid-Base Extraction for Purification.
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of a 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.[5][6] Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a drop of water).
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add a fresh portion of the aqueous base to the organic layer remaining in the funnel. Repeat the shaking and separation process. Drain and combine this second aqueous portion with the first. A third extraction is recommended for maximum recovery.
-
Wash (Optional): The combined aqueous layers can be washed with a small portion of fresh organic solvent to remove any last traces of the neutral impurity.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper). The pure this compound will precipitate as a white solid.[6]
-
Isolation: Collect the purified solid product by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Purity Assessment
After purification, the product's purity must be verified.
-
Melting Point Analysis: A pure compound exhibits a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range.[10] Compare the experimental value to the literature value for this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting trace impurities.[14] A pure sample should show a single major peak.
-
Typical Conditions: A reverse-phase C18 column is standard. The mobile phase is often a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure the benzoic acid remains protonated.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure and detecting impurities. The spectrum of the purified product should show clean signals corresponding only to this compound, with the absence of signals from the starting material.
References
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Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Link
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Link
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University of Colorado Boulder. Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Link
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Wikipedia. Liquid–liquid extraction. Link
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Link
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ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Link
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Zhang, J., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Link
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Google Patents. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Link
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Link
-
Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Link
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Link
-
SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Link
-
Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Link
-
Benchchem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Link
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Google Patents. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid. Link
-
Merck Millipore. Separation of substituted benzoic acids by ion-pair chromatography. Link
-
Organic Preparations and Procedures International. SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID. Link
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Link
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Organic Syntheses. (2019, June 19). Purification of Organic Compounds by Flash Column Chromatography. Link
-
Royal Society of Chemistry. Analytical Methods. Link
-
ChemicalBook. 2-Chloro-5-iodobenzoic acid synthesis. Link
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Link
-
BLD Pharm. 2252-50-8|2-Chloro-5-fluorobenzoic acid. Link
-
ZORA (Zurich Open Repository and Archive). (2022, March 31). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Link
-
ChemScene. 1261846-02-9 | Methyl 2-chloro-3,5-difluorobenzoate. Link
-
PubMed. (2002, May 24). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Link
-
ACS Publications. (2021, July 12). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Link
-
Chem-Impex. 3,5-Difluorobenzoic acid. Link
-
Google Patents. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. Link
-
ResearchGate. The solubility of benzoic acid in seven solvents. Link
-
ECHEMI. 287172-74-1, 2-CHLORO-3,6-DIFLUOROBENZOIC ACID Formula. Link
-
ChemicalBook. 2,5-Difluorobenzoic acid CAS#: 2991-28-8. Link
-
Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Link
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optimizing temperature and reaction time for 2-Chloro-3,5-difluorobenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our focus is on the optimization of temperature and reaction time to ensure a successful and efficient synthesis.
Overview of Synthesis: Directed Ortho-Metalation (DoM) Approach
The most effective and regioselective method for the synthesis of this compound is through a Directed Ortho-Metalation (DoM) strategy.[1][2] This approach utilizes the directing ability of the fluorine atoms on the starting material, 2-chloro-1,3-difluorobenzene, to selectively deprotonate the ortho position, followed by carboxylation to yield the desired product. The fluorine atom is a moderate directing group in ortho-lithiation reactions.[3]
The overall reaction scheme is as follows:
Sources
challenges in scaling up the synthesis of 2-Chloro-3,5-difluorobenzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-3,5-difluorobenzoic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and analogous syntheses of related halogenated benzoic acids. Our goal is to help you navigate the challenges of scaling this synthesis from the lab bench to pilot production.
Introduction: The Utility of this compound
This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of chlorine and fluorine atoms makes it a valuable precursor for creating active pharmaceutical ingredients (APIs) with enhanced metabolic stability and binding affinity. However, the synthesis and scale-up of this molecule are not without challenges, often related to regioselectivity, hazardous reagents, and purification.
Common Synthetic Pathways
Several routes to halogenated benzoic acids exist, each with distinct advantages and challenges. The optimal choice depends on the available starting materials, scale, and safety infrastructure. Key strategies often involve either late-stage carboxylation of a pre-functionalized ring or building the substitution pattern around an existing carboxylic acid group.
Two common conceptual pathways are outlined below:
-
Ortho-Lithiation and Carboxylation: This classic organometallic approach involves the deprotonation of a substituted benzene derivative, followed by quenching with carbon dioxide.
-
Multi-step Aromatic Substitution: This route typically starts with a simpler fluorinated compound and introduces the chloro and carboxyl groups through a sequence of reactions like nitration, reduction, diazotization, and Sandmeyer-type reactions.[1][2]
Caption: Common synthetic pathways to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound and its analogues.
Category 1: Low Reaction Yield & Conversion
Q1: My yield is consistently low (<50%) during the ortho-lithiation and carboxylation step. What are the likely causes and how can I improve it?
A1: Low yields in ortho-lithiation reactions are a frequent challenge, especially during scale-up. The root causes are typically related to reagent purity, moisture, and temperature control. The use of highly reactive organolithium reagents like n-butyllithium (n-BuLi) necessitates stringent reaction conditions.[3]
Troubleshooting Steps:
-
Moisture Control (Critical): n-BuLi reacts violently with water. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). The solvent (typically THF or diethyl ether) must be anhydrous. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagent Titration: The molarity of commercial n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact concentration. A common method is the Gilman double titration. Using an inaccurate concentration leads to improper stoichiometry and incomplete reaction.
-
Temperature Management: These reactions are highly exothermic and require cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and reagent decomposition.[3] Ensure efficient stirring and slow, dropwise addition of the n-BuLi to maintain a stable internal temperature. A sudden temperature spike can lead to the formation of numerous byproducts.
-
Carbon Dioxide Quench: The introduction of CO₂ is a critical step.
-
Solid CO₂ (Dry Ice): Use freshly crushed, high-purity dry ice. Do not use old dry ice that may have condensed atmospheric water. Add the lithiated intermediate slowly to a flask containing an excess of crushed dry ice.
-
Gaseous CO₂: Bubble anhydrous CO₂ gas through the solution. Ensure the gas delivery tube is positioned below the surface of the reaction mixture for efficient absorption.
-
-
Starting Material Purity: Ensure your starting material (e.g., 1-chloro-3,5-difluorobenzene) is pure and free of electrophilic impurities that could consume the n-BuLi.
| Parameter | Standard Condition | Troubleshooting Action |
| Solvent | Anhydrous THF | Use freshly distilled solvent over sodium/benzophenone. |
| Temperature | -78 °C | Monitor internal temperature; ensure slow reagent addition. |
| n-BuLi | Commercial 2.5 M | Titrate before each use to confirm molarity. |
| Atmosphere | Nitrogen / Argon | Maintain a positive pressure of inert gas throughout. |
Q2: The Sandmeyer reaction (diazotization followed by chlorination with CuCl) to install the chloro group is inefficient. What factors should I investigate?
A2: The Sandmeyer reaction is a cornerstone of aromatic synthesis but can be sensitive to several factors. Inefficiency often points to issues with diazonium salt formation or its subsequent decomposition.[2]
Troubleshooting Steps:
-
Diazotization Temperature: The formation of the diazonium salt from an aniline derivative with sodium nitrite and acid (e.g., HCl) must be performed at low temperatures, typically 0-5 °C.[4] Higher temperatures will cause the unstable diazonium salt to decompose, often leading to phenol byproducts and releasing nitrogen gas prematurely.
-
Acid Concentration: A sufficient excess of acid is required to fully protonate the aniline and prevent the coupling of the diazonium salt with unreacted aniline, which forms colored azo impurities.
-
Nitrite Addition: Add the sodium nitrite solution slowly and dropwise. A rapid addition can cause localized heating and a buildup of nitrous acid, leading to decomposition.[4]
-
Purity of Copper(I) Chloride: The CuCl catalyst is susceptible to oxidation to Cu(II), which is ineffective. Use freshly prepared or high-purity CuCl. If your CuCl is greenish (indicating oxidation), it can be purified by washing with dilute acid followed by water, ethanol, and ether.
-
Reaction Quench: After the diazonium salt is formed, it should be added to the CuCl solution promptly. Allowing the diazonium salt to stand for extended periods, even at low temperatures, can lead to degradation.
Category 2: Impurity Formation & Purification
Q3: I am observing significant amounts of regioisomeric and di-substituted byproducts. How can I improve the selectivity of the reaction?
A3: Regiocontrol is a major challenge in the synthesis of polysubstituted aromatics. The formation of isomers is dictated by the directing effects of the substituents already on the ring and the reaction conditions.
Troubleshooting Steps:
-
Review Directing Group Effects: Fluorine and chlorine are ortho-, para-directing deactivators. The carboxylic acid group is a meta-directing deactivator. When planning your synthetic route, the order of substituent introduction is critical. For instance, attempting to chlorinate a difluorobenzoic acid may lead to a mixture of isomers. A more controlled approach often involves introducing the substituents in a sequence that leverages strong directing groups.
-
Steric Hindrance: Use bulky reagents or blocking groups to sterically hinder less desired positions. While less common for this specific molecule, it is a general strategy.
-
Temperature Control: In many electrophilic aromatic substitutions, higher temperatures can reduce selectivity and allow for the formation of thermodynamically favored, but kinetically disfavored, isomers. Running the reaction at the lowest feasible temperature can often improve the desired isomer ratio.
-
Alternative Routes: If direct substitution proves unselective, consider a route involving a rearrangement or a pre-functionalized starting material where the regiochemistry is already set. For example, starting with an aniline and using diazotization can provide excellent regiocontrol compared to direct halogenation.[5]
Q4: My final product is difficult to purify from starting materials or intermediates. What are the best purification strategies?
A4: The purification of halogenated benzoic acids can be challenging due to their similar polarities and solubilities.
Troubleshooting Steps:
-
Acid-Base Extraction: Leverage the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired benzoic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified with HCl to precipitate the pure product, which is collected by filtration.[6]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. Finding the right solvent system is key. Toluene and heptane/ethyl acetate mixtures are often good starting points.[4] The goal is to find a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble.
-
Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be effective for removing stubborn impurities. A gradient elution with a hexane/ethyl acetate system, often with a small amount of acetic acid to prevent tailing, is a common choice.
Caption: Workflow for purification via acid-base extraction.
Category 3: Scalability & Safety
Q5: Scaling up the lithiation/carboxylation reaction is proving difficult due to the required -78 °C temperature. Are there alternative, more scalable methods?
A5: The use of cryogenic temperatures and pyrophoric reagents like n-BuLi is a significant barrier to industrial-scale synthesis.[3] Fortunately, several alternative strategies can be considered.
-
Grignard Reactions: Instead of lithiation, a Grignard reaction can be used. This involves converting a bromo- or iodo-analogue (e.g., 2-chloro-1-bromo-3,5-difluorobenzene) into a Grignard reagent using magnesium. While still requiring anhydrous conditions, Grignard reactions can often be run at higher temperatures (0 °C to reflux) than lithiations, making them more amenable to large-scale production.[7]
-
Multi-step Routes Avoiding Organometallics: Routes that rely on more traditional reactions like nitration, reduction, and diazotization are often more scalable and robust.[1][8] Although they may involve more steps, the reagents and conditions (e.g., temperatures from 0 °C to 100 °C) are generally easier to handle in large reactors.
-
Flow Chemistry: For highly exothermic and hazardous reactions, continuous flow reactors offer a safer and more efficient alternative to batch processing. A flow setup allows for precise control of temperature, mixing, and reaction time, minimizing the volume of hazardous material present at any given moment.
Q6: What are the primary safety concerns when working with the reagents for this synthesis, and what precautions are essential?
A6: The synthesis of this compound can involve several hazardous materials. A thorough risk assessment is mandatory before beginning any work.
Key Hazards & Precautions:
| Reagent/Substance | Hazard | Recommended Precautions |
| n-Butyllithium | Pyrophoric (ignites on contact with air/moisture), corrosive. | Handle under an inert atmosphere. Use syringes or cannulas for transfer. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.[3] |
| Concentrated Acids (H₂SO₄, HNO₃) | Highly corrosive, strong oxidizers. | Work in a fume hood. Wear acid-resistant gloves, lab coat, and face shield. Add reagents slowly to control exotherms.[9] |
| Organic Solvents (THF, Ether) | Flammable, can form explosive peroxides. | Use in a well-ventilated area away from ignition sources. Test for peroxides before distilling. Store in appropriate safety cans.[10] |
| Halogenated Aromatics | Toxic, irritant. | Avoid inhalation and skin contact. Handle in a fume hood and wear personal protective equipment (PPE).[11][12] |
| Diazonium Salts | Potentially explosive when dry. | Never isolate diazonium salts. Use them in solution immediately after preparation. Keep the reaction mixture cold.[5] |
Frequently Asked Questions (FAQs)
Q7: What are the optimal starting materials for the synthesis of this compound? A7: The "optimal" starting material depends on cost, availability, and the chosen synthetic route. Commercially available 1-chloro-3,5-difluorobenzene is a direct precursor for the ortho-lithiation route. Alternatively, 3,5-difluoroaniline is an excellent starting point for a multi-step sequence involving diazotization.[5]
Q8: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product? A8: A combination of techniques is recommended.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile intermediates.
-
Final Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): Confirms the presence of key functional groups (e.g., C=O and O-H of the carboxylic acid).
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Q9: How should this compound and its precursors be stored? A9: Generally, these compounds should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[10] Keep containers tightly closed. For specific storage information, always consult the Safety Data Sheet (SDS) for each chemical.[9]
References
-
Zhang, H. et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414–415.
-
Zhang, J. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
-
Li, F. et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277–278.
-
CN101381301A (2009). The preparation method of 4-chloro-2,5-difluorobenzoic acid. Google Patents.
-
Zhang, H. et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research.
-
US5478963A (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.
-
DeTuri, M. et al. (2003). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 80, 157.
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ChemicalBook . (n.d.). 2-Chloro-5-iodobenzoic acid synthesis.
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EP0447259A1 (1991). Process for preparing chloro-difluorobenzene. Google Patents.
-
CN101066943A (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
-
Thermo Fisher Scientific . (2010). Safety Data Sheet: 2-Chloro-4,5-difluoro benzoic acid.
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Sigma-Aldrich . (2025). Safety Data Sheet.
-
Fisher Scientific . (2024). Safety Data Sheet: 2,5-Difluorobenzoic acid.
-
Loba Chemie . (2016). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS.
-
Fisher Scientific . (n.d.). Safety Data Sheet: 3-Chloro-5-fluorobenzoic acid.
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-Chloro-3,5-difluorobenzoic Acid: The Ascendancy of qNMR
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity and concentration determination of 2-Chloro-3,5-difluorobenzoic acid, a key building block in pharmaceutical synthesis. We will explore the fundamental principles of qNMR, deliver a field-proven, self-validating experimental protocol, and present supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology.
The Principle of Absolute Quantification: Why qNMR Stands Apart
In the landscape of analytical chemistry, few techniques offer the power of absolute quantification with the elegance and directness of qNMR. Unlike chromatographic methods such as HPLC or GC, which rely on the comparison of a detector's response to an analyte against that of an identical reference standard, qNMR operates on a more fundamental principle. The integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3]
This intrinsic property confers several distinct advantages:
-
Absolute Quantification: Purity or concentration can be determined without needing a calibration curve or a reference standard of the analyte itself.[2][3] This is particularly advantageous when analyzing novel compounds or when a certified reference material is unavailable.
-
Universal Detection: Any molecule containing NMR-active nuclei (like ¹H) that can be dissolved in a suitable deuterated solvent can be quantified.[4]
-
Structural Confirmation: The same experiment provides unequivocal structural information, simultaneously confirming the identity of the analyte while quantifying it.[1]
-
Non-Destructive: The sample can be recovered and used for further analyses, a critical feature when working with mass-limited materials.[2][5]
These features position qNMR as a primary ratio analytical method, capable of delivering results with high accuracy and direct traceability to the International System of Units (SI) through the use of certified internal standards.[6]
Method Development for this compound
A robust qNMR analysis hinges on meticulous method development. The choices made during this phase are not arbitrary; they are deliberate steps to build a self-validating system that ensures accuracy and precision.
Analyte and Internal Standard: A Critical Pairing
The analyte, this compound, possesses a simple ¹H NMR spectrum, with aromatic protons that are ideal for quantification. The key to a successful qNMR experiment is the selection of a suitable internal standard (IS).
Criteria for an Ideal Internal Standard:
-
High Purity: The IS must be of high, certified purity (≥99%) to serve as an accurate reference.[7]
-
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or solvent residuals.[8][9]
-
Chemical Inertness: It must not react with the analyte, solvent, or trace moisture.[7]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[7]
-
Stability: It should be non-volatile and non-hygroscopic to allow for accurate weighing.[10]
For this compound, Dimethyl Sulfone (DMSO₂) is an excellent choice. Its single, sharp proton signal appears around 3.1 ppm in DMSO-d₆, a region far from the aromatic signals of the analyte. It is highly stable, crystalline, and readily available in high purity.[1][6] While maleic acid is a common standard, its olefinic signal (~6.3 ppm) could be closer to the aromatic region than desired, whereas DMSO₂ provides ample separation.[9]
Solvent Selection: The Medium for Measurement
The choice of solvent is dictated by the requirement that both the analyte and the internal standard dissolve completely.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice for this analysis due to its excellent solvating power for organic acids and for the chosen internal standard, DMSO₂.
A Self-Validating qNMR Protocol
This protocol is designed to be a self-validating system, where adherence to specific parameters ensures the integrity of the quantitative data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial using a calibrated analytical balance. Record the mass precisely.
-
To the same vial, add approximately 10 mg of high-purity (certified) Dimethyl Sulfone (DMSO₂). Record the mass precisely. Causality: Weighing both components in the same vial minimizes transfer errors, which is often the largest source of uncertainty in qNMR.[11]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the sample for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. A clear, homogenous solution is required.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.
-
Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Set Critical Acquisition Parameters:
-
Pulse Angle: Use a calibrated 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and IS). A conservative value of 30 seconds is recommended for accurate results with small molecules. Causality: A sufficiently long relaxation delay is the most critical parameter. It ensures all protons fully return to equilibrium before the next pulse, preventing signal saturation and ensuring the direct proportionality of signal area to the number of nuclei holds true.[1]
-
Acquisition Time (at): Typically 2-4 seconds.
-
Number of Scans (ns): Set to 8 or 16 initially. The goal is to achieve a signal-to-noise ratio (S/N) of >150:1 for the peaks chosen for integration.[1][12] Adjust ns as needed.
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the S/N ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply an automatic baseline correction algorithm, ensuring the regions around the integrated signals are flat. Causality: Inaccurate phasing and poor baseline correction are significant sources of integration error.
-
Data Analysis and Calculation
The purity of the analyte is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (M_analyte / M_is) * (m_is / m_analyte) * Purity_is
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (e.g., N_is = 6 for DMSO₂)
-
M: Molar mass
-
m: Mass
-
Purity_is: Purity of the internal standard (from its certificate)
Example Calculation:
-
Analyte: this compound (M_analyte = 192.54 g/mol ). Let's integrate the two aromatic protons (N_analyte = 2).
-
Internal Standard: Dimethyl Sulfone (M_is = 94.13 g/mol , N_is = 6, Purity_is = 99.9%).
-
Measured Data:
-
m_analyte = 15.05 mg
-
m_is = 10.11 mg
-
I_analyte = 5.20
-
I_is = 8.55
-
Purity_analyte (%) = (5.20 / 8.55) * (6 / 2) * (192.54 / 94.13) * (10.11 / 15.05) * 99.9% Purity_analyte (%) = 98.8%
Performance Comparison: qNMR vs. HPLC and GC
While qNMR provides a primary measure of the major component, chromatographic techniques excel at separating and quantifying minor impurities. The choice of method depends on the analytical goal.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Quantification Principle | Direct proportionality of signal area to molar concentration.[3] | Comparison of detector response (e.g., UV-Vis) to an external standard.[10] | Comparison of detector response (e.g., FID) to an external standard. |
| Analyte Standard | Requires a well-characterized internal standard, not the analyte itself.[2] | Requires a certified reference standard of the analyte for calibration.[10] | Requires a certified reference standard of the analyte for calibration. |
| Structural Info | Yes, provides unambiguous structural confirmation.[1] | No, retention time is not a unique identifier. | No, retention time is not a unique identifier (unless coupled with MS). |
| Destructive? | No, the sample is fully recoverable.[2] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Method Development | Moderate; requires T1 measurement and parameter optimization. | Can be extensive, involving column, mobile phase, and detector optimization. | Requires optimization of column, temperature program, and inlet conditions. |
| Analysis Time/Sample | ~10-20 minutes per sample.[3] | ~5-30 minutes per sample, plus calibration runs. | ~10-60 minutes per sample, plus calibration runs. |
| Selectivity | Excellent for the main component; may not detect trace impurities if signals overlap.[13] | Excellent for separating structurally similar impurities. | Excellent for volatile compounds and impurities. |
| Accuracy & Precision | High accuracy; precision (RSD) typically <1%.[11] | High precision; accuracy is dependent on the purity of the reference standard. | High precision; accuracy is dependent on the purity of the reference standard. |
| Best For | Absolute purity assignment of the main component, working standards, and APIs.[4][5] | Purity analysis, stability studies, and quantification of known impurities.[10] | Analysis of residual solvents, volatile impurities, or thermally stable analytes. |
For this compound, which is a non-volatile solid, HPLC is the more relevant chromatographic comparison. While an HPLC method would be superior for identifying and quantifying trace synthesis byproducts or degradants, qNMR provides a faster and more direct route to assigning the absolute purity of the bulk material without requiring a pre-existing, certified standard of the analyte itself. This makes qNMR an invaluable tool in early-stage development and for the qualification of in-house reference materials.
Conclusion
Quantitative NMR is a robust, reliable, and powerful primary analytical method for the purity determination of this compound. Its fundamental principle of direct proportionality, coupled with the ability to provide simultaneous structural confirmation, sets it apart from traditional chromatographic techniques.[4][8] By following a carefully designed, self-validating protocol that emphasizes critical parameters like the relaxation delay, researchers can achieve highly accurate and precise results with direct SI traceability. While HPLC remains essential for comprehensive impurity profiling, qNMR offers an unparalleled combination of speed, accuracy, and efficiency for absolute quantification, making it an indispensable tool in the modern pharmaceutical development workflow.
References
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Dixit, S., & Mehrotra, D. K. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available at: [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
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BIPM. (2023, March 29). Octad of standards for qNMR purity measurements. Retrieved from [Link]
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Parshad, H., et al. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. Available at: [Link]
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ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available at: [Link]
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BIPM. (n.d.). qNMR. Retrieved from [Link]
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ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
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Goss Scientific. (n.d.). qNMR Standards. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
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Scribd. (n.d.). ICH Validation Analitcs Methods. Retrieved from [Link]
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(n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: [Link]
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Liu, K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Available at: [Link]
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A Comparative Guide to the Single-Crystal X-ray Diffraction of 2-Chloro-3,5-difluorobenzoic Acid Derivatives: Structural Insights for Pharmaceutical Design
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into a compound's physical properties, its interactions with biological targets, and ultimately, its therapeutic potential. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining molecular structures in the solid state. This guide delves into the crystallographic analysis of derivatives of 2-chloro-3,5-difluorobenzoic acid, a crucial scaffold in the development of novel therapeutic agents, particularly antibacterials.
While a definitive crystal structure for the parent this compound is not publicly available at the time of this writing, a comparative analysis of its closely related isomers and derivatives provides a robust framework for predicting its structural behavior and understanding the nuanced effects of halogen substitution on crystal packing. This guide will explore the crystallographic landscape of halogenated benzoic acids, offering a detailed experimental protocol for SCXRD and a comparative analysis of key structural features to inform rational drug design.
The Significance of Halogenated Benzoic Acids in Medicinal Chemistry
Halogenated aromatic compounds are privileged motifs in drug discovery. The introduction of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting its lipophilicity, metabolic stability, and binding affinity to target proteins. This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceuticals. The specific positioning of the chloro and fluoro substituents on the benzoic acid ring is critical in defining the final architecture and biological activity of the target molecules.
Deciphering the Solid State: A Step-by-Step Protocol for Single-Crystal X-ray Diffraction
The journey from a powdered compound to a refined crystal structure is a meticulous process that demands precision and an understanding of the underlying principles of crystallography. Here, we outline a comprehensive, self-validating protocol for the single-crystal X-ray diffraction analysis of a this compound derivative.
Part 1: The Art and Science of Crystal Growth
The success of an SCXRD experiment is fundamentally dependent on the quality of the single crystal. The ideal crystal for diffraction is typically 0.1-0.3 mm in size, with well-defined faces and no visible defects.
Experimental Protocol for Crystal Growth (Slow Evaporation):
-
Purity is Paramount: Begin with a highly purified sample of the this compound derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in a suitable solvent in a clean, small vial. The ideal solvent is one in which the compound is sparingly soluble. Common solvents for halogenated benzoic acids include ethanol, methanol, acetone, and ethyl acetate.
-
Controlled Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute to the point of supersaturation, which is necessary for crystal formation.
-
Patience is a Virtue: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Drastic temperature fluctuations should be avoided.
-
Harvesting the Crystals: Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or a loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Causality Behind Experimental Choices:
-
Slow Evaporation: This technique allows molecules to self-assemble into a highly ordered crystal lattice in a controlled manner, minimizing the formation of defects.
-
Vibration-Free Environment: Mechanical disturbances can disrupt the delicate process of crystal growth, leading to the formation of multiple small crystals instead of a single, large one.
Part 2: From Crystal to Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
Experimental Protocol for Data Collection:
-
Mounting the Crystal: A selected crystal is mounted on a cryoloop and placed on the goniometer head of the diffractometer. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Data Collection Strategy: A modern CCD or CMOS detector-based diffractometer is used to collect the diffraction data. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.
-
Data Integration and Scaling: The intensity of each diffraction spot is measured and integrated. The data is then scaled and corrected for various experimental factors, such as absorption and crystal decay.
Trustworthiness Through Self-Validation:
-
Redundancy of Data: Collecting a highly redundant dataset (measuring the same reflections multiple times) allows for a more accurate determination of their intensities and provides a robust statistical basis for data quality assessment.
-
Internal Consistency Checks: The data processing software performs internal consistency checks, such as comparing the intensities of symmetry-equivalent reflections, to ensure the reliability of the data.
Part 3: Solving and Refining the Crystal Structure
The final step is to translate the diffraction data into a three-dimensional model of the molecule.
Experimental Protocol for Structure Solution and Refinement:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. This process iteratively improves the agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, and by checking for any unusual geometric parameters or unresolved electron density.
Authoritative Grounding & Comprehensive References:
The protocols and principles described above are based on well-established practices in the field of X-ray crystallography. For further reading, authoritative sources such as the International Union of Crysallography (IUCr) provide comprehensive guidelines and standards.
Visualizing the Experimental Workflow
Caption: The experimental workflow for single-crystal X-ray diffraction.
Comparative Analysis of Halogenated Benzoic Acid Crystal Structures
The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The nature and position of halogen substituents on the benzoic acid ring can significantly influence these interactions, leading to different crystal packing motifs.
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| 2-Chloro-6-fluorobenzoic acid | Monoclinic, P2₁/c | O-H···O hydrogen bonding (dimers), C-H···F interactions | [1] |
| 2,6-Difluorobenzoic acid | Monoclinic, P2₁/c | O-H···O hydrogen bonding (dimers), C-H···F interactions | [2] |
| 3,5-Difluorobenzoic acid | Monoclinic, P2₁/c | O-H···O hydrogen bonding (dimers), C-H···O interactions, weak stacking | [3] |
| Ethyl 4-amino-3,5-difluorobenzoate | Monoclinic, P2₁/n | N-H···N, N-H···F, N-H···O hydrogen bonds, C-H···F interactions, π-stacking | [4] |
Key Observations and Insights:
-
Hydrogen-Bonded Dimers: A common feature in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[1][2][3] This robust supramolecular synthon often dictates the primary packing arrangement.
-
Influence of Halogen Position:
-
In 2-chloro-6-fluorobenzoic acid and 2,6-difluorobenzoic acid , the presence of ortho-halogen substituents leads to a significant twist of the carboxylic acid group out of the plane of the benzene ring.[1][5][6] This steric hindrance influences the overall molecular conformation and can affect the efficiency of crystal packing.
-
In 3,5-difluorobenzoic acid , where the fluorine atoms are in the meta positions, the carboxylic acid group is more coplanar with the aromatic ring. The crystal packing is stabilized by a combination of hydrogen bonding and weak C-H···O interactions.[3]
-
-
Role of Weaker Interactions: While strong hydrogen bonds often dominate, weaker interactions such as C-H···F and π-π stacking play a crucial role in the three-dimensional organization of the crystal lattice.[1][2][4]
-
Derivative Effects: Modification of the carboxylic acid group, as seen in ethyl 4-amino-3,5-difluorobenzoate , introduces new hydrogen bond donors (the amino group) and alters the packing motif. The interplay of N-H···N, N-H···F, and N-H···O hydrogen bonds, along with π-stacking, creates a more complex and varied network of intermolecular interactions.[4]
Predicting the Structure of this compound and its Derivatives
Based on the comparative analysis of its isomers, we can hypothesize the structural characteristics of this compound:
-
It is highly likely to form the classic hydrogen-bonded dimer motif.
-
The presence of the ortho-chloro substituent will likely cause a significant dihedral angle between the carboxylic acid group and the benzene ring, similar to 2-chloro-6-fluorobenzoic acid.
-
The fluorine atoms at the 3 and 5 positions will be available to participate in C-H···F interactions, influencing the overall crystal packing.
For derivatives such as esters and amides of this compound, the primary hydrogen-bonding motif will be altered. Esters will lack the strong O-H···O dimer interaction and will likely pack based on weaker C-H···O and C-H···F interactions, as well as potential halogen bonding. Amides will introduce N-H hydrogen bond donors, leading to the formation of different hydrogen-bonding networks, such as chains or tapes.
Logical Relationships in Crystal Engineering
Caption: The interplay of molecular features and intermolecular forces in determining solid-state properties.
Conclusion: From Crystal Structure to Drug Candidate
The single-crystal X-ray diffraction analysis of this compound derivatives, even through a comparative approach, provides invaluable insights for drug development. By understanding how subtle changes in the substitution pattern on the aromatic ring influence molecular conformation and crystal packing, medicinal chemists can make more informed decisions in the design of new drug candidates with optimized solid-state properties. The ability to predict and control these properties is a critical step in the journey from a promising molecule to a successful therapeutic.
References
- Betz, R., & Gerber, T. (2011). 2-Chloro-6-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1329.
- Ferreira, M. J., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4898.
- Knapik, A. A., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
-
Ferreira, M. J., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Retrieved from [Link]
- Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2109.
- Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2754.
-
Aaron Chemistry. (n.d.). Methyl 2-chloro-3,5-difluorobenzoate. Retrieved from [Link]
-
Ferreira, M. J., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. Retrieved from [Link]
- Taylor, M. S., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- Google Patents. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Cambridge Crystallographic Data Centre. (2019). CCDC 1973098: Experimental Crystal Structure Determination. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-difluorobenzoate. Retrieved from [Link]
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- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro-3,5-difluorobenzoic Acid and Its Positional Isomers
Introduction: Beyond the Formula
In the landscape of pharmaceutical and materials science research, halogenated benzoic acids are indispensable building blocks.[1] Their utility stems from the nuanced reactivity conferred by the number, type, and position of their halogen substituents. 2-Chloro-3,5-difluorobenzoic acid is a prime example of a versatile precursor, but its synthetic potential can only be fully unlocked when its reactivity is understood in context. A common challenge for process chemists and drug development professionals is selecting the optimal isomer for a desired transformation. Will a simple shift of a fluorine or chlorine atom across the aromatic ring significantly alter reaction outcomes?
This in-depth guide moves beyond catalog data to provide a comparative analysis of this compound against three of its key positional isomers. We will dissect their reactivity from first principles—electronic and steric effects—and provide supporting experimental frameworks to empower researchers to make informed decisions in their synthetic designs. This document is structured not as a rigid template, but as a logical exploration of chemical behavior, grounded in mechanistic understanding and practical application.
The isomers selected for this comparison are:
-
Parent Compound: this compound
-
Isomer 1: 2-Chloro-4,5-difluorobenzoic acid
-
Isomer 2: 2-Chloro-3,6-difluorobenzoic acid
Theoretical Framework: The "Why" Behind Reactivity
The reactivity of any substituted benzene ring is governed by a delicate interplay of electronic and steric effects. Understanding these principles is paramount to predicting the behavior of our target isomers.
Electronic Effects: The Inductive and Resonance Tug-of-War
The substituents on the aromatic ring—the carboxylic acid (-COOH), chlorine (-Cl), and fluorine (-F)—all exert powerful electronic influences.
-
Inductive Effect (-I): All three types of substituents are strongly electronegative and pull electron density away from the aromatic ring through the sigma bonds. This effect diminishes with distance.
-
Resonance Effect (+R): The halogens (Cl and F) possess lone pairs of electrons that can be donated into the aromatic pi-system. This effect is strongest when the substituent is ortho or para to a reactive center. For halogens, the inductive effect overwhelmingly dominates their electronic character, making them deactivating groups overall.
-
The Carboxyl Group: The -COOH group is a potent electron-withdrawing group through both induction and resonance (meta-directing).
These combined effects render the aromatic ring electron-deficient, which has profound implications for its reactivity, particularly in nucleophilic aromatic substitution.
Caption: Inductive vs. Resonance effects on the parent compound.
Steric Effects: The Ortho-Effect
Substituents located at the positions ortho to the carboxylic acid group (C2 and C6) can dramatically alter its reactivity. This "ortho-effect" is a combination of steric hindrance and electronic factors.[2][3]
-
Steric Hindrance: A bulky group at an ortho position can physically block the approach of reagents to the carboxylic acid.
-
Disruption of Planarity: To minimize steric strain, an ortho substituent can force the -COOH group to twist out of the plane of the aromatic ring. This disrupts conjugation, which in turn increases the acidity of the proton by destabilizing the neutral acid form relative to the carboxylate anion.[4]
Comparative Reactivity I: Acidity of the Carboxylic Acid (pKa)
The acidity of a benzoic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa).[5]
Discussion of Trends:
-
Parent Compound (this compound): The presence of three strong electron-withdrawing halogens makes this a relatively strong acid. The ortho chlorine contributes significantly to acidity via the ortho-effect.
-
Isomer 1 (2-Chloro-4,5-difluorobenzoic acid): The electronic profile is similar to the parent compound. We expect a comparable pKa, perhaps slightly higher (less acidic), as the fluorine at C4 is further from the carboxyl group than the fluorine at C3 in the parent.
-
Isomer 2 (2-Chloro-3,6-difluorobenzoic acid): This isomer is predicted to be the most acidic of the group. It features two ortho substituents (C2-Cl and C6-F), maximizing the ortho-effect and providing significant steric and inductive stabilization for the carboxylate anion.[3][4]
| Compound | Predicted pKa Trend | Key Influencing Factors |
| Benzoic Acid (Reference) | ~4.20[6] | Baseline |
| 2-Chloro-3,6-difluorobenzoic acid | Lowest (Most Acidic) | Strongest Ortho-Effect (substituents at C2 & C6) |
| This compound | Low | Ortho-Effect (C2), Strong Induction (C3, C5) |
| 2-Chloro-4,5-difluorobenzoic acid | Low | Ortho-Effect (C2), Strong Induction (C4, C5) |
Comparative Reactivity II: Amide Bond Formation
The formation of an amide bond is one of the most common and vital reactions in medicinal chemistry.[7][8] It typically involves the activation of the carboxylic acid with a coupling reagent, followed by nucleophilic attack by an amine. Here, steric hindrance around the carboxyl group is often the deciding factor in reaction efficiency.
Discussion of Trends:
-
Isomer 1 (2-Chloro-4,5-difluorobenzoic acid): With only one ortho substituent (C2-Cl), this isomer presents the least steric hindrance around the carboxylic acid. It is expected to be the most reactive in amide coupling reactions, leading to faster reaction times or higher yields.
-
Parent Compound (this compound): This isomer also has a single ortho substituent and should react readily, though perhaps slightly slower than Isomer 1 if the C3-fluorine provides any minor steric shielding.
-
Isomer 2 (2-Chloro-3,6-difluorobenzoic acid): The presence of substituents at both C2 and C6 creates a highly crowded environment around the carboxylic acid. This significant steric hindrance will likely impede the approach of both the coupling agent and the amine, making it the least reactive isomer in this transformation. More forcing conditions (higher temperature, longer reaction time, or more potent coupling agents) may be required to achieve comparable yields.
Standardized Protocol: Comparative Amide Coupling
This protocol provides a framework for a reliable comparison of reaction rates.
-
Preparation: In separate, identical, oven-dried flasks, dissolve 1.0 mmol of each benzoic acid isomer in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: To each flask, add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir for 5 minutes at room temperature.
-
Amine Addition: Add 1.05 equivalents of a standard amine (e.g., Benzylamine) to each flask simultaneously via syringe.
-
Monitoring: Monitor the reaction progress every 15 minutes by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the time to completion.
-
Workup: Upon completion, filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the purified amide product for each isomer.
Caption: General workflow for carbodiimide-mediated amide coupling.
Comparative Reactivity III: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of these molecules makes them prime candidates for Nucleophilic Aromatic Substitution (SNAr).[9] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), which is then stabilized by electron-withdrawing groups at the ortho and para positions.[10][11][12] The reaction culminates in the expulsion of a leaving group.
Key Principles for SNAr:
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the loss of the leaving group. The C-F bond is more polarized and strengthens the electron-withdrawing nature of the ring, making the attached carbon more electrophilic and thus more susceptible to attack. Consequently, the typical leaving group reactivity order is F > Cl > Br > I.[10]
-
Stabilization: The reaction is only feasible if the negative charge of the Meisenheimer complex can be delocalized onto an electron-withdrawing group situated ortho or para to the site of attack. The -COOH group serves this role.
Discussion of Trends:
-
Parent Compound (this compound): The -COOH group is ortho to the C2-Cl and meta to the C3-F and C5-F. Nucleophilic attack is most likely at C2 (displacing Cl) or C5 (displacing F). Attack at C5 would be stabilized by the para -COOH group. Given the superior leaving group ability of fluoride, substitution at C5 is a highly probable pathway.
-
Isomer 1 (2-Chloro-4,5-difluorobenzoic acid): The -COOH group is ortho to C2-Cl and meta to C4-F and C5-F. Nucleophilic attack at C2 (displacing Cl) would be stabilized by the ortho -COOH. Attack at C4 (displacing F) would be stabilized by the para C2-Cl. This isomer presents multiple potential reaction sites.
-
Isomer 2 (2-Chloro-3,6-difluorobenzoic acid): The -COOH group is ortho to both C2-Cl and C6-F. Both positions are highly activated towards nucleophilic attack. Given that fluoride is a better leaving group in SNAr, displacement of the C6-F is the most likely outcome. This isomer is predicted to be the most reactive towards SNAr due to the double ortho activation.
Standardized Protocol: Comparative SNAr Reaction
-
Preparation: In separate, identical flasks, dissolve 1.0 mmol of each isomer in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Reagent Addition: Add 2.5 equivalents of a nucleophile, such as sodium methoxide (NaOMe), to each flask.
-
Reaction: Heat the reaction mixtures to a standard temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Analysis: Compare the rates of disappearance of the starting material and the distribution of products formed for each isomer. The product structure can be confirmed by NMR and mass spectrometry to determine which halogen was displaced.
Caption: The addition-elimination mechanism of SNAr.
Conclusion and Recommendations
The positional isomerism of chlorodifluorobenzoic acids has a dramatic and predictable impact on their chemical reactivity. Our analysis leads to the following key takeaways for the synthetic chemist:
-
For Highest Acidity: 2-Chloro-3,6-difluorobenzoic acid is the strongest acid due to the pronounced ortho-effect from substituents at both C2 and C6.
-
For Amide Coupling: 2-Chloro-4,5-difluorobenzoic acid is the preferred isomer, offering the least steric hindrance around the carboxylic acid, which should facilitate the highest reaction rates and yields. 2-Chloro-3,6-difluorobenzoic acid is the least suitable for this transformation.
-
For Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-3,6-difluorobenzoic acid is predicted to be the most reactive, with the C6-fluorine being the most likely site of substitution due to activation from the ortho -COOH group and the superior leaving group nature of fluoride.
By understanding the interplay of electronic and steric effects, researchers can strategically select the optimal isomer, saving valuable time and resources while maximizing the success of their synthetic endeavors.
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A Comparative Guide for Synthetic Strategy: 2-Chloro-3,5-difluorobenzoic Acid vs. 2-Chloro-4,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Isomeric Intermediates
In the landscape of modern medicinal chemistry and drug discovery, the selection of halogenated building blocks is a critical decision that profoundly influences synthetic accessibility, physicochemical properties, and ultimately, the biological activity of target molecules. Among these, substituted chlorodifluorobenzoic acids are valuable intermediates. This guide provides a comprehensive comparison of two closely related positional isomers: 2-Chloro-3,5-difluorobenzoic acid and 2-Chloro-4,5-difluorobenzoic acid. By examining their synthesis, electronic and steric properties, and reactivity in key synthetic transformations, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of these isomers is paramount. The positioning of the fluorine and chlorine atoms on the benzene ring, while seemingly minor, gives rise to distinct properties that can impact their handling, solubility, and reactivity.
| Property | This compound | 2-Chloro-4,5-difluorobenzoic Acid |
| CAS Number | 189024-26-8 | 110877-64-0[1][2] |
| Molecular Formula | C₇H₃ClF₂O₂ | C₇H₃ClF₂O₂ |
| Molecular Weight | 192.55 g/mol [3] | 192.55 g/mol [1][2] |
| Appearance | White to light yellow crystal powder[4] | White to off-white solid |
| Melting Point | 126-128 °C[4] | 103-106 °C[2] |
Synthesis of the Isomers: Navigating the Pathways
The synthetic accessibility of a building block is a crucial consideration in any drug development campaign. While both isomers are commercially available, understanding their synthetic routes can inform decisions regarding cost, scale-up, and potential impurities.[5][6][7]
Synthesis of 2-Chloro-4,5-difluorobenzoic Acid
Several routes have been reported for the synthesis of 2-Chloro-4,5-difluorobenzoic acid, often starting from commercially available difluorinated precursors.
One common and efficient method begins with ortho-difluorobenzene.[8] This approach involves a three-step sequence:
-
Chlorination: Electrophilic chlorination of o-difluorobenzene in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), yields 1-chloro-3,4-difluorobenzene.
-
Friedel-Crafts Acylation: The resulting 1-chloro-3,4-difluorobenzene undergoes a Friedel-Crafts acylation with acetyl chloride and aluminum chloride (AlCl₃) to introduce an acetyl group, forming 2-chloro-4,5-difluoroacetophenone.
-
Oxidation: The final step involves the haloform reaction, where the acetophenone is oxidized using sodium hypochlorite (NaOCl) to afford the desired 2-chloro-4,5-difluorobenzoic acid.[8]
Caption: Synthetic workflow for 2-Chloro-4,5-difluorobenzoic acid.
Another notable synthesis starts from 3,4-difluoroaniline, proceeding through a multi-step sequence involving the formation of an isatin intermediate, followed by oxidative cleavage and a Sandmeyer-type reaction to introduce the chlorine atom.[6]
Synthesis of this compound
While specific, detailed synthetic procedures for this compound are less commonly reported in readily accessible literature, logical retrosynthetic analysis points to precursors such as 1,3-difluorobenzene or 3,5-difluoroaniline. A plausible route from 3,5-difluoroaniline would involve a Sandmeyer reaction to introduce the chloro group, followed by the introduction and subsequent oxidation of a one-carbon unit at the 2-position. The commercial availability of its methyl ester, methyl 2-chloro-3,5-difluorobenzoate, further supports the existence of established, albeit potentially proprietary, synthetic pathways.[8]
Electronic and Steric Effects: A Tale of Two Isomers
The differing substitution patterns of these isomers lead to distinct electronic and steric environments around the carboxylic acid functionality and the aromatic ring, which in turn dictates their reactivity.
Electronic Effects: Both isomers possess two electron-withdrawing fluorine atoms and one electron-withdrawing chlorine atom, rendering the aromatic ring electron-deficient. This generally increases the acidity of the benzoic acid compared to the unsubstituted parent molecule.[9][10] However, the positions of these halogens relative to the carboxylic acid group and to each other create subtle but important differences.
-
This compound: The chlorine atom is ortho to the carboxylic acid, exerting a strong inductive electron-withdrawing effect (-I) and a weaker resonance effect (+R). The fluorine atoms are in the meta positions relative to the carboxyl group, contributing their strong inductive effects. This "ortho-effect" is known to generally increase the acidity of benzoic acids, regardless of the electronic nature of the substituent, due to a combination of steric and electronic factors.[9][11]
-
2-Chloro-4,5-difluorobenzoic Acid: Here, the chlorine is also ortho to the carboxylic acid. One fluorine is in the meta position, while the other is in the para position. The para-fluorine can exert both an inductive (-I) and a resonance (+R) effect, with the latter potentially donating electron density back into the ring.
Steric Hindrance: The presence of the ortho-chloro substituent in both isomers introduces significant steric hindrance around the carboxylic acid group. This can impact reactions that involve nucleophilic attack at the carbonyl carbon, such as amide bond formation. The adjacent fluorine atom in the 3-position of the '3,5-' isomer may create a more sterically crowded environment compared to the '4,5-' isomer, where the adjacent substituent is a hydrogen.
Reactivity in Key Synthetic Transformations
The utility of these building blocks is defined by their performance in common synthetic reactions pivotal to drug discovery, such as amide bond formation and Suzuki-Miyaura cross-coupling.
Amide Bond Formation
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The direct coupling of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is typically required.
Theoretical Reactivity Comparison:
-
Steric Hindrance: Due to the ortho-chloro group, both isomers are expected to exhibit slower reaction rates in amide coupling compared to their less hindered counterparts. The additional ortho-substituent (fluorine at C3) in this compound may lead to even greater steric hindrance, potentially requiring more forcing conditions or specialized coupling reagents.
-
Electronic Effects: The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, which should favor nucleophilic attack by the amine.
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a general starting point for the amide coupling of either isomer. Optimization of the coupling reagent, base, solvent, and temperature may be necessary for specific substrates.
-
Dissolution: In an inert atmosphere, dissolve the substituted benzoic acid (1.0 eq.), the amine (1.1 eq.), and a coupling agent such as HATU (1.1 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: General workflow for amide bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for constructing biaryl scaffolds common in pharmaceutical agents. The reactivity of aryl halides in this palladium-catalyzed reaction generally follows the trend I > Br > Cl >> F.
Theoretical Reactivity Comparison:
-
Aryl Chloride Reactivity: Both isomers contain an aryl chloride, which are known to be more challenging substrates for Suzuki coupling compared to aryl bromides or iodides.[12] This is due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.
-
Ligand and Catalyst Choice: To achieve efficient coupling with these hindered and electron-deficient aryl chlorides, the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) is often necessary.[12]
-
Positional Influence: The electronic environment of the C-Cl bond in the two isomers is different due to the placement of the fluorine atoms. This may influence the rate of oxidative addition and, consequently, the overall reaction efficiency.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki coupling of these aryl chlorides and will likely require optimization.
-
Inert Atmosphere: To a dry Schlenk flask, add the aryl chloride (1.0 eq.), the boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery: Case Studies
The choice between these two isomers is often dictated by the specific requirements of the target molecule and its intended biological activity.
2-Chloro-4,5-difluorobenzoic acid has been utilized as a key intermediate in the synthesis of quinolone-based antibacterial agents.[6][13] The substitution pattern of this isomer is crucial for the final structure and activity of these drugs. Its application extends to the creation of compound libraries for high-throughput screening, accelerating the discovery of new drug leads.[13]
While specific, high-profile examples for This compound are less prevalent in the surveyed literature, its structural motifs are of significant interest in medicinal chemistry. The strategic placement of fluorine atoms can be used to modulate pKa, improve metabolic stability, and enhance binding affinity to target proteins.[14]
Conclusion: Making the Right Choice
The selection between this compound and 2-Chloro-4,5-difluorobenzoic acid is a nuanced decision that depends on a variety of factors.
-
Choose 2-Chloro-4,5-difluorobenzoic acid when:
-
A well-established synthetic route is a priority.
-
The specific substitution pattern is required for a known class of compounds, such as certain quinolone antibiotics.
-
Slightly less steric hindrance around the carboxylic acid is desired compared to its isomer.
-
-
Consider this compound when:
-
Exploring novel chemical space where the unique electronic and steric properties of this isomer may offer advantages.
-
The increased steric hindrance around the carboxyl group could be leveraged for selective reactions.
-
Modulating the pKa and lipophilicity in a different manner than the '4,5-' isomer is a design goal.
-
Ultimately, the optimal choice will be determined by the specific synthetic and medicinal chemistry goals of the research program. This guide provides a framework for understanding the key differences between these two valuable building blocks, enabling more strategic and efficient drug discovery and development.
References
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Organic & Biomolecular Chemistry. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity. Retrieved from [Link]
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ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]
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Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved from [Link]
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- Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 361-365.
-
MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2. Retrieved from [Link]
-
ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Chemdad. (n.d.). 2-CHLORO-3,6-DIFLUOROBENZOIC ACID. Retrieved from [Link]
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MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
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YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Quinolones Derived from Different Fluorinated Benzoic Acids
Introduction: The Enduring Significance of Fluorine in Quinolone Bioactivity
The journey of quinolone antibacterials, from the discovery of nalidixic acid in 1962 to the development of modern fluoroquinolones, is a compelling narrative of strategic chemical modifications enhancing therapeutic efficacy. A pivotal moment in this evolution was the introduction of a fluorine atom at the C-6 position of the quinolone nucleus, a modification that dramatically broadened the antibacterial spectrum and potency.[1] This guide provides a comparative analysis of the biological activity of quinolones derived from various fluorinated benzoic acids, offering insights into how the nature and position of fluorine substitution on the precursor benzoic acid influence the antibacterial, anticancer, and antiviral properties of the resulting quinolone scaffold.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and biological function, grounded in experimental data and established protocols.
The Core Quinoline Pharmacophore and the Role of Fluorination
The fundamental structure of a quinolone consists of a bicyclic aromatic system with a carboxylic acid at position 3 and a ketone at position 4. The biological activity of these molecules is profoundly influenced by substituents at various positions, most notably N-1, C-6, C-7, and C-8.[2] The introduction of a fluorine atom, typically at the C-6 position, is a hallmark of the vast majority of clinically successful quinolones, hence the term "fluoroquinolones."[3] This is primarily because the fluorine atom enhances the binding of the quinolone to its bacterial targets, DNA gyrase and topoisomerase IV, leading to potent bactericidal activity.[4]
The starting material for the synthesis of the quinolone core is often a fluorinated benzoic acid derivative. The pattern of fluorination on this precursor can have a cascading effect on the final compound's properties, influencing not only its target affinity but also its pharmacokinetic profile.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a drug candidate's potential lies in its performance in standardized biological assays. This section presents a comparative analysis of the antibacterial and anticancer activities of quinolones derived from different fluorinated benzoic acids, supported by quantitative data from the literature.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Values
The antibacterial efficacy of quinolones is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) of representative fluoroquinolones against a panel of Gram-positive and Gram-negative bacteria. While direct comparative studies for quinolones from a wide array of fluorinated benzoic acids are sparse, the data presented for clinically relevant fluoroquinolones, which are synthesized from precursors like trifluorobenzoyl chloride and difluorobenzoic acid derivatives, provide valuable insights.
| Fluoroquinolone | Precursor (Illustrative) | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Reference |
| Ciprofloxacin | 2,4-dichloro-5-fluorobenzoyl chloride | 0.25 - 1.0 | ≤0.008 - 0.06 | 0.06 - 1.0 | [5][6] |
| Norfloxacin | 2,4-dichloro-5-fluorobenzoyl chloride | 0.5 - 2.0 | 0.03 - 0.25 | 0.5 - 4.0 | [5][6] |
| Levofloxacin | Derivative of 2,3,4,5-tetrafluorobenzoic acid | 0.12 - 1.0 | ≤0.015 - 0.12 | 0.25 - 4.0 | [6] |
| Moxifloxacin | Derivative of 2,4,5-trifluorobenzoic acid | ≤0.03 - 0.25 | ≤0.015 - 0.12 | 1.0 - 8.0 | [7] |
| Difloxacin | 2,4-dichloro-5-fluorobenzoyl chloride | 0.25 - 0.5 | 0.12 - 2.0 | 1.0 - 8.0 | [8] |
Analysis of Antibacterial Data: The data consistently demonstrates that fluoroquinolones possess potent, broad-spectrum antibacterial activity. The fluorine at C-6 is a common feature among these potent agents. Variations in the substitution at N-1 (e.g., cyclopropyl in ciprofloxacin) and C-7 (e.g., the bulky side chain in moxifloxacin) significantly modulate the antibacterial spectrum and potency. For instance, moxifloxacin generally exhibits enhanced activity against Gram-positive organisms compared to ciprofloxacin.[7]
Anticancer Activity: IC50 Values
In recent years, fluoroquinolones have been repurposed as potential anticancer agents, primarily due to their ability to inhibit human topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[9] The cytotoxic effects of these compounds are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Quinolone Derivative | Fluorinated Precursor Moiety | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Reference |
| Ciprofloxacin Derivative 4a | 4-fluorophenyl | 3.36 µM | - | 3.24 µM | [10] |
| Ciprofloxacin Derivative 5a | 4-fluorophenyl | - | - | 2.02 µM | [10] |
| Levofloxacin Derivative 17h | 4-fluorophenyl | 1.69 µM | 2.62 µM | - | [9] |
| Norfloxacin Derivative | 4-fluorophenyl | >100 µM | - | - | [11] |
| CP-linked quinoline hybrid 10a | 4-fluorophenyl | - | - | - | [9] |
Analysis of Anticancer Data: The anticancer activity of fluoroquinolones is highly dependent on structural modifications. Simple antibacterial fluoroquinolones like norfloxacin often show weak cytotoxicity.[11] However, derivatization, such as the synthesis of hybrids or conjugates, can significantly enhance anticancer potency.[9] The presence of a 4-fluorophenyl group at the N-1 position, as seen in many potent derivatives, suggests that the fluorinated benzoic acid precursor can be a key determinant of anticancer activity.[10][12] For instance, certain ciprofloxacin derivatives have demonstrated IC50 values in the low micromolar range, comparable to some established anticancer drugs.[10]
Antiviral Activity
The antiviral potential of fluoroquinolones is an emerging area of research. While the exact mechanisms are still under investigation, some studies suggest that they may inhibit viral enzymes like helicase or reverse transcriptase. For example, some fluoroquinolone derivatives have shown activity against HIV.[13] However, a systematic comparison of antiviral activity based on the originating fluorinated benzoic acid is not yet well-established in the literature.
Mechanisms of Action: A Tale of Two Topoisomerases
The biological activities of quinolones are intrinsically linked to their ability to interfere with topoisomerase enzymes.
Antibacterial Mechanism
In bacteria, fluoroquinolones target two essential type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks, which ultimately trigger bacterial cell death. The fluorine atom at C-6 enhances the binding affinity of the drug to this complex.
Caption: Anticancer mechanism of quinolone derivatives.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a representative fluoroquinolone and for the evaluation of its biological activity.
Synthesis of a Ciprofloxacin Analogue
The following protocol outlines a general procedure for the synthesis of a ciprofloxacin analogue, starting from a substituted fluorobenzoyl chloride. This multi-step synthesis involves the formation of the quinolone core followed by the introduction of the piperazine moiety. [5][14]
Caption: General synthetic workflow for fluoroquinolones.
Step 1: Condensation Reaction
-
To a solution of diethyl malonate in a suitable solvent (e.g., anhydrous ethanol) containing a base (e.g., sodium ethoxide), add the substituted fluorobenzoyl chloride dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude condensation product.
Step 2: Cyclization to form the Quinolone Ring
-
Heat the crude product from Step 1 in a high-boiling point solvent (e.g., diphenyl ether) at an elevated temperature (e.g., 250 °C) for a specified period.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the cyclized product.
-
Filter the precipitate, wash with the non-polar solvent, and dry to obtain the ethyl ester of the quinolone.
Step 3: Hydrolysis of the Ester
-
Reflux the ethyl ester from Step 2 in a mixture of acetic acid and hydrochloric acid.
-
Cool the reaction mixture and collect the precipitated carboxylic acid by filtration.
-
Wash the solid with water and dry to obtain the quinolone-3-carboxylic acid.
Step 4: Introduction of the Piperazine Moiety
-
Heat a mixture of the quinolone-3-carboxylic acid from Step 3 and an excess of piperazine in a suitable solvent (e.g., DMSO or pyridine) at an elevated temperature.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final fluoroquinolone product.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent. [15][16] Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Stock solution of the test quinolone
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Prepare serial two-fold dilutions of the test quinolone in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control well (MHB with bacteria, no drug) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the quinolone at which there is no visible growth of bacteria.
Assessment of Anticancer Activity by Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening. [17][18] Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test quinolone dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test quinolone and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, fix the cells by gently adding cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the quinolone that causes a 50% reduction in cell growth compared to the untreated control.
Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research on fluoroquinolones has established several key structure-activity relationships:
-
N-1 Substituent: A cyclopropyl group at the N-1 position generally enhances antibacterial activity. Aryl substituents at this position, often derived from fluorinated benzoic acids, can modulate anticancer potency. [12]* C-6 Fluorine: This is a critical determinant of broad-spectrum antibacterial activity. [2]* C-7 Substituent: The nature of the heterocyclic ring at C-7 influences the antibacterial spectrum, potency, and pharmacokinetic properties. Bulky substituents can enhance activity against Gram-positive bacteria. [19]* C-8 Position: Substitution at C-8 with a methoxy group or a halogen can further enhance antibacterial activity and photostability.
The future of quinolone research lies in the rational design of new derivatives with improved therapeutic indices. This includes the development of compounds with enhanced activity against drug-resistant pathogens, greater selectivity for cancer cells over normal cells, and novel antiviral applications. The strategic use of different fluorinated benzoic acid precursors will undoubtedly play a crucial role in this endeavor, allowing for fine-tuning of the electronic and steric properties of the resulting quinolone molecules.
Conclusion
Quinolones derived from fluorinated benzoic acids represent a versatile and powerful class of therapeutic agents. The position and number of fluorine atoms on the initial benzoic acid precursor have a profound impact on the biological activity of the final quinolone product. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to innovate and develop novel quinolone-based drugs to address pressing medical needs in infectious diseases and oncology.
References
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Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
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- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Synthesis and anticancer activity of some new fluoroquinolones. Acta poloniae pharmaceutica, 67(4), 369–376.
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Arava, V. R., & Umareddy, P. (2016). Ciprofloxacin: A Two Step Process. Der Pharma Chemica. [Link]
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Agar Dilution (MIC) Susceptibility Test Method. (2023, May 1). YouTube. [Link]
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- Acar, J. F., Goldstein, F. W., Kitzis, M. D., & Eyquem, M. T. (1986). In vitro antibacterial activity of 2 new quinolones: A 56619 (difloxacin) and A 56620. Comparison with pefloxacin, ofloxacin and ciprofloxacin.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
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- González-Bacerio, J., Conde, B., de la Vega, L. A., & González-Díaz, H. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules (Basel, Switzerland), 27(13), 4235.
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Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. ResearchGate. [Link]
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- Wu, X. K. (2010). Studies On Synthesis, Antibacterial Activity And Anticancer Activity Of Fluoroquinolone Forylhydrazones (Master's thesis, Lanzhou University).
- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135.
- Ali, N., Adly, M., Taher, A., Coleman, H., Ahmed, F., Mahmoud, A., ... & El-Masry, R. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
- El-Sayed, M. A. A., Abbas, H. S. Y., & El-Sayed, M. A. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC medicinal chemistry, 14(11), 2133–2160.
- Andriole, V. T. (1993). The future of the quinolones. Drugs, 45 Suppl 3, 1–7.
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ResearchGate. (n.d.). MIC values of novel fluoroquinolones in the case of ESKAPE group...[Link]
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- Rusu, A., Hancu, G., Uivarosi, V., & Mogosanu, G. D. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(8), 1019.
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Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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ResearchGate. (n.d.). Frequency distribution of fluoroquinolone MICs.[Link]
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An-Najah Staff. (2020). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. [Link]
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A Senior Application Scientist's Guide to Catalytic Reactions of 2-Chloro-3,5-difluorobenzoic Acid
For the modern medicinal chemist and drug development professional, 2-chloro-3,5-difluorobenzoic acid stands as a valuable and versatile building block. Its trifunctionalized aromatic core, featuring a reactive chlorine atom, two deactivating fluorine atoms, and a carboxylic acid moiety, presents both unique opportunities and distinct challenges for synthetic elaboration. The strategic functionalization of this molecule through catalytic cross-coupling and reduction reactions is paramount for the construction of complex molecular architectures with potential therapeutic applications.
This guide provides a comparative analysis of catalytic systems for key transformations of this compound. While direct comparative studies on this specific substrate are not extensively documented in the literature, this document synthesizes established principles and experimental data from analogous halogenated and fluorinated aromatic systems to provide a robust framework for catalyst selection and reaction optimization. We will delve into the mechanistic nuances of each reaction, present detailed experimental protocols, and offer insights into the causal relationships between catalyst structure, reaction parameters, and performance.
The Strategic Importance of Catalyst Selection
The reactivity of the C-Cl bond in this compound is significantly attenuated by the presence of the two electron-withdrawing fluorine atoms. This electronic deactivation, coupled with potential steric hindrance, necessitates the use of highly active and specialized catalyst systems to achieve efficient transformations. The choice of catalyst, particularly the ligand coordinated to the metal center, is therefore the most critical parameter influencing reaction outcomes.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. For a substrate like this compound, the judicious selection of a palladium catalyst is crucial to overcome the inherent low reactivity of the C-Cl bond.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The oxidative addition is typically the rate-limiting step for aryl chlorides, demanding electron-rich and sterically bulky phosphine ligands to promote this challenging transformation.
A Definitive Guide to the Structural Validation of 2-Chloro-3,5-difluorobenzoic Acid Using 2D NMR Techniques
In the landscape of drug development and materials science, the unambiguous structural elucidation of small organic molecules is a foundational requirement. For polysubstituted aromatic compounds, such as 2-Chloro-3,5-difluorobenzoic acid, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing a conclusive structural assignment. Overlapping signals and complex coupling patterns can lead to ambiguity, making it challenging to definitively place substituents on the aromatic ring. This guide provides an in-depth comparison of advanced 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating their collective power to irrefutably validate the molecular structure of this compound.
The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy and serve as a practical guide for researchers, scientists, and professionals in drug development who require absolute confidence in their molecular characterization.
The Challenge: Beyond 1D NMR
A standard 1D ¹H NMR spectrum of this compound would reveal two signals in the aromatic region, likely appearing as complex multiplets due to couplings to each other and to the fluorine atoms. While the integration would confirm the presence of two aromatic protons, their precise positions relative to the chloro, fluoro, and carboxylic acid groups would remain ambiguous. Similarly, a ¹³C NMR spectrum would show the correct number of carbon signals, but definitively assigning each signal, especially the quaternary carbons, would be speculative. Two-dimensional NMR resolves this ambiguity by spreading the information across a second frequency dimension, revealing correlations between nuclei that establish a definitive connectivity map.[1]
Structure and Atom Numbering:
For clarity throughout this guide, the atoms of this compound are numbered as follows:
Experimental Design and Rationale
A multi-pronged 2D NMR approach is employed to build a complete picture of the molecular framework. Each experiment provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two to three bonds.[2][3] For this molecule, it will confirm the relationship between the two aromatic protons, H4 and H6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[4][5] It provides a direct and unambiguous link between specific proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for skeletal elucidation. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[6][7] This is crucial for identifying the connectivity around quaternary (non-protonated) carbons, such as C1, C2, C3, and C5.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for this compound in a typical solvent like DMSO-d₆. These predictions are based on the known effects of the substituents on the aromatic ring. Aromatic protons and carbons typically resonate in the 6.5-8.5 ppm and 125-170 ppm ranges, respectively.[8][9]
| Atom | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 | ¹H | ~7.6 - 7.8 | m |
| H6 | ¹H | ~7.8 - 8.0 | m |
| C1 | ¹³C | ~130 - 133 | s |
| C2 | ¹³C | ~133 - 136 | d (¹JCF) |
| C3 | ¹³C | ~160 - 163 | dd (¹JCF, ³JCF) |
| C4 | ¹³C | ~115 - 118 | d (²JCF) |
| C5 | ¹³C | ~160 - 163 | dd (¹JCF, ³JCF) |
| C6 | ¹³C | ~120 - 123 | d (²JCF) |
| C7 (COOH) | ¹³C | ~165 - 168 | s |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate gently if necessary.
-
Filter the sample if any particulate matter is visible to prevent magnetic field distortions.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[10] The probe should be properly tuned for both ¹H and ¹³C frequencies.[11]
A. COSY (Gradient-Enhanced DQF-COSY)
-
Pulse Program: cosygpqf
-
Spectral Width: 10-12 ppm in both F2 and F1 dimensions.
-
Acquisition Time: ~0.25 s
-
Number of Increments (F1): 256
-
Scans per Increment: 4-8
-
Relaxation Delay: 1.5 - 2.0 s
B. HSQC (Gradient-Enhanced, Phase-Sensitive with Adiabatic Pulses)
-
Pulse Program: hsqcedetgpsisp2.2
-
¹H (F2) Spectral Width: 10-12 ppm
-
¹³C (F1) Spectral Width: ~180-200 ppm
-
¹JCH Coupling Constant: Optimized for ~160 Hz (typical for aromatic C-H)
-
Number of Increments (F1): 256
-
Scans per Increment: 8-16
-
Relaxation Delay: 1.5 s
C. HMBC (Gradient-Enhanced)
-
Pulse Program: hmbcgplpndqf
-
¹H (F2) Spectral Width: 10-12 ppm
-
¹³C (F1) Spectral Width: ~180-200 ppm
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz (a good compromise for detecting 2- and 3-bond correlations).[12]
-
Number of Increments (F1): 512
-
Scans per Increment: 16-32
-
Relaxation Delay: 1.5 - 2.0 s
Data Interpretation and Structural Validation
The following sections detail the analysis of each 2D spectrum, building a conclusive argument for the proposed structure.
COSY: Establishing the Proton Network
The COSY spectrum is the first step in mapping the proton connectivity.[13] In an aromatic system, cross-peaks indicate protons that are on adjacent carbons (a three-bond coupling, ³JHH).
Caption: Expected COSY correlation between H4 and H6.
The presence of a single cross-peak connecting the signals for H4 and H6 confirms that these two protons are coupled to each other. This establishes a H-C-C-H fragment within the molecule, but their absolute positions remain unknown.
HSQC: Linking Protons to Carbons
The HSQC experiment unambiguously identifies which carbon is directly bonded to which proton.[14][15] It acts as a bridge between the ¹H and ¹³C chemical shift assignments.
Caption: Expected one-bond HSQC correlations.
The HSQC spectrum will show two cross-peaks: one correlating the H4 proton signal to the C4 carbon signal, and another correlating the H6 proton signal to the C6 carbon signal. This provides two definitive H-C pairings. At this stage, we have identified the two CH units in the aromatic ring, but we still need to place the substituents (Cl, F, F, COOH) on the remaining four carbons (C1, C2, C3, C5).
HMBC: Assembling the Molecular Skeleton
The HMBC spectrum is the key to the final structure validation. By observing correlations over two and three bonds, we can connect the identified CH fragments to the quaternary carbons and the carboxylic acid group.[6][16]
The following key correlations are expected:
-
From H4:
-
²JCH correlation to C3 and C5 (the carbons bearing the fluorine atoms).
-
³JCH correlation to C2 (the carbon bearing the chlorine atom) and C6.
-
-
From H6:
-
²JCH correlation to C1 (the carbon attached to the carboxylic acid) and C5.
-
³JCH correlation to C2 and C4.
-
³JCH correlation to C7 (the carboxyl carbon).
-
Caption: Key long-range HMBC correlations for structural validation.
Interpretation of HMBC Data:
-
Placement of COOH: The correlation from H6 to the carboxyl carbon (C7) over three bonds firmly places the carboxylic acid group on C1, adjacent to C6.
-
Placement of Cl: Both H4 and H6 show a three-bond correlation to C2. This is only possible if C2 is situated between C1 and C3, confirming the position of the chlorine atom at the 2-position.
-
Placement of Fluorine Atoms: H4 shows strong two-bond correlations to both C3 and C5. H6 also shows a two-bond correlation to C5. This network of correlations locks the fluorine atoms into positions 3 and 5. The observation of these specific correlations rules out any other possible isomeric structure.
Comparative Summary and Conclusion
The power of 2D NMR lies in its ability to build a self-validating system of correlations. Each experiment provides a layer of evidence that, when combined, leaves no room for ambiguity.
Table 2: Summary of 2D NMR Evidence
| Technique | Information Gained | Key Finding for this compound |
| COSY | ¹H-¹H through-bond connectivity (2-4 bonds)[2] | Confirms H4 and H6 are coupled, indicating a H-C-C-H fragment. |
| HSQC | ¹H-¹³C one-bond connectivity[5] | Unambiguously links the H4 signal to the C4 signal and the H6 signal to the C6 signal. |
| HMBC | ¹H-¹³C long-range connectivity (2-4 bonds)[17] | Connects the H-C fragments to all quaternary carbons (C1, C2, C3, C5) and the carboxyl carbon (C7), confirming the complete molecular skeleton and substituent positions. |
References
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comparing the cost-effectiveness of different synthetic routes to 2-Chloro-3,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-3,5-difluorobenzoic Acid
This compound is a crucial intermediate in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery. The specific arrangement of its chloro and difluoro substituents on the benzoic acid scaffold imparts unique electronic and conformational properties, making it a valuable synthon for modulating the pharmacokinetic and pharmacodynamic profiles of target drug candidates. The cost-effective and scalable synthesis of this intermediate is, therefore, a critical consideration for any drug development pipeline. This guide will compare two plausible synthetic strategies, evaluating them on the basis of yield, reagent cost, reaction conditions, and scalability.
Synthetic Route 1: Directed Ortho-Lithiation of 1,3-Difluorobenzene
This route leverages the principles of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings.[1][2] The fluoro substituents in 1,3-difluorobenzene direct the deprotonation to the C2 position, which is then followed by carboxylation and chlorination.
Experimental Protocol
Step 1: Synthesis of 2,6-Difluorobenzoic Acid via Lithiation and Carboxylation
-
A solution of 1,3-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (n-BuLi) (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to facilitate the formation of the 2,6-difluorophenyllithium intermediate.
-
Dry carbon dioxide gas is bubbled through the solution for 1-2 hours, or the reaction mixture is poured over crushed dry ice.
-
The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid (HCl) to precipitate the 2,6-difluorobenzoic acid.
-
The solid is collected by filtration, washed with cold water, and dried to afford the product.
Step 2: Synthesis of this compound via Electrophilic Chlorination
-
2,6-Difluorobenzoic acid (1.0 eq) is dissolved in a suitable solvent such as acetic acid or trifluoroacetic acid.
-
N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours, with the progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthetic pathway for Route 1.
Cost-Effectiveness Analysis of Route 1
This route is attractive due to its high regioselectivity in the initial lithiation step. However, the use of n-butyllithium presents challenges in terms of cost and handling, especially on an industrial scale, as it is pyrophoric and requires strictly anhydrous conditions and low temperatures.[3][4][5][6] The cost of 1,3-difluorobenzene is also a significant factor. Electrophilic chlorination with NCS is generally efficient, but the cost of NCS can be a consideration for large-scale production.[7][8][9]
Synthetic Route 2: Sandmeyer Reaction of 2-Amino-3,5-difluorobenzoic Acid
This classical approach in aromatic chemistry utilizes a diazotization-substitution sequence, a reliable method for introducing a variety of functional groups onto an aromatic ring.[2] The key intermediate, 2-amino-3,5-difluorobenzoic acid, can be prepared from 3,5-difluoroaniline.
Experimental Protocol
Step 1: Synthesis of 2-Amino-3,5-difluorobenzoic Acid
-
3,5-Difluoroaniline is subjected to a Gattermann-Koch or similar formylation reaction to introduce a formyl group at the 2-position.[10]
-
The resulting 2-amino-3,5-difluorobenzaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO4) or Jones reagent.
Alternatively, a more direct approach might involve the nitration of 3,5-difluorobenzoic acid, followed by reduction of the nitro group to an amine. However, the regioselectivity of the nitration would need to be carefully controlled.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
2-Amino-3,5-difluorobenzoic acid (1.0 eq) is suspended in an aqueous solution of hydrochloric acid (HCl) and cooled to 0-5 °C in an ice bath.[11][12]
-
A solution of sodium nitrite (NaNO2) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[13][14][15][16][17]
-
In a separate flask, a solution of copper(I) chloride (CuCl) (catalytic to stoichiometric amount) in concentrated HCl is prepared.[18][19][20][21][22]
-
The cold diazonium salt solution is added slowly to the CuCl solution. Vigorous nitrogen evolution is typically observed.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen ceases.
-
The precipitated crude product is collected by filtration, washed with water, and then purified by recrystallization.
Caption: Synthetic pathway for Route 2.
Cost-Effectiveness Analysis of Route 2
The Sandmeyer reaction is a well-established and robust transformation. The starting material, 3,5-difluoroaniline, is commercially available, and its cost is a key factor in the overall economics. The reagents for the diazotization and Sandmeyer reaction (sodium nitrite, hydrochloric acid, and copper(I) chloride) are relatively inexpensive and readily available in bulk.[13][14][15][16][17][18][19][20][21][22] The main challenge in this route lies in the efficient and high-yielding synthesis of the 2-amino-3,5-difluorobenzoic acid intermediate. The multi-step nature of this intermediate's preparation could impact the overall yield and cost.
Comparative Analysis and Data Summary
To provide a clear comparison, the following table summarizes the key parameters for each synthetic route. The cost estimates are based on currently available market prices for the reagents and starting materials and are intended for comparative purposes.
| Parameter | Route 1: Directed Ortho-Lithiation | Route 2: Sandmeyer Reaction |
| Starting Material | 1,3-Difluorobenzene | 3,5-Difluoroaniline |
| Key Reagents | n-Butyllithium, Dry Ice, N-Chlorosuccinimide | Sodium Nitrite, Copper(I) Chloride |
| Overall Yield | Potentially higher, but dependent on optimization | Moderate to good, dependent on intermediate synthesis |
| Scalability | Challenging due to cryogenic and anhydrous conditions | More readily scalable |
| Safety Concerns | Pyrophoric n-BuLi | Diazonium salts can be explosive if isolated |
| Estimated Reagent Cost | Higher | Lower |
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound.
Route 1 (Directed Ortho-Lithiation) offers a more direct and potentially higher-yielding approach. However, its reliance on expensive and hazardous reagents like n-butyllithium makes it less amenable to large-scale industrial production and may be more suitable for laboratory-scale synthesis where cost is a secondary consideration to speed and yield.
Route 2 (Sandmeyer Reaction) , while potentially involving more steps for the synthesis of the key amino-acid intermediate, utilizes more traditional, cost-effective, and scalable chemistry. For process development and commercial-scale manufacturing, this route is likely to be the more economically viable option, provided that the synthesis of 2-amino-3,5-difluorobenzoic acid can be optimized for high yield and purity.
Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, including the desired scale of production, budget constraints, and available infrastructure for handling hazardous reagents. It is recommended that both routes be evaluated at the bench scale to determine the optimal process for a given application.
References
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A Spectroscopic Journey: Tracing the Synthesis of 2-Chloro-3,5-difluorobenzoic Acid
In the intricate world of pharmaceutical and agrochemical development, the precise synthesis and characterization of molecular intermediates are paramount. 2-Chloro-3,5-difluorobenzoic acid stands as a crucial building block, and understanding its spectroscopic signature in relation to its precursors is essential for ensuring purity, optimizing reaction conditions, and confirming its successful synthesis. This guide provides a comprehensive spectroscopic comparison of this compound and its likely precursors, offering in-depth analysis of their distinguishing features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
The Synthetic Pathway: From Difluorobenzene to a Complex Benzoic Acid
The journey to this compound likely begins with the commercially available 1,3-difluorobenzene. A plausible synthetic route involves two key transformations: electrophilic chlorination followed by carboxylation. This pathway provides a logical framework for our spectroscopic comparison.
Caption: A plausible synthetic route to this compound.
Spectroscopic Analysis of Precursors and Product
A meticulous examination of the spectroscopic data at each stage of the synthesis reveals the chemical transformations occurring.
1,3-Difluorobenzene: The Starting Material
1,3-Difluorobenzene is a simple aromatic compound with C2v symmetry. Its spectroscopic features are characteristic of a disubstituted benzene ring.
-
IR Spectroscopy : The IR spectrum of 1,3-difluorobenzene will be dominated by C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations within the ring (1450-1600 cm⁻¹), and strong C-F stretching absorptions (typically in the 1100-1300 cm⁻¹ region).
-
¹H NMR Spectroscopy : Due to symmetry, the proton NMR spectrum is relatively simple. It will show a triplet for the proton at C2, a doublet of doublets for the protons at C4 and C6, and a triplet of triplets for the proton at C5.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon environments in the molecule. The carbons attached to fluorine will show large one-bond C-F coupling constants.
-
Mass Spectrometry : The mass spectrum will exhibit a prominent molecular ion peak (M⁺) at m/z 114. Fragmentation will primarily involve the loss of fluorine or HF.
2-Chloro-1,3-difluorobenzene: The Chlorinated Intermediate
The introduction of a chlorine atom ortho to one fluorine and para to the other breaks the symmetry of the molecule, leading to a more complex spectroscopic profile.[1][2]
-
IR Spectroscopy : The IR spectrum will retain the characteristic absorptions of the difluorinated benzene ring. Additionally, a C-Cl stretching vibration will appear, typically in the 600-800 cm⁻¹ range.
-
¹H NMR Spectroscopy : With the loss of symmetry, the three aromatic protons will now be in different chemical environments, resulting in three distinct signals. The coupling patterns will be more complex due to ortho, meta, and para relationships between the protons.
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum will now show six distinct signals for the six aromatic carbons. The chemical shifts will be influenced by the electronegativity of both the fluorine and chlorine substituents.
-
Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The M⁺ peak will be at m/z 148, with an M+2 peak at m/z 150. Fragmentation will involve the loss of Cl, F, or HF.
This compound: The Final Product
The final carboxylation step introduces a carboxylic acid group, which has very distinct spectroscopic signatures.
-
IR Spectroscopy : The most prominent feature will be a very broad O-H stretching absorption from the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. A strong C=O stretching vibration will appear around 1700 cm⁻¹. The C-F and C-Cl stretching vibrations will still be present.
-
¹H NMR Spectroscopy : A highly deshielded singlet for the carboxylic acid proton will appear far downfield (typically >10 ppm). The two aromatic protons will give rise to two distinct signals with observable coupling.
-
¹³C NMR Spectroscopy : The most downfield signal will be that of the carbonyl carbon of the carboxylic acid (typically >165 ppm).[3] The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the three different halogen substituents and the carboxylic acid group.
-
Mass Spectrometry : The molecular ion peak will be observed at m/z 192 (for ³⁵Cl) and 194 (for ³⁷Cl). Common fragmentation pathways include the loss of OH (M-17), COOH (M-45), and Cl.[4]
Comparative Spectroscopic Data
The following table summarizes the key expected spectroscopic data for this compound and its precursors.
| Compound | Key IR Absorptions (cm⁻¹) | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Mass Spec (m/z) |
| 1,3-Difluorobenzene | 3100-3000 (Ar C-H), 1600-1450 (Ar C=C), 1300-1100 (C-F) | 6.8-7.4 | 110-165 (with C-F coupling) | 114 (M⁺) |
| 2-Chloro-1,3-difluorobenzene | 3100-3000 (Ar C-H), 1600-1450 (Ar C=C), 1300-1100 (C-F), 800-600 (C-Cl) | 7.0-7.6 | 115-160 (with C-F coupling) | 148 (M⁺), 150 (M+2) |
| This compound | 3300-2500 (broad, O-H), ~1700 (C=O), 1300-1100 (C-F), 800-600 (C-Cl) | >10 (COOH), 7.2-7.8 (Ar-H) | >165 (C=O), 115-160 (Ar-C) | 192 (M⁺), 194 (M+2) |
Experimental Protocols
Accurate spectroscopic data acquisition is crucial. The following are generalized protocols for the key techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For liquid samples (1,3-difluorobenzene, 2-chloro-1,3-difluorobenzene), a thin film can be prepared between two NaCl or KBr plates. For the solid sample (this compound), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition : A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis : The background spectrum is subtracted from the sample spectrum. Peak positions and intensities are then analyzed to identify characteristic functional groups.
Caption: A generalized workflow for FTIR data acquisition and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of the sample (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[6]
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Analysis : The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
-
Ionization : The sample molecules are ionized, typically using electron ionization (EI), which causes fragmentation.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis : The molecular ion peak is identified, and the fragmentation pattern is analyzed to gain structural information.[7]
Conclusion
The spectroscopic comparison of this compound and its precursors, 1,3-difluorobenzene and 2-chloro-1,3-difluorobenzene, provides a clear and detailed picture of the chemical transformations involved in its synthesis. Each spectroscopic technique offers unique insights, and together they form a powerful analytical toolkit for confirming the identity and purity of the target molecule. By understanding the characteristic spectral features of each compound, researchers can confidently navigate the synthesis and purification of this important chemical intermediate.
References
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Yin, J., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Lin, C. C., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
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European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. Retrieved from [Link]
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Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. Retrieved from [Link]
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Mukherjee, V., Singh, N. P., & Yadav, R. A. (2010). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. PubMed. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-3,5-difluorobenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-3,5-difluorobenzoic acid is foundational to innovation. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedure-driven framework for the proper disposal of this compound, moving beyond mere compliance to instill a culture of intrinsic safety in the laboratory. The protocols herein are designed to be self-validating, grounded in the principles of chemical hygiene and regulatory standards.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is a halogenated aromatic carboxylic acid. Its chemical structure dictates its reactivity and toxicological profile, which in turn informs every aspect of its handling and disposal. Before any waste is generated, a thorough understanding of the compound's hazards is essential.
Key Hazards Summary:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Corrosivity: Causes serious eye damage and skin irritation.[1][2]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.
Chemical Incompatibility Alert
This compound is an acid and contains halogen substituents. Therefore, it must not be mixed with:
-
Strong Oxidizing Agents: Can cause violent reactions.[1]
-
Bases (e.g., sodium hydroxide, amines): Exothermic neutralization reactions can occur. While neutralization is a common treatment for simple acids, it is not the recommended disposal path for this compound due to its halogenated nature.
-
Bleach (Sodium Hypochlorite): Mixing acids with bleach can generate toxic chlorine gas.
-
Cyanide or Sulfide Salts: Can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.
| Hazard Classification | Category | Primary Concern |
| Acute Toxicity (Oral, Dermal) | Category 4 (Harmful) | Accidental ingestion or skin absorption |
| Serious Eye Damage/Irritation | Category 1 or 2 | Potential for severe eye injury upon contact |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation, potential for sensitization |
| Aquatic Hazard | Category 3 (Harmful) | Environmental contamination if released |
Table 1: Summary of primary hazards based on data from analogous halogenated benzoic acids.[1][2]
The Core Principle: Segregation of Halogenated Organic Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of chlorine and fluorine atoms on the benzene ring, this compound is classified as a halogenated organic waste .
Causality: Halogenated wastes cannot be disposed of via the same routes as non-halogenated wastes (e.g., fuel blending). They require high-temperature incineration in specialized, licensed hazardous waste facilities equipped with scrubbers to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[3] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and regulatory complexity.[4]
The following decision workflow provides a clear, logical path for waste segregation in the laboratory.
Caption: Waste Segregation Decision Workflow.
Operational Protocol: Waste Accumulation & Storage
Proper disposal begins with compliant accumulation at the point of generation, known as a Satellite Accumulation Area (SAA).
Step 1: Container Selection
-
Primary Waste: For unused or bulk quantities of solid this compound, the original manufacturer's container is preferred. If this is not feasible, use a high-density polyethylene (HDPE) container with a screw-top lid.
-
Contaminated Solids: Use a designated, sealable container (e.g., a labeled bucket with a lid or a double-bagged, sealed plastic bag) clearly marked for solid halogenated waste.
-
Contaminated Liquids: Use a dedicated, chemically resistant (HDPE) carboy with a screw cap, specifically for liquid halogenated organic waste .
Step 2: Labeling - The Non-Negotiable First Step A container must be labeled as soon as the first drop or crystal of waste is added.[4] The label must be complete and accurate. Use your institution's standardized hazardous waste tag, which must include:
-
The words "HAZARDOUS WASTE "
-
Full chemical name: "This compound " (do not use abbreviations or formulas). List all components and their approximate percentages.
-
Hazard identification boxes checked: Toxic, Corrosive .
-
Generator's name and contact information.
-
Accumulation start date.
Step 3: Storage in the Satellite Accumulation Area (SAA)
-
The designated SAA should be at or near the point of waste generation.
-
All waste containers must be kept tightly closed except when actively adding waste.[4]
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not mix incompatible waste streams in the same secondary containment.[5]
Procedural Guide: Disposal of Unused & Contaminated Materials
Protocol 1: Disposal of Pure/Unused this compound
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1]
-
Work Area: Conduct this operation within a certified chemical fume hood to prevent inhalation of fine powders.
-
Container Check: Ensure the original container is securely sealed. If transferring to a new waste container, ensure it is clean, dry, and properly labeled as described in Section 3.
-
Transfer (if necessary): Carefully transfer the solid chemical into the designated solid halogenated waste container. Avoid creating dust.
-
Seal and Store: Securely seal the container lid. Place the container in its designated SAA within secondary containment.
-
Waste Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EH&S) department.
Protocol 2: Disposal of Contaminated Labware (e.g., gloves, weigh paper, pipette tips)
-
Segregation: All solid materials grossly contaminated with this compound must be disposed of as solid halogenated hazardous waste.
-
Collection: Place contaminated items directly into the designated, labeled solid halogenated waste container located in the SAA.
-
Packaging: For sharp items like contaminated needles or broken glassware, use a dedicated sharps container first, then place the sealed sharps container into the solid waste drum upon pickup.
-
Seal and Store: Keep the solid waste container sealed when not in use.
Protocol 3: Disposal of Solutions Containing this compound
-
Waste Stream Confirmation: Any organic solvent solution (e.g., from chromatography, reaction workups) containing this compound belongs in the liquid halogenated organic waste stream.
-
Container: Use a dedicated, properly labeled carboy for liquid halogenated waste.
-
Transfer: Carefully pour the waste solution into the carboy using a funnel. This must be done in a chemical fume hood.
-
pH Considerations: Do not attempt to neutralize the solution with a base in the halogenated waste carboy. This can cause dangerous reactions and is unnecessary, as the entire stream is destined for incineration.[4]
-
Seal and Store: Securely cap the carboy and return it to its secondary containment in the SAA.
Emergency Procedures: Spill & Exposure Management
Small-Scale Spill Cleanup (Solid Powder)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access.
-
PPE: Don your full PPE, including safety goggles, lab coat, and double nitrile gloves. If the spill is large, a respirator may be necessary.[1]
-
Containment: Do not use water to clean up the spill, as this can increase the area of contamination.
-
Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Avoid creating dust.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled container for solid halogenated waste disposal.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as solid halogenated hazardous waste.
-
Report: Report the incident to your lab supervisor and EH&S department.
First Aid & Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation or an allergic reaction develops.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
By adhering to these scientifically grounded and procedurally robust guidelines, you actively contribute to a safer laboratory environment and ensure the responsible management of chemical waste, protecting both yourself and the broader ecosystem.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
New Jersey Department of Health. (2002, May). Hazardous Substance Fact Sheet: Sodium Phosphate Dibasic. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet: Sodium hydrogen phosphate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Sodium Phosphate Dibasic. Retrieved from [Link]
-
Maine Department of Environmental Protection. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]
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Bal Seal Engineering Company, Inc. (1998). Chemical Compatibility Chart. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-3,5-difluorobenzoic Acid: A Framework for Safety and Operational Integrity
Navigating the complexities of drug development requires not only scientific innovation but also an unwavering commitment to safety. When working with reactive chemical entities like 2-Chloro-3,5-difluorobenzoic acid, a robust safety protocol is the bedrock of successful research. This guide moves beyond a simple checklist, offering a procedural and causal framework for its handling. Here, we establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative standards and practical, field-proven expertise.
Immediate Safety Briefing: Hazard Assessment
This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, a thorough hazard assessment can be extrapolated from its structural analogues and functional groups. The primary hazards are associated with its acidic, corrosive nature and potential for irritation upon contact or inhalation.[1][2]
-
Contact Hazard: As a solid, the compound and its dust can react with moisture on the skin or in the respiratory tract, causing irritation or chemical burns.[3][4] Analogous compounds are classified as causing serious eye irritation and skin irritation.[1][5][6]
-
Inhalation Hazard: Dust generated during handling can irritate the respiratory system.[1] Therefore, manipulations that could generate dust should be performed within a certified chemical fume hood.[4]
-
Ingestion Hazard: Similar chlorinated or fluorinated benzoic acids are harmful if swallowed.[7]
This assessment mandates a stringent Personal Protective Equipment (PPE) protocol as the primary barrier between the researcher and the chemical, in accordance with the Occupational Safety and Health Administration (OSHA) standards.[8][9][10]
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure. A hazard assessment is required to determine the appropriate PPE for protection.[8][11][12]
PPE Selection Framework
The following table outlines the minimum required PPE for discrete laboratory operations involving this compound.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI Z87.1 compliant safety glasses with side shields.[11] | Nitrile gloves (single pair). | Full-length lab coat, long pants, closed-toe shoes.[11] | Not generally required. |
| Weighing Solid Compound | Chemical splash goggles. | Double-layered nitrile gloves or chemical-resistant gloves (e.g., neoprene).[13] | Chemical-resistant lab coat or apron over a standard lab coat. | Required if handled on an open bench. Work must be performed in a chemical fume hood to control dust.[4] |
| Preparing Solutions | Chemical splash goggles and a full-face shield.[3][11][12] | Double-layered nitrile gloves or chemical-resistant gloves (e.g., butyl rubber).[3] | Chemical-resistant apron over a lab coat.[13] | Work must be performed in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, neoprene). | Chemical-resistant coveralls or apron.[13] | Air-purifying respirator (APR) with appropriate cartridges for organic vapors and acid gases may be necessary depending on spill size and location. |
Step-by-Step Guide: Donning and Doffing PPE
Proper procedure is critical to prevent cross-contamination.
Donning Sequence:
-
Outer Garments: Put on the lab coat or chemical-resistant apron.
-
Respiratory Protection: If required, perform a fit-check and don the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure involves a splash hazard.[11]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated waste container.
-
Outer Garments: Unfasten and remove the lab coat or apron by rolling it inside-out to contain contaminants.
-
Face and Eye Protection: Remove the face shield and then the goggles from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing all PPE.
Operational and Disposal Plans
A comprehensive safety strategy extends beyond personal protection to include clear plans for handling incidents and waste.
Emergency Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess and Protect: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: For solid spills, carefully cover with an inert absorbent material like sand or vermiculite. Avoid raising dust. For liquid spills, create a dike around the spill with absorbent material.
-
Neutralization: For this acidic compound, cautiously neutralize the spill with a suitable agent such as sodium bicarbonate or calcium carbonate.[3]
-
Collection: Carefully sweep or scoop the neutralized material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Waste Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations.[14] this compound is a halogenated organic compound and must be segregated accordingly.[15][16]
-
Solid Waste: Collect unreacted compound and contaminated materials (e.g., weigh boats, contaminated absorbent) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for "Halogenated Organic Liquid Waste." Do not pour any amount down the drain.[14][17]
-
Contaminated PPE: All disposable PPE used while handling the compound must be disposed of as hazardous solid waste.
-
Final Disposal: All waste containers must be handled and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14]
Decision Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific experimental context.
Caption: PPE selection workflow based on laboratory task.
References
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
- Corrosives. (n.d.). Cornell University Environment, Health and Safety.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health (NIH).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention (CDC).
- Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). DENIOS.
- Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
- Corrosive Materials. (n.d.). Princeton University Environmental Health & Safety.
- Working Safely with Corrosives Meeting Kit. (n.d.). ICW Group.
- Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health (NIOSH).
- Safety Data Sheet: 2,5-Difluorobenzoic acid. (2016, May 26). Australia Pacific LNG.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC).
- Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention (CDC).
- Safety Data Sheet: 2-Chlorobenzoic acid. (2025, April 28). Sigma-Aldrich.
- Safety Data Sheet: 3-Chloro-5-fluorobenzoic acid. (2025, December 19). Fisher Scientific.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health (NIOSH).
- Safety Data Sheet: 2-Chloro-4,5-difluorobenzoic acid. (2010, April 9). Thermo Fisher Scientific.
- Safety Data Sheet: 3,5-Difluorobenzoic acid. (2025, December 24). Fisher Scientific.
- Safety Data Sheet: 2,5-Dichlorobenzoic acid. (2024, September 7). Sigma-Aldrich.
- Material Safety Data Sheet: 2,4-Dichloro-5-fluorobenzoic acid. (n.d.). Cole-Parmer.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
- Classification of special laboratory waste. (n.d.). Universitat de Barcelona.
- Hazardous Waste Segregation. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
